molecular formula C12H8Cl3N3O B024256 N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea CAS No. 97627-27-5

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

货号: B024256
CAS 编号: 97627-27-5
分子量: 316.6 g/mol
InChI 键: GBOKNHVRVRMECW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea is a member of ureas.

属性

IUPAC Name

1-pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3N3O/c13-7-5-9(14)11(10(15)6-7)18-12(19)17-8-1-3-16-4-2-8/h1-6H,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOKNHVRVRMECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587911
Record name N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97627-27-5
Record name N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Methodological Guide to the Crystallographic Analysis of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

The protocols and analyses presented herein are designed to be self-validating, providing not just procedural steps but also the underlying scientific rationale. This ensures that the resulting structural data is of the highest quality, suitable for sophisticated applications such as structure-based drug design and the development of next-generation kinase inhibitors.

Part 1: Chemical Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

The synthesis of unsymmetrical ureas is a well-established process in medicinal chemistry.[2][3] The most direct and reliable method involves the reaction of an amine with an isocyanate. In this case, 4-aminopyridine serves as the amine nucleophile, and 2,4,6-trichlorophenyl isocyanate is the corresponding electrophile. The choice of an aprotic solvent is critical to prevent side reactions with the highly reactive isocyanate.

Experimental Protocol: Synthesis

  • Reagent Preparation:

    • Dissolve 1.0 equivalent of 4-aminopyridine in anhydrous acetone in a dry, nitrogen-flushed round-bottom flask.

    • In a separate, dry vessel, dissolve 1.0 equivalent of 2,4,6-trichlorophenyl isocyanate in anhydrous acetone.

  • Reaction:

    • While stirring the 4-aminopyridine solution at room temperature, add the 2,4,6-trichlorophenyl isocyanate solution dropwise over a period of 15-20 minutes. The dropwise addition is crucial to control the reaction exotherm and prevent the formation of side products.

    • Allow the reaction mixture to stir at room temperature for a minimum of 8 hours to ensure complete conversion.[4] Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, reduce the solvent volume under reduced pressure. The resulting crude solid can be collected by vacuum filtration.

    • Purification is paramount for successful crystallization. The crude product should be purified by column chromatography over silica gel, using a gradient elution of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product, evaporate the solvent, and dry the resulting white solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity (>98%).

Workflow for Synthesis and Purification

cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Dissolve 4-aminopyridine in anhydrous acetone B Add 2,4,6-trichlorophenyl isocyanate solution dropwise A->B C Stir at room temperature (8-12 hours) B->C D Solvent evaporation C->D Reaction Completion E Column Chromatography (Silica Gel) D->E F Characterization (NMR, MS) E->F G Pure Product for Crystallization F->G Purity >98%

Caption: Workflow from synthesis to purified compound.

Growing Single Crystals for X-Ray Diffraction

The production of high-quality single crystals is often the most challenging step. The key principle is to allow the molecules to self-assemble into a highly ordered lattice slowly. This is typically achieved by creating a supersaturated solution from which the solute gradually precipitates.

Experimental Protocol: Crystallization

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. Good starting points include acetone, ethanol, acetonitrile, ethyl acetate, and mixtures thereof.

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., acetone) to near saturation in a small vial.

    • Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a "good" solvent (one it dissolves well in). Place a drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a "poor" solvent (one the compound is insoluble in, but which is miscible with the good solvent, e.g., water or hexane). The poor solvent vapor will slowly diffuse into the drop, reducing the compound's solubility and promoting crystallization.

    • Sitting Drop: The principle is the same as the hanging drop, but the drop of the compound solution is placed on a post inside the well.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a cryo-loop and immediately flash-cool them in liquid nitrogen for transport to the diffractometer.

Part 2: Crystal Structure Determination and Analysis

With a suitable crystal, the process of elucidating its three-dimensional structure can begin.

Single-Crystal X-Ray Diffraction (SC-XRD)

This is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Workflow Protocol: SC-XRD

  • Crystal Mounting: Mount the flash-cooled crystal on a goniometer head in the cold stream (typically 100 K) of the X-ray diffractometer. The low temperature minimizes thermal motion of the atoms, resulting in a higher quality dataset.

  • Data Collection: An intense, monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections. A modern detector collects these reflections over a wide range of crystal orientations.

  • Structure Solution and Refinement:

    • The collected data is processed to determine the unit cell dimensions and space group.

    • Initial atomic positions are determined using direct methods or Patterson methods (structure solution).

    • These initial positions are then refined against the experimental data, adjusting atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Anticipated Crystallographic and Structural Data

The refinement process yields a wealth of precise quantitative data. The following tables summarize the expected parameters.

Table 1: Hypothetical Crystallographic Data Summary

ParameterExpected Value/InformationSignificance
Chemical FormulaC₁₂H₈Cl₃N₃OConfirms the elemental composition of the crystal.
Formula Weight316.57 g/mol Basic molecular property.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c, P-1Defines the specific symmetry operations within the unit cell.
a, b, c (Å)e.g., a=10-20, b=5-15, c=15-25The dimensions of the unit cell.
α, β, γ (°)e.g., α=90, β=95-105, γ=90The angles of the unit cell.
Volume (ų)Calculated from cell parametersThe volume of a single repeating unit.
Ze.g., 4The number of molecules per unit cell.
R-factor (R1)< 0.05A measure of the agreement between the model and the experimental data.
Goodness-of-Fit (Goof)~1.0An indicator of the quality of the refinement.

Table 2: Key Intramolecular and Intermolecular Geometric Parameters

MeasurementAtom(s) InvolvedExpected Value/RangeSignificance
Hydrogen Bond (Intramolecular) N-H···O=C2.8 - 3.2 ÅPotential for intramolecular hydrogen bonds influencing the planarity of the urea moiety.
Hydrogen Bond (Intermolecular) N-H···N(pyridyl)2.9 - 3.3 ÅA primary interaction forming chains or dimers, crucial for crystal packing and drug-receptor interactions.
Dihedral Angle C(pyridyl)-N-C(urea)-N-C(trichlorophenyl)10° - 40°Defines the twist between the two aromatic rings, a key conformational feature for receptor binding.
π-π Stacking Centroid-to-centroid distance between pyridyl rings3.5 - 4.0 ÅPotential for stabilizing crystal packing through aromatic interactions.
Visualizing Molecular Interactions

The urea functional group is an excellent hydrogen bond donor and acceptor, and its interactions are critical to the biological activity of many drugs.[2][3] In this compound, we anticipate a strong intermolecular hydrogen bond between the urea N-H group and the nitrogen atom of the pyridyl ring of an adjacent molecule.

cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H Urea1 C=O N1->Urea1 Urea Bridge Pyr1 Pyridyl Ring N1->Pyr1 N_Pyr2 N1->N_Pyr2 Intermolecular H-Bond TCP1 Trichlorophenyl Ring Urea1->TCP1 N2 N-H Urea2 C=O N2->Urea2 Urea Bridge Pyr2 Pyridyl Ring N2->Pyr2 TCP2 Trichlorophenyl Ring Urea2->TCP2

Caption: Anticipated intermolecular hydrogen bonding.

Part 3: Application in Structure-Based Drug Design

The ultimate value of a crystal structure in a drug development context is its application in designing superior molecules. As a ROCK inhibitor, this compound's precise conformation is key to its function.

Leveraging Structural Data
  • Binding Mode Confirmation: If a co-crystal structure with the ROCK kinase domain is obtained, the precise interactions (hydrogen bonds, hydrophobic contacts) responsible for binding affinity and selectivity can be identified.

  • Pharmacophore Modeling: The crystal structure reveals the exact 3D arrangement of key features (H-bond donors/acceptors, aromatic rings). This pharmacophore can be used for virtual screening to identify new, diverse chemical scaffolds that could also inhibit the target.

  • Structure-Guided Optimization:

    • Potency: Are there unfilled pockets in the binding site where adding a functional group to the molecule could form an additional favorable interaction?

    • Selectivity: How does the binding mode compare to that in other related kinases? The structure can reveal subtle differences that can be exploited to design more selective inhibitors, reducing off-target effects.

    • Physicochemical Properties: The crystal structure can inform strategies to modify the molecule to improve properties like solubility without disrupting the essential binding conformation.

Conceptual Workflow: Structure-Based Drug Design

A Obtain Crystal Structure of Ligand or Co-crystal B Analyze Binding Site & Ligand Conformation A->B C Identify Key Interactions (H-bonds, Hydrophobic, etc.) B->C D Design New Analogs (In Silico Modeling) C->D  Rational Design E Synthesize & Test New Compounds D->E F Determine Potency, Selectivity, ADME E->F G Obtain New Crystal Structure (Iterative Improvement) E->G  Successful Candidate F->D  Iterate Design H Optimized Lead Compound F->H  Meets Criteria G->B  New Structural Data

Caption: Iterative cycle of structure-based drug design.

References

  • PrepChem. Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea. Available from: [Link]

  • ResearchGate. ChemInform Abstract: N,N′-Dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a New Reagent for the Synthesis of Pyrimidone and Pyrimidine Derivatives via Biginelli Reaction. Available from: [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. Available from: [Link]

  • Google Patents. CN103880738A - Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea.
  • MDPI. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Available from: [Link]

  • Der Pharma Chemica. An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Available from: [Link]

  • Deway. This compound. Available from: [Link]

  • PubChem. N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea. Available from: [Link]

  • PubChem. N,N'-Bis(2,4,6-trichlorophenyl)urea. Available from: [Link]

  • ResearchGate. The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. Available from: [Link]

  • NIST WebBook. Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. Available from: [Link]

  • PubMed. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]

  • PubChem. N-[(4-Butoxyphenyl)methyl]-N-heptyl-N'-(2,4,6-trichlorophenyl)urea. Available from: [Link]

  • PubChem. N,N'-dichlorobis(2,4,6-trichlorophenyl)urea. Available from: [Link]

  • PubChemLite. N,n'-dichlorobis(2,4,6-trichlorophenyl)urea (C13H4Cl8N2O). Available from: [Link]

  • ResearchGate. (PDF) N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates. Available from: [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea: A Potent and Selective Rho-Kinase (ROCK) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea, also identified as Rho-kinase inhibitor II, is a potent and selective, ATP-competitive small molecule inhibitor of Rho-associated protein kinase (ROCK).[1] This guide provides a comprehensive overview of its mechanism of action, detailing its molecular target, the downstream signaling consequences of its inhibitory activity, and robust experimental protocols for its characterization. By elucidating the intricate molecular interactions and cellular effects of this compound, this document serves as a critical resource for researchers leveraging this compound in preclinical studies and drug discovery programs targeting the ROCK signaling pathway.

Introduction: The Significance of Rho-Kinase Inhibition

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[2][3] The RhoA/ROCK signaling pathway is a central regulator of a multitude of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion and motility, smooth muscle contraction, proliferation, and apoptosis.[3][4] Given its integral role in these processes, dysregulation of the ROCK signaling cascade is implicated in the pathophysiology of a wide range of diseases, including cardiovascular disorders, cancer, and neurological conditions.[2] Consequently, the development of potent and selective ROCK inhibitors, such as this compound, represents a promising therapeutic strategy.

Molecular Target and Binding Mechanism

The primary molecular target of this compound is Rho-associated protein kinase (ROCK). This compound acts as an ATP-competitive inhibitor, directly engaging with the ATP-binding pocket of the kinase domain of both ROCK1 and ROCK2.[1] The pyridine and trichlorophenyl moieties of the molecule are crucial for its high-affinity binding, forming key interactions within the active site that preclude the binding of ATP and subsequent phosphorylation of ROCK substrates. The structural similarity between the kinase domains of ROCK1 and ROCK2 suggests that this inhibitor likely targets both isoforms, a common characteristic of many pyridyl urea-based kinase inhibitors.[5][6]

The ROCK Signaling Pathway and Loci of Inhibition

The canonical activation of the ROCK signaling pathway begins with the activation of the small GTPase RhoA, which, in its GTP-bound state, binds to and activates ROCK.[5] Activated ROCK, in turn, phosphorylates a number of downstream substrates, thereby orchestrating various cellular responses. This compound exerts its effects by inhibiting this phosphorylation cascade at its origin.

cluster_0 Upstream Activation cluster_1 Core Signaling Cascade cluster_2 Downstream Cellular Effects Extracellular Signals Extracellular Signals GPCRs/RTKs GPCRs/RTKs Extracellular Signals->GPCRs/RTKs RhoGEFs RhoGEFs GPCRs/RTKs->RhoGEFs RhoA-GDP RhoA-GDP RhoGEFs->RhoA-GDP Activates RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP GTP Exchange ROCK ROCK RhoA-GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC ROCK->MLC Phosphorylates (Activates) LIMK LIMK ROCK->LIMK Phosphorylates (Activates) This compound This compound This compound->ROCK Inhibits (ATP-Competitive) Myosin Light Chain Phosphatase Myosin Light Chain Phosphatase MYPT1->Myosin Light Chain Phosphatase Inhibits p-MLC p-MLC MLC->p-MLC Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Myosin Light Chain Phosphatase->p-MLC Dephosphorylates Actin Stress Fiber Formation Actin Stress Fiber Formation p-MLC->Actin Stress Fiber Formation p-Cofilin p-Cofilin Cofilin->p-Cofilin p-Cofilin->Actin Stress Fiber Formation Stabilizes Cell Contraction & Migration Cell Contraction & Migration Actin Stress Fiber Formation->Cell Contraction & Migration Start Start Prepare Reagents Prepare serial dilutions of inhibitor, ROCK enzyme, substrate, and ATP. Start->Prepare Reagents Incubate Incubate ROCK, substrate, and inhibitor in a 96-well plate. Prepare Reagents->Incubate Initiate Reaction Add ATP to start the kinase reaction. Incubate->Initiate Reaction Incubate at 30°C Incubate for 30-60 minutes. Initiate Reaction->Incubate at 30°C Terminate Reaction Add stop solution. Incubate at 30°C->Terminate Reaction Wash Transfer to phosphocellulose paper and wash. Terminate Reaction->Wash Quantify Measure radioactivity or fluorescence. Wash->Quantify Analyze Plot dose-response curve and calculate IC50. Quantify->Analyze End End Analyze->End

Figure 2: Workflow for an in vitro kinase inhibition assay.

Cellular Assay: Western Blot for Phospho-Substrate Levels

This assay assesses the ability of the compound to inhibit ROCK activity within a cellular context by measuring the phosphorylation status of its downstream substrates.

Objective: To determine the effect of this compound on the phosphorylation of MYPT1 and MLC in cultured cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., vascular smooth muscle cells, HeLa cells) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-24 hours). Include a vehicle control (DMSO).

    • Optionally, stimulate the cells with a ROCK activator (e.g., lysophosphatidic acid, LPA) to enhance the basal level of substrate phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [2] * Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-MYPT1 (e.g., Thr696) and phospho-MLC2 (e.g., Thr18/Ser19) overnight at 4°C. [2][7] * Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total MYPT1 and total MLC2, or a loading control like β-actin or GAPDH.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein or loading control signal.

    • Compare the levels of phosphorylated substrates in treated versus control cells.

Start Start Cell Culture Culture and treat cells with inhibitor. Start->Cell Culture Cell Lysis Lyse cells and quantify protein. Cell Culture->Cell Lysis SDS-PAGE Separate proteins by SDS-PAGE. Cell Lysis->SDS-PAGE Transfer Transfer proteins to a membrane. SDS-PAGE->Transfer Blocking Block the membrane. Transfer->Blocking Primary Antibody Incubation Incubate with phospho-specific primary antibody. Blocking->Primary Antibody Incubation Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody. Primary Antibody Incubation->Secondary Antibody Incubation Detection Detect signal with ECL. Secondary Antibody Incubation->Detection Re-probe Strip and re-probe for total protein/loading control. Detection->Re-probe Analysis Quantify band intensities and normalize. Re-probe->Analysis End End Analysis->End

Figure 3: Workflow for Western blot analysis of ROCK substrate phosphorylation.

Structure-Activity Relationship (SAR) Insights

The chemical structure of this compound is representative of a class of diaryl urea kinase inhibitors. Key structural features that contribute to its activity include:

  • Urea Linker: The urea moiety acts as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of the kinase ATP-binding pocket.

  • 4-Pyridyl Group: The pyridine ring is a common feature in many kinase inhibitors and can form crucial hydrogen bonds with the kinase.

  • 2,4,6-Trichlorophenyl Group: The trichlorinated phenyl ring likely occupies a hydrophobic pocket within the active site, contributing to the potency and selectivity of the compound. The substitution pattern on this ring is critical for optimizing binding affinity.

Conclusion

This compound is a valuable chemical tool for investigating the biological roles of the Rho/ROCK signaling pathway. Its mechanism of action as a potent, ATP-competitive inhibitor of ROCK leads to the dephosphorylation of key downstream substrates, ultimately modulating a wide range of cellular functions. The experimental protocols detailed in this guide provide a robust framework for researchers to further characterize the effects of this compound and to explore its therapeutic potential in various disease models. A comprehensive understanding of its mechanism of action is paramount for its effective application in both basic research and drug discovery.

References

  • Futterknecht, D., et al. (2024). The Role of Rho Kinase Inhibitors in Corneal Diseases. Drug Design, Development and Therapy, 18. Retrieved from [Link]

  • Kinoshita, M., et al. (2002). Use of Topical Rho Kinase Inhibitors in the Treatment of Fuchs Dystrophy After Descemet Stripping Only. Investigative Ophthalmology & Visual Science, 43(13), 3405. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. Retrieved from [Link]

  • García-Morales, V., et al. (2021). Lysophosphatidic Acid and Several Neurotransmitters Converge on Rho-Kinase 2 Signaling to Manage Motoneuron Excitability. Frontiers in Molecular Neuroscience. Retrieved from [Link]

  • Okumura, N., et al. (2013). Rho kinase inhibitor enables cell-based therapy for corneal endothelial dysfunction. Scientific Reports, 3, 2634. Retrieved from [Link]

  • Isobe, T., et al. (2006). Development of specific Rho-kinase inhibitors and their clinical application. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1764(3), 444-451. Retrieved from [Link]

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  • García-Morales, V., et al. (2021). Up-Regulation of the RhoA/Rho-Kinase Signaling Pathway in Corpus Cavernosum from Endothelial Nitric-Oxide Synthase (NOS), but Not Neuronal NOS, Null Mice. PLoS ONE, 6(3), e18026. Retrieved from [Link]

  • Futterknecht, D., et al. (2024). Therapeutic Potential of Rho Kinase Inhibitors in Corneal Disease: A Systematic Review of Preclinical and Clinical Studies. Journal of Clinical Medicine, 13(3), 779. Retrieved from [Link]

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  • Lee, J., et al. (2023). Selectivity matters: selective ROCK2 inhibitor ameliorates established liver fibrosis via targeting inflammation, fibrosis, and metabolism. Communications Biology, 6(1), 1152. Retrieved from [Link]

  • Stewart, M., et al. (2009). The molecular effects of skeletal muscle myosin regulatory light chain phosphorylation. Journal of Muscle Research and Cell Motility, 30(1-2), 17-27. Retrieved from [Link]

  • Grisch-Chan, H. M., et al. (2022). Novel Treatment Strategy for Patients With Urea Cycle Disorders: Pharmacological Chaperones Enhance Enzyme Stability and Activity. Hepatology Communications, 6(8), 2098-2113. Retrieved from [Link]

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  • Ramachandran, M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2536-2547. Retrieved from [Link]

  • Regnier, M., et al. (1998). Phosphorylation of myosin regulatory light chain eliminates force-dependent changes in relaxation rates in skeletal muscle. Biophysical Journal, 75(5), 2484-2492. Retrieved from [Link]

  • Kampourakis, T., et al. (2014). Phosphorylation of the regulatory light chain of myosin in striated muscle: methodological perspectives. Journal of Muscle Research and Cell Motility, 35(1), 11-23. Retrieved from [Link]

  • Stewart, M., et al. (2009). Myosin regulatory light chain phosphorylation inhibits shortening velocities of skeletal muscle fibers in the presence of the myosin inhibitor blebbistatin. Journal of Muscle Research and Cell Motility, 30(1-2), 17-27. Retrieved from [Link]

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An In-Depth Technical Guide to the Biological Activity of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea: A Potent Rho-Kinase (ROCK) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea, a pyridyl urea compound identified as a potent, selective, and ATP-competitive inhibitor of Rho-associated protein kinase (ROCK).[1][2] This document delves into the core mechanism of action, potential therapeutic applications, and detailed experimental protocols relevant to the study of this compound. As a valuable tool for researchers in drug discovery and development, this guide synthesizes current knowledge to facilitate further investigation into the pharmacological potential of this compound.

Introduction: Unveiling a Selective Kinase Inhibitor

This compound, also known as Rho-Kinase Inhibitor II, belongs to the class of diaryl ureas, a chemical scaffold known to exhibit a wide range of biological activities. The unique substitution pattern of a 4-pyridyl ring and a 2,4,6-trichlorophenyl ring on the urea backbone confers potent and selective inhibitory activity against Rho-associated protein kinase (ROCK).[1][2]

The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are critical downstream effectors of the small GTPase RhoA.[3] The Rho/ROCK signaling pathway plays a fundamental role in regulating a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and smooth muscle contraction.[1][4][5] Consequently, dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, making ROCK an attractive therapeutic target.[6][7][8]

This guide will explore the biological activity of this compound within the context of its primary mechanism of action as a ROCK inhibitor.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in biological research.

PropertyValueSource
Molecular Formula C₁₂H₈Cl₃N₃O[2]
Molecular Weight 316.57 g/mol [2]
CAS Number 97627-27-5[2]
Appearance Solid (form may vary)N/A
Melting Point 205 °C[2]
Boiling Point 351.5±42.0 °C (Predicted)[2]
pKa 11.10±0.70[2]
XLogP3 3.3[2]

Mechanism of Action: Targeting the ROCK Signaling Pathway

This compound functions as an ATP-competitive inhibitor of ROCK.[1][2] This means it binds to the ATP-binding pocket of the kinase domain of ROCK, preventing the phosphorylation of its downstream substrates.

ROCK Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Extracellular Signal RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates Substrates Downstream Substrates (e.g., MYPT1, MLC) ROCK->Substrates Phosphorylates Inhibitor N-(4-Pyridyl)-N'-(2,4,6- trichlorophenyl)urea Inhibitor->ROCK Inhibits (ATP-competitive) Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates Cellular_Effects Cytoskeletal Reorganization, Smooth Muscle Contraction, Cell Migration & Proliferation Phospho_Substrates->Cellular_Effects Leads to

Figure 1: Simplified schematic of the Rho/ROCK signaling pathway and the inhibitory action of this compound.

The primary downstream targets of ROCK include Myosin Phosphatase Target subunit 1 (MYPT1) and Myosin Light Chain (MLC).[5] By inhibiting ROCK, this compound prevents the phosphorylation of these substrates, leading to a decrease in smooth muscle contraction and alterations in the actin cytoskeleton.

Potential Therapeutic Applications

The inhibition of the ROCK pathway has shown therapeutic promise in a wide array of diseases.[1][6][7] While specific in vivo data for this compound is limited in the public domain, its potent ROCK inhibitory activity suggests potential applications in:

  • Cardiovascular Diseases: ROCK inhibitors have been investigated for their vasodilatory effects and potential in treating hypertension, pulmonary hypertension, and cerebral vasospasm.[1][8][9]

  • Glaucoma: By increasing the outflow of aqueous humor through the trabecular meshwork, ROCK inhibitors can effectively lower intraocular pressure.[10][11][12]

  • Oncology: The ROCK pathway is implicated in tumor cell migration, invasion, and metastasis.[1] Therefore, ROCK inhibitors are being explored as potential anti-cancer agents.

  • Neurological Disorders: ROCK inhibitors have shown neuroprotective and regenerative effects in models of spinal cord injury and stroke.[13]

Further preclinical and clinical studies are necessary to validate the therapeutic efficacy and safety of this compound in these and other indications.

Experimental Protocols

To facilitate research on this compound, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of this compound

The synthesis of N-pyridyl-N'-phenylurea derivatives is typically achieved through the reaction of an aminopyridine with a corresponding isocyanate.

Materials:

  • 4-Aminopyridine

  • 2,4,6-Trichlorophenyl isocyanate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Triethylamine (optional, as a basic catalyst)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 4-aminopyridine (1 equivalent) in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • If desired, add a catalytic amount of triethylamine (e.g., 0.1 equivalents).

  • Slowly add a solution of 2,4,6-trichlorophenyl isocyanate (1 equivalent) in the same anhydrous solvent to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterize the final product by NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Synthesis_Workflow Start Starting Materials Reactants 4-Aminopyridine 2,4,6-Trichlorophenyl isocyanate Start->Reactants Reaction Reaction in Anhydrous Solvent Reactants->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product N-(4-Pyridyl)-N'-(2,4,6- trichlorophenyl)urea Purification->Product Analysis Characterization (NMR, MS, MP) Product->Analysis

Figure 2: General workflow for the synthesis of this compound.

In Vitro ROCK Inhibition Assay (ELISA-based)

This protocol describes a common method for assessing the inhibitory activity of compounds against ROCK kinases using an Enzyme-Linked Immunosorbent Assay (ELISA).[14][15]

Principle:

This assay measures the phosphorylation of a ROCK substrate, typically the Myosin Phosphatase Target subunit 1 (MYPT1), by recombinant ROCK enzyme. The level of phosphorylation is detected using a specific antibody against the phosphorylated form of the substrate.

Materials:

  • Recombinant active ROCK1 or ROCK2 enzyme

  • Recombinant MYPT1 protein (substrate)

  • This compound (test inhibitor)

  • Known ROCK inhibitor (e.g., Y-27632) as a positive control

  • ATP solution

  • Kinase assay buffer

  • 96-well microplate pre-coated with MYPT1

  • Primary antibody: Anti-phospho-MYPT1 (e.g., Thr696)

  • Secondary antibody: HRP-conjugated anti-primary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Also, prepare dilutions of the positive control inhibitor and a vehicle control (e.g., DMSO).

  • Kinase Reaction: a. To the MYPT1-coated wells, add the kinase assay buffer. b. Add the diluted test inhibitor, positive control, or vehicle control to the respective wells. c. Add the recombinant ROCK enzyme to all wells except for the negative control (no enzyme) wells. d. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature. e. Initiate the kinase reaction by adding the ATP solution to all wells. f. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: a. Aspirate the reaction mixture and wash the wells multiple times with wash buffer. b. Add the diluted primary antibody (anti-phospho-MYPT1) to each well and incubate at room temperature for a specified time (e.g., 60 minutes). c. Aspirate and wash the wells. d. Add the diluted HRP-conjugated secondary antibody to each well and incubate at room temperature. e. Aspirate and wash the wells. f. Add the TMB substrate solution to each well and incubate in the dark until a blue color develops. g. Stop the reaction by adding the stop solution. The color will change to yellow.

  • Data Analysis: a. Measure the absorbance at 450 nm using a microplate reader. b. Subtract the background absorbance (no enzyme control) from all other readings. c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. d. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of ROCK activity) using a suitable curve-fitting software.

ROCK_Inhibition_Assay Start Start Plate_Prep MYPT1-Coated 96-well Plate Start->Plate_Prep Add_Reagents Add Assay Buffer, Inhibitor/Vehicle, and ROCK Enzyme Plate_Prep->Add_Reagents Initiate_Reaction Add ATP (Incubate at 30°C) Add_Reagents->Initiate_Reaction Wash1 Wash Initiate_Reaction->Wash1 Add_Primary_Ab Add Anti-phospho-MYPT1 Antibody (Incubate) Wash1->Add_Primary_Ab Wash2 Wash Add_Primary_Ab->Wash2 Add_Secondary_Ab Add HRP-conjugated Secondary Antibody (Incubate) Wash2->Add_Secondary_Ab Wash3 Wash Add_Secondary_Ab->Wash3 Add_Substrate Add TMB Substrate (Incubate in Dark) Wash3->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate Measure Absorbance at 450 nm Stop_Reaction->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 3: Step-by-step workflow for an ELISA-based ROCK inhibition assay.

Other Potential Biological Activities

While the primary characterized activity of this compound is the inhibition of ROCK, the chemical scaffold of pyridyl ureas has been associated with other biological activities. For instance, various pyridine and urea derivatives have been reported to possess antifungal and anticancer properties through mechanisms independent of ROCK inhibition. However, at present, there is a lack of specific data in the public domain detailing significant antifungal or other non-ROCK-mediated activities for this particular compound. Researchers are encouraged to explore these possibilities through broad biological screening.

Conclusion and Future Directions

This compound has been identified as a potent and selective inhibitor of Rho-associated protein kinase (ROCK). This key mechanistic insight positions the compound as a valuable research tool for dissecting the complex roles of the ROCK signaling pathway in health and disease. Furthermore, it represents a promising lead scaffold for the development of novel therapeutics targeting a range of pathologies, including cardiovascular diseases, glaucoma, and cancer.

Future research should focus on a comprehensive characterization of its pharmacological profile, including:

  • Determination of its IC₅₀ values against both ROCK1 and ROCK2 to establish its isoform selectivity.

  • In-depth kinase profiling to assess its selectivity against a broader panel of kinases.

  • Evaluation of its efficacy in relevant cellular and animal models of disease.

  • Investigation of its pharmacokinetic and toxicological properties.

The information and protocols provided in this guide are intended to serve as a foundation for researchers to build upon, ultimately accelerating the translation of this promising compound from the laboratory to potential clinical applications.

References

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  • Feng Y, LoGrasso PV, Defert O, Li R. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. J Med Chem. 2016;59(6):2269-2300. doi:10.1021/acs.jmedchem.5b00683
  • Pinner S, Pestonjamasp K, White RR, et al. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. Anal Biochem. 2005;344(2):212-221. doi:10.1016/j.ab.2005.06.027
  • Feng Y, LoGrasso PV, Defert O, Li R. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. J Med Chem. 2016;59(6):2269-2300. doi:10.1021/acs.jmedchem.5b00683
  • Takai S, Sakon M, Yasunaga M, et al. Design and Synthesis of Rho Kinase Inhibitors (II). Chem Pharm Bull (Tokyo). 2007;55(3):399-409. doi:10.1248/cpb.55.399
  • Noma K, Oyama N, Liao JK. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases. Trends Cardiovasc Med. 2005;15(3):82-87. doi:10.1016/j.tcm.2005.03.003
  • Mueller BK, Mack H, Teusch N. The therapeutic effects of Rho-ROCK inhibitors on CNS disorders. Curr Pharm Des. 2005;11(16):2091-2102. doi:10.2174/1381612054065842
  • Wang Y, Li Y, Zhao L, et al. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Curr Drug Discov Technol. 2020;17(3):345-356. doi:10.2174/1570163816666190212123514
  • 96-well ROCK Activity Assay Kit. Cell Biolabs, Inc. Accessed January 12, 2026. [Link]

  • ROCK2 Kinase Assay Kit. BPS Bioscience. Accessed January 12, 2026. [Link]

  • Tamura M, Nakao H, Yoshizaki H, et al. Development of specific Rho-kinase inhibitors and their clinical application. Biochim Biophys Acta. 2005;1754(1-2):245-252. doi:10.1016/j.bbapap.2005.08.013
  • Niego B, Lee N, Larsson P, et al. Selective inhibition of brain endothelial Rho-kinase-2 provides optimal protection of an in vitro blood-brain barrier from tissue-type plasminogen activator and plasmin. PLoS One. 2017;12(5):e0177332. doi:10.1371/journal.pone.0177332
  • This compound. Deweina. Accessed January 12, 2026. [Link]

  • Chopra D, Jain R, Kumar P, Singh S. A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases. J Ocul Pharmacol Ther. 2023;39(6):326-338. doi:10.1089/jop.2023.0039
  • Moura-Coelho N, Tavares Ferreira J, Bruxelas C, Dutra-Medeiros M, Proença R. Rho kinase inhibitors—a review on the physiology and clinical use in Ophthalmology. Graefes Arch Clin Exp Ophthalmol. 2020;258(1):1-16. doi:10.1007/s00417-019-04531-w
  • Fasudil. In: Wikipedia. ; 2023. Accessed January 12, 2026. [Link]

  • Honore S, Ragonnaud E, Trillet K, et al. The Role of Rho Kinase Inhibitors in Corneal Diseases. J Clin Med. 2021;10(2). doi:10.3390/jcm10020264
  • Dada T, Kumar S, Gupta S, et al. Rho-kinase inhibitors: Role in corneal endothelial disorders. Surv Ophthalmol. 2022;67(5):1446-1456. doi:10.1016/j.survophthal.2022.01.003
  • Olson MF. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Drug Discov Today. 2010;15(15-16):640-647. doi:10.1016/j.drudis.2010.05.007
  • Schmitt ML, Hauser K, Gradhand E, et al. Novel Treatment Strategy for Patients With Urea Cycle Disorders: Pharmacological Chaperones Enhance Enzyme Stability and Activity in Patient-Derived Liver Disease Models. Hepatol Commun. 2022;6(9):2499-2514. doi:10.1002/hep4.2045
  • MySkinRecipes. MySkinRecipes. Accessed January 12, 2026. [Link]

  • Liao JK, Seto M, Noma K. Rho Kinase (ROCK) Inhibitors. J Cardiovasc Pharmacol. 2007;50(1):17-24. doi:10.1097/FJC.0b013e318070d10d
  • Feng Y, Liu Y, Wang J, et al. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorg Med Chem Lett. 2021;33:127721. doi:10.1016/j.bmcl.2020.127721
  • This compound. Shanghai Huicheng Biological Technology Co., Ltd. Accessed January 12, 2026. [Link]

  • Pandey RK, Jagerovic N, Ryan JM, et al. Synthesis and in Vivo Photodynamic Activity of Some Bacteriochlorin Derivatives Against Bladder Tumors in Rodents. J Chem Soc Perkin Trans 1. 1992;(10):1379-1385. doi:10.1039/P19920001379
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  • Velayutham P, Ganesan R, Kim H, et al. Preclinical evaluation of tridecaptin M: in vitro and in vivo efficacy against colistin-resistant Gram-negative bacterial pathogens and pharmacokinetics. J Antimicrob Chemother. 2023;78(10):2489-2498. doi:10.1093/jac/dkad279

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An In-depth Technical Guide to N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea: A Potent Rho-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea (CAS No. 97627-27-5). As a potent, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK), this pyridylurea compound is a valuable tool for researchers in cell biology and drug discovery.[1] This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of the compound's characteristics and methodologies for its synthesis and handling.

Introduction and Scientific Context

This compound belongs to the class of diaryl ureas, a scaffold of significant interest in medicinal chemistry due to its prevalence in kinase inhibitors. The unique structural arrangement of a pyridine ring linked through a urea bridge to a trichlorinated phenyl ring confers specific inhibitory activity against Rho-kinase (ROCK). ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton, thereby influencing cell shape, motility, and smooth muscle contraction. The inhibition of this pathway has therapeutic potential in a range of disorders, including hypertension, cancer, and glaucoma.

Understanding the fundamental physicochemical properties of this inhibitor is paramount for its effective application in both in vitro and in vivo studies. This guide aims to consolidate the available data and provide practical, field-proven insights into its use.

Molecular and Physicochemical Profile

The structural and physicochemical properties of this compound are foundational to its biological activity and formulation. These characteristics dictate its solubility, permeability, and interaction with its biological target.

Chemical Structure and Identifiers

The molecule consists of a 4-pyridyl group and a 2,4,6-trichlorophenyl group linked by a urea moiety.

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of the compound. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
CAS Number 97627-27-5[2][3][4][5]
Molecular Formula C₁₂H₈Cl₃N₃O[2]
Molecular Weight 316.57 g/mol [1][6]
IUPAC Name 1-pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea[2][5]
Melting Point 205 °C[1][6]
Boiling Point (Predicted) 351.5 ± 42.0 °C[1][6]
Density (Predicted) 1.591 ± 0.06 g/cm³[1]
pKa (Predicted) 11.10 ± 0.70[1]
XLogP3 (Predicted) 3.3[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
SMILES Clc1cc(Cl)c(NC(=O)Nc2ccncc2)c(Cl)c1[2][5]
InChI InChI=1S/C12H8Cl3N3O/c13-7-5-9(14)11(10(15)6-7)18-12(19)17-8-1-3-16-4-2-8/h1-6H,(H2,16,17,18,19)[2][5]

Synthesis and Purification

The synthesis of N,N'-disubstituted ureas is a well-established process in organic chemistry. The most common and direct approach involves the reaction of an amine with an isocyanate. For this compound, this involves the reaction of 4-aminopyridine with 2,4,6-trichlorophenyl isocyanate.

Rationale for Synthetic Route

This synthetic strategy is favored due to the high reactivity of the isocyanate group towards the primary amine of 4-aminopyridine, leading to the formation of the stable urea linkage. The reaction is typically high-yielding and proceeds under mild conditions. The choice of an anhydrous aprotic solvent is critical to prevent the hydrolysis of the highly reactive isocyanate starting material.

Diagram 2: General Synthetic Workflow

G cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification 4-Aminopyridine 4-Aminopyridine Anhydrous Solvent (e.g., THF, Acetone) Anhydrous Solvent (e.g., THF, Acetone) 4-Aminopyridine->Anhydrous Solvent (e.g., THF, Acetone) 2,4,6-Trichlorophenyl isocyanate 2,4,6-Trichlorophenyl isocyanate 2,4,6-Trichlorophenyl isocyanate->Anhydrous Solvent (e.g., THF, Acetone) Stirring at Room Temperature Stirring at Room Temperature Anhydrous Solvent (e.g., THF, Acetone)->Stirring at Room Temperature Solvent Evaporation Solvent Evaporation Stirring at Room Temperature->Solvent Evaporation Chromatography Chromatography Solvent Evaporation->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Product Product Recrystallization->Product

A flowchart illustrating the key stages of synthesis.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method adapted from the synthesis of similar pyridylurea compounds and should be optimized for this compound.[7]

Materials:

  • 4-Aminopyridine

  • 2,4,6-Trichlorophenyl isocyanate

  • Anhydrous acetone (or tetrahydrofuran)

  • Alumina for column chromatography

  • Chloroform for elution

  • Acetone and ether for recrystallization

Procedure:

  • In a dry round-bottom flask, dissolve 4-aminopyridine (1 equivalent) in anhydrous acetone under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add 2,4,6-trichlorophenyl isocyanate (1 equivalent) dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography over alumina, eluting with chloroform.

  • Collect the fractions containing the desired product and evaporate the solvent.

  • Further purify the solid by recrystallization from an acetone-ether mixture to yield this compound as a crystalline solid.

Analytical Methodologies

To ensure the identity, purity, and quality of the synthesized compound, a suite of analytical techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the pyridyl and trichlorophenyl protons, as well as the N-H protons of the urea linkage.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching vibrations (around 3300 cm⁻¹) and a strong carbonyl (C=O) stretching vibration of the urea group (around 1640-1680 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The mass spectrum is expected to show the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ with a characteristic isotopic pattern due to the three chlorine atoms.[8]

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like trifluoroacetic acid) is typically used. Purity is assessed by the peak area percentage at a suitable UV wavelength.

Biological Activity and Mechanism of Action

This compound is documented as a potent and selective inhibitor of Rho-associated protein kinase (ROCK).[1]

Target: Rho-Kinase (ROCK)

The ROCK family of kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is integral to the regulation of cellular contractility, adhesion, and proliferation.

Diagram 3: Simplified RhoA/ROCK Signaling Pathway

Extracellular_Signals Extracellular Signals (e.g., GPCR Ligands) RhoA_GTP RhoA-GTP (Active) Extracellular_Signals->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) ROCK ROCK RhoA_GTP->ROCK Activates Cytoskeletal_Effects Actin Cytoskeleton Reorganization ROCK->Cytoskeletal_Effects Phosphorylates Substrates Inhibitor This compound Inhibitor->ROCK Inhibits

The inhibitory action on the RhoA/ROCK pathway.

Mechanism of Inhibition

This compound acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the ROCK kinase domain.[1] This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade. The specificity and potency of inhibition are key parameters that should be determined experimentally through kinase activity assays.

Handling and Storage

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • For long-term storage, it is recommended to keep the compound at -20°C.

Conclusion

This compound is a well-defined chemical entity with significant potential as a research tool for investigating the Rho/ROCK signaling pathway. Its straightforward synthesis and potent inhibitory activity make it an accessible and valuable compound for cellular and molecular biology studies. This guide provides the core physicochemical data and procedural outlines necessary for its effective use in a research setting. It is imperative that researchers supplement this information with their own in-house analytical data to ensure the quality and consistency of their experimental results.

References

  • Mass Spectrometric Characterization of N,N-bis(2,4,6-Trichlorophenyl) urea. DTIC. [Link]

  • Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea. PrepChem.com. [Link]

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N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potent Kinase Inhibitor

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea is a pyridyl urea compound that has emerged as a potent and selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK).[1] With the molecular formula C12H8Cl3N3O and a molecular weight of 316.57, this small molecule holds significant promise as a research tool for dissecting the intricate roles of the ROCK signaling pathway in a multitude of cellular processes. The urea functional group is a key structural feature in many kinase inhibitors, acting as a hydrogen bond donor and acceptor to facilitate interactions with target proteins.[2] This guide provides an in-depth overview of its synthesis, mechanism of action, and practical applications in biomedical research, tailored for scientists and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 97627-27-5
Molecular Formula C12H8Cl3N3O
Molecular Weight 316.57 g/mol
Appearance White Solid[3]
Melting Point 205 °C[3]
Solubility Soluble in DMSO[3]
Stability Light Sensitive[3]

Synthesis of this compound: A Methodological Approach

The synthesis of N-aryl-N'-pyridylureas is typically achieved through the reaction of an aminopyridine derivative with a corresponding isocyanate.[1] While a specific detailed protocol for this compound is not extensively documented in publicly available literature, a reliable synthetic route can be extrapolated from established methods for analogous compounds.[1] The proposed synthesis involves the reaction of 4-aminopyridine with 2,4,6-trichlorophenyl isocyanate.

Conceptual Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Aminopyridine 4-Aminopyridine Reaction_Vessel Anhydrous Solvent (e.g., Acetone, THF, DCM) 4-Aminopyridine->Reaction_Vessel 2,4,6-Trichlorophenyl_Isocyanate 2,4,6-Trichlorophenyl_Isocyanate 2,4,6-Trichlorophenyl_Isocyanate->Reaction_Vessel Product This compound Reaction_Vessel->Product Stirring at RT

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of a structurally similar compound, N-(2-chloro-4-pyridyl)-N'-phenylurea.[1] Researchers should optimize these conditions for the specific synthesis of the title compound.

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 4-aminopyridine in an anhydrous solvent such as acetone, tetrahydrofuran (THF), or dichloromethane (DCM).

  • Addition of Isocyanate: To the stirred solution of 4-aminopyridine, add an equimolar amount of 2,4,6-trichlorophenyl isocyanate.

  • Reaction: Stir the reaction mixture at room temperature for a period of 8-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure.

  • Purification: The crude residue can be purified by column chromatography on alumina or silica gel, using an appropriate eluent system (e.g., a gradient of chloroform and methanol).

  • Recrystallization: The purified product can be further recrystallized from a suitable solvent mixture, such as acetone-ether, to obtain the final product as a white solid.[1]

Mechanism of Action: Targeting the Rho/ROCK Signaling Pathway

This compound functions as a potent and selective inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2).[1] These serine/threonine kinases are key effectors of the small GTPase RhoA and play a central role in regulating the actin cytoskeleton.[4] The Rho/ROCK pathway is implicated in a wide array of cellular functions, including cell adhesion, motility, contraction, and proliferation.[4]

The ROCK Signaling Cascade

The binding of extracellular ligands to their receptors activates RhoA, which in turn activates ROCK. Activated ROCK phosphorylates a number of downstream substrates, leading to various cellular responses. A key downstream effector is LIM kinase (LIMK), which, upon phosphorylation by ROCK, phosphorylates and inactivates cofilin.[5][6] Cofilin is an actin-depolymerizing factor, and its inactivation leads to the stabilization of actin filaments and the formation of stress fibers.

The following diagram illustrates the central role of ROCK in this signaling pathway and the point of inhibition by this compound.

G cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effectors & Cellular Responses Extracellular_Signals Extracellular Signals (e.g., Growth Factors, Cytokines) Receptors Membrane Receptors Extracellular_Signals->Receptors RhoA RhoA-GTP (Active) Receptors->RhoA ROCK ROCK1 / ROCK2 RhoA->ROCK LIMK LIM Kinase ROCK->LIMK Phosphorylation Inhibitor This compound Inhibitor->ROCK Inhibition Cofilin Cofilin-P (Inactive) LIMK->Cofilin Phosphorylation Actin_Stress_Fibers Actin Stress Fiber Formation Cofilin->Actin_Stress_Fibers Inhibition of Depolymerization Cellular_Responses Cell Contraction, Migration, Adhesion Actin_Stress_Fibers->Cellular_Responses

Caption: The Rho/ROCK signaling pathway and its inhibition.

Quantitative Biological Activity

For comparative purposes, the table below lists the IC50 values of some well-characterized ROCK inhibitors.

InhibitorROCK1 IC50 (nM)ROCK2 IC50 (nM)Reference
Y-27632140 (Ki)300 (Ki)[7]
GSK269962A1.64[7]
Ripasudil5119[7]
RKI-144714.56.2[7]

Experimental Protocols and Applications in Research

The potent and selective nature of this compound makes it a valuable tool for investigating the physiological and pathological roles of the ROCK signaling pathway.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against ROCK or other kinases.

  • Prepare Kinase Reaction Buffer: A typical kinase buffer may contain Tris-HCl, MgCl2, and DTT.

  • Prepare Kinase and Substrate: Dilute the recombinant ROCK enzyme and a suitable substrate (e.g., a peptide substrate like MYPT1) in the kinase reaction buffer.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO.

  • Initiate Reaction: In a microplate, combine the kinase, substrate, and inhibitor at various concentrations. Initiate the kinase reaction by adding ATP.

  • Incubate: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Terminate Reaction and Detect: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or radiometric detection with [γ-32P]ATP.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Neurite Outgrowth Assay

The ROCK pathway is a known inhibitor of neurite outgrowth, making ROCK inhibitors valuable tools in neuroscience research.

  • Cell Culture: Plate a suitable neuronal cell line (e.g., PC-12 or SH-SY5Y) or primary neurons on a substrate that promotes adhesion (e.g., poly-L-lysine or laminin-coated plates).[8]

  • Differentiation and Treatment: Induce differentiation with a neurotrophic factor (e.g., NGF for PC-12 cells). Treat the cells with varying concentrations of this compound.

  • Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-72 hours).

  • Imaging and Analysis: Fix and stain the cells to visualize neurites (e.g., with an antibody against β-III tubulin). Capture images using a microscope and quantify neurite length and branching using image analysis software.

Cancer Cell Migration and Invasion Assays

The ROCK pathway is critically involved in cancer cell migration and invasion.

  • Cell Culture: Culture a cancer cell line of interest (e.g., a metastatic breast or lung cancer cell line).

  • Wound Healing (Scratch) Assay:

    • Grow cells to a confluent monolayer in a multi-well plate.

    • Create a "scratch" or "wound" in the monolayer with a pipette tip.

    • Treat the cells with different concentrations of this compound.

    • Monitor the closure of the scratch over time using microscopy.

  • Transwell Invasion Assay:

    • Use a Transwell insert with a Matrigel-coated membrane.

    • Seed cancer cells in the upper chamber in serum-free medium containing the inhibitor.

    • Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.

    • Incubate for 24-48 hours.

    • Fix, stain, and count the cells that have invaded through the Matrigel and migrated to the lower surface of the membrane.

Applications in Drug Development and Therapeutic Potential

The dysregulation of the Rho/ROCK signaling pathway is implicated in a variety of diseases, including cancer, neurological disorders, and cardiovascular diseases.[9] As a potent ROCK inhibitor, this compound and its analogs represent a promising class of compounds for therapeutic development.

  • Oncology: By inhibiting ROCK, this compound can potentially suppress tumor cell migration, invasion, and metastasis.[10] The urea scaffold is a common feature in many approved anti-cancer drugs, highlighting its potential in this therapeutic area.[11]

  • Neuroscience: ROCK inhibitors have shown neuroprotective and neuroregenerative effects in animal models of neurological diseases such as Parkinson's disease and spinal cord injury.[12] By promoting neurite outgrowth, this compound could be a valuable tool for studying neuronal repair mechanisms.

  • Cardiovascular Disease: The ROCK pathway is involved in vasoconstriction and vascular remodeling. ROCK inhibitors have been investigated for the treatment of hypertension and other cardiovascular disorders.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the complex roles of the Rho/ROCK signaling pathway. Its potent and selective inhibitory activity makes it suitable for a wide range of in vitro and potentially in vivo studies. While more detailed characterization of its kinase selectivity profile and in vivo efficacy is warranted, the information presented in this guide provides a solid foundation for researchers to incorporate this compound into their investigations of cancer, neurological disorders, and other diseases where ROCK signaling is a key driver of pathology. Future research should focus on a comprehensive kinase profiling to confirm its selectivity and in vivo studies in relevant animal models to explore its therapeutic potential.

References

  • Pireddu, R., Forgione, M., et al. (2012). Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). MedChemComm, 3(6), 697-702.
  • Schofield, A. V., & Bernard, O. (2013). Rho-associated coiled-coil kinase (ROCK) signaling and disease. Critical reviews in biochemistry and molecular biology, 48(4), 301-316.
  • Anjomani Virmouni, S., et al. (2015). A novel mouse model for Friedreich's ataxia recapitulating key features of the human disease. Disease models & mechanisms, 8(11), 1369-1380.
  • PrepChem. (n.d.). Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea. Retrieved from [Link]

  • Garnock-Jones, K. P. (2014). Ripasudil: first global approval. Drugs, 74(16), 1943-1947.
  • Knipe, D. M., Howley, P. M., & Griffin, D. E. (Eds.). (2015). Fields virology (6th ed.). Wolters Kluwer Health.
  • Hou, S., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)
  • Batra, M., et al. (2021). Netarsudil: a new ophthalmic drug for the treatment of glaucoma. Expert opinion on pharmacotherapy, 22(1), 1-8.
  • Przepiorka, D., et al. (2022). FDA Approval Summary: Belumosudil for Chronic Graft-versus-Host Disease. Clinical cancer research, 28(14), 2919-2923.
  • Pireddu, R., et al. (2012). Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). MedChemComm, 3(6), 697-702.
  • Chutake, Y. K., et al. (2015). A novel YG8sR mouse model of Friedreich's ataxia with a GAA repeat expansion displays key features of the human disease. Human molecular genetics, 24(17), 4883-4896.
  • Santoro, M., et al. (2018). A novel therapeutic approach for Friedreich's ataxia based on the modulation of the frataxin mitochondrial processing. Journal of experimental medicine, 215(1), 169-181.
  • Rodriguez-Pascau, L., et al. (2021). A novel gene therapy for Friedreich's ataxia based on frataxin overexpression. Molecular Therapy, 29(4), 1436-1449.
  • Nakagawa, O., et al. (1996). ROCK-I and ROCK-II, two isoforms of Rho-associated coiled-coil forming protein serine/threonine kinase in mice. FEBS letters, 392(2), 189-193.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Tom, V. J., & Houle, J. D. (2016). Neurite Outgrowth Assay. Bio-protocol, 6(1).
  • Mueller, B. K., Yamashita, T., & Tohyama, M. (2020). What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders?. Neurology, 94(19), 838-842.
  • Abdel-Atty, M. M. H., et al. (2021).
  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Yang, N., et al. (1998). Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization.
  • Maekawa, M., et al. (1999). Signaling from Rho to the actin cytoskeleton through protein kinases ROCK and LIM-kinase. Science, 285(5429), 895-898.
  • Rao, G. B. D., et al. (2010). N, N′-Dichlorobis (2, 4, 6-trichlorophenyl) urea (CC-2) as a new reagent for the synthesis of pyrimidone and pyrimidine derivatives via Biginelli reaction. Tetrahedron Letters, 51(38), 5049-5052.
  • Atom Biochemical Inc. (2018). Rho-associated Protein Kinase (ROCK) Inhibitors. Retrieved from [Link]

  • Xu, Y., et al. (2024). Introducing urea into tirapazamine derivatives to enhance anticancer therapy.
  • Kopin, I. J. (n.d.). Neurotoxins and Animal Models of Neurological Diseases. Grantome. Retrieved from [Link]

  • Mohan, S., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2549-2560.
  • Li, W., et al. (2021). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry, 223, 113645.
  • Saleem, S., & Shuaib, A. (2021). Role of Rho-Associated Protein Kinase Inhibition As Therapeutic Strategy for Parkinson's Disease: Dopaminergic Survival and Enhanced Mitophagy. Cureus, 13(8), e17006.
  • Al-Koussa, H., et al. (2022). The abnormal phosphorylation of the Rac1, Lim-kinase 1, and Cofilin proteins in the pathogenesis of Hirschsprung's disease. BMC gastroenterology, 22(1), 1-9.
  • Wishart, G., & Coutts, M. (2021). Modelling Neurological Diseases in Large Animals: Criteria for Model Selection and Clinical Assessment. International Journal of Molecular Sciences, 22(16), 8829.
  • Prunier, C., et al. (2017). LIM kinases: cofilin and beyond. Oncotarget, 8(25), 41749.
  • El-Sayed, M. A. A., et al. (2001). Anticancer activity of N-bis(trifluoromethyl)alkyl-N'-(polychlorophenyl) and N'-(1,2,4-triazolyl) ureas. Archiv der Pharmazie, 334(10), 303-310.
  • Beal, M. F. (2005). Animal models of neurological disorders. NeuroRx, 2(3), 425-427.
  • Ng, C. H., et al. (2008). N, N′-Bis (4-chlorophenyl) urea. Acta Crystallographica Section E: Structure Reports Online, 64(7), o922.
  • Xu, Y., et al. (2024). Introducing urea into tirapazamine derivatives to enhance anticancer therapy.

Sources

An In-depth Technical Guide to the Discovery and Development of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea, a significant molecule in the landscape of targeted cancer therapy. Known by various codenames including CP-547632 and Vatalanib, this compound has been the subject of extensive research due to its potent anti-angiogenic properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its scientific journey.

Introduction: The Rationale for Targeting Angiogenesis

The proliferation of solid tumors is intrinsically linked to the process of angiogenesis, the formation of new blood vessels from pre-existing ones. This neovascularization is essential for supplying tumors with the necessary oxygen and nutrients for their growth and metastasis. A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) and its corresponding receptors (VEGFRs), particularly VEGFR-2. The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.

Recognizing the critical role of the VEGF signaling pathway in tumor progression, the development of inhibitors targeting this pathway emerged as a promising therapeutic strategy. This compound was discovered through high-throughput screening as a potent small molecule inhibitor of VEGFR-2, representing a significant advancement in the field of anti-angiogenic cancer therapy.

Synthesis and Characterization

The synthesis of this compound is a critical aspect of its development and involves a multi-step process. The following sections detail a plausible and detailed synthetic protocol based on established chemical principles for the formation of diaryl ureas.

Synthesis of Key Precursors

The overall synthesis hinges on the preparation of two key intermediates: 4-aminopyridine and 2,4,6-trichlorophenyl isocyanate.

2.1.1. Synthesis of 4-Aminopyridine

Several synthetic routes to 4-aminopyridine have been reported. One common method involves the Hofmann rearrangement of isonicotinamide.

  • Step 1: Isonicotinamide Formation: Isonicotinic acid is converted to its acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting isonicotinoyl chloride is then reacted with ammonia to yield isonicotinamide.

  • Step 2: Hofmann Rearrangement: Isonicotinamide is treated with a solution of bromine in aqueous sodium hydroxide. The reaction proceeds through the formation of an N-bromoamide intermediate, which then undergoes rearrangement to an isocyanate, followed by hydrolysis to yield 4-aminopyridine.

2.1.2. Synthesis of 2,4,6-Trichlorophenyl Isocyanate

The preparation of 2,4,6-trichlorophenyl isocyanate typically starts from 2,4,6-trichloroaniline.

  • Step 1: Phosgenation: 2,4,6-trichloroaniline is reacted with phosgene (COCl₂) or a phosgene equivalent such as triphosgene in an inert solvent like toluene. This reaction leads to the formation of the corresponding isocyanate. Due to the high toxicity of phosgene, this step must be performed with extreme caution in a well-ventilated fume hood.

Final Synthesis of this compound

The final step involves the reaction of 4-aminopyridine with 2,4,6-trichlorophenyl isocyanate.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Isocyanate: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2,4,6-trichlorophenyl isocyanate (1.0 eq) in anhydrous THF via the dropping funnel over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then triturated with diethyl ether, filtered, and washed with cold diethyl ether to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone, to yield this compound as a white to off-white solid.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_precursors Precursor Synthesis cluster_final_reaction Final Synthesis IsonicotinicAcid Isonicotinic Acid Isonicotinamide Isonicotinamide IsonicotinicAcid->Isonicotinamide 1. SOCl2 2. NH3 Aminopyridine 4-Aminopyridine Isonicotinamide->Aminopyridine Br2, NaOH Reaction Reaction in Anhydrous THF Aminopyridine->Reaction Trichloroaniline 2,4,6-Trichloroaniline Isocyanate 2,4,6-Trichlorophenyl Isocyanate Trichloroaniline->Isocyanate Phosgene Isocyanate->Reaction Purification Purification Reaction->Purification FinalProduct This compound Purification->FinalProduct caption Synthesis Workflow SignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P P VEGFR2->P Autophosphorylation ATP ATP ADP ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P->Downstream Activation Response Biological Response (Proliferation, Migration, Survival) Downstream->Response Inhibitor This compound Inhibitor->VEGFR2 Inhibition caption Mechanism of Action

Caption: Inhibition of VEGFR-2 signaling by this compound.

Preclinical and Clinical Development

This compound, under the codename Vatalanib (PTK787/ZK 222584), has undergone extensive preclinical and clinical evaluation.

Preclinical Studies

In preclinical models, Vatalanib demonstrated potent anti-tumor activity in a variety of human tumor xenografts. It was shown to inhibit tumor growth, reduce microvessel density, and prevent metastasis. These studies provided a strong rationale for its clinical development.

Clinical Trials

Vatalanib has been investigated in numerous Phase I, II, and III clinical trials for the treatment of various solid tumors, including colorectal cancer, glioblastoma, and renal cell carcinoma. The CONFIRM-1 and CONFIRM-2 Phase III trials evaluated the efficacy of Vatalanib in combination with the FOLFOX chemotherapy regimen for metastatic colorectal cancer. While these trials did not meet their primary endpoint of improving overall survival, they did show a significant increase in progression-free survival in the CONFIRM-2 trial. [1]

Conclusion and Future Perspectives

This compound stands as a testament to the potential of targeted therapies in oncology. Its discovery and development have significantly contributed to our understanding of the role of angiogenesis in cancer and have paved the way for the development of other VEGFR inhibitors. While its clinical journey has faced challenges, the wealth of data generated from its preclinical and clinical evaluation continues to inform the development of next-generation anti-angiogenic agents. Future research may focus on identifying predictive biomarkers to select patient populations most likely to benefit from this class of drugs and exploring novel combination therapies to overcome resistance mechanisms.

References

  • Vatalanib - Wikipedia. Available from: [Link]

  • Pharmacological characterization of CP-547632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed. Available from: [Link]

  • Vatalanib (PTK787) - GIST Support International. Available from: [Link]

  • Pharmacological Characterization of CP-547632, a Novel Vascular Endothelial Growth Factor Receptor-2 Tyrosine Kinase Inhibitor for Cancer Therapy1 - AACR Journals. Available from: [Link]

  • Vatalanib | C20H15ClN4 | CID 151194 - PubChem. Available from: [Link]

  • CP-547632 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. Available from: [Link]

  • Definition of vatalanib - NCI Dictionary of Cancer Terms. Available from: [Link]

  • Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea - PrepChem.com. Available from: [Link]

  • CN103880738A - Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea.

Sources

Target Identification for N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea is a small molecule with potential biological activity, yet its precise mechanism of action remains to be elucidated. The identification of its molecular target(s) is a critical step in advancing this compound through the drug discovery pipeline. A definitive understanding of the target informs on-target efficacy, potential off-target toxicities, and provides a basis for rational lead optimization. This guide presents a comprehensive, multi-pronged strategy for the target deconvolution of this compound, designed for researchers, scientists, and drug development professionals. Our approach integrates computational, biochemical, and cell-based methodologies to build a robust and validated understanding of the compound's interactions within a biological system.

A Multi-Pronged Strategy for Target Identification

Successful target deconvolution relies on the convergence of evidence from orthogonal approaches.[1][2] A singular method is often insufficient to confidently assign a molecular target. We advocate for a parallel and iterative workflow that begins with broad, hypothesis-generating techniques and progressively narrows the focus to specific, validated targets.

Target Identification Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Target Validation In Silico Prediction In Silico Prediction Biochemical Approaches Biochemical Approaches In Silico Prediction->Biochemical Approaches Prioritize Candidates Phenotypic Screening Phenotypic Screening Cell-Based Assays Cell-Based Assays Phenotypic Screening->Cell-Based Assays Guide Assay Development Genetic Perturbation Genetic Perturbation Biochemical Approaches->Genetic Perturbation Putative Targets Cell-Based Assays->Genetic Perturbation Functional Context Biochemical Validation Biochemical Validation Genetic Perturbation->Biochemical Validation Confirm Target Affinity Chromatography Workflow Compound Compound Linker Linker Compound->Linker Solid Support Solid Support Linker->Solid Support Affinity Matrix Affinity Matrix Solid Support->Affinity Matrix Incubation Incubation Affinity Matrix->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Wash Wash Incubation->Wash Remove non-binders Elution Elution Wash->Elution Isolate target proteins Mass Spectrometry Mass Spectrometry Elution->Mass Spectrometry Identify proteins Target Validation Putative Target Putative Target Genetic Knockdown (siRNA/CRISPR) Genetic Knockdown (siRNA/CRISPR) Putative Target->Genetic Knockdown (siRNA/CRISPR) Biochemical Assays (Enzyme/Binding) Biochemical Assays (Enzyme/Binding) Putative Target->Biochemical Assays (Enzyme/Binding) Phenocopy Analysis Phenocopy Analysis Genetic Knockdown (siRNA/CRISPR)->Phenocopy Analysis Validated Target Validated Target Phenocopy Analysis->Validated Target Direct Interaction Direct Interaction Biochemical Assays (Enzyme/Binding)->Direct Interaction Direct Interaction->Validated Target

Sources

Spectroscopic Characterization of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea. Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages predictive methodologies and comparative analysis with structurally analogous compounds to provide a robust and scientifically grounded characterization. Each section is structured to not only present the data but also to elucidate the underlying principles and experimental considerations, ensuring a thorough understanding for both novice and experienced spectroscopists.

Introduction: The Significance of this compound

N,N'-diaryl ureas are a class of compounds that have garnered significant attention in medicinal chemistry and materials science.[1] The urea functional group is a key structural motif in numerous biologically active molecules and approved therapeutics, acting as a rigid hydrogen bond donor-acceptor unit.[2][3] The specific compound, this compound, combines the functionalities of a pyridine ring, a common heterocycle in pharmaceuticals, with a trichlorinated phenyl ring, which can significantly influence the molecule's steric and electronic properties, as well as its metabolic stability.

Accurate structural elucidation is the bedrock of all chemical and biological studies. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for this purpose. This guide provides a detailed spectroscopic profile of this compound, offering a foundational reference for its synthesis, characterization, and further application.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for the interpretation of its spectroscopic data. The structure of this compound is presented below, with key atom numbering for NMR assignments.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="Helvetica", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes for the molecule N1 [label="N", pos="0,0.5!"]; H1 [label="H", pos="-0.5,0.8!"]; C1 [label="C", pos="0,-0.5!"]; O1 [label="O", pos="0,-1.2!"]; N2 [label="N", pos="1,0!"]; H2 [label="H", pos="1.5,0.3!"];

// Pyridyl ring C2 [label="C2'", pos="2,0.5!"]; C3 [label="C3'", pos="2.5,1.5!"]; N3 [label="N'", pos="3.5,1.5!"]; C4 [label="C4'", pos="4,0.5!"]; C5 [label="C5'", pos="3,-0.5!"]; C6 [label="C6'", pos="2,-0.5!"]; // This should be C2' and C6' are symmetric

// Trichlorophenyl ring C7 [label="C1''", pos="-1,-0.5!"]; C8 [label="C2''", pos="-1.5,-1.5!"]; Cl1 [label="Cl", pos="-1.5,-2.5!"]; C9 [label="C3''", pos="-2.5,-1.5!"]; C10 [label="C4''", pos="-3,-0.5!"]; Cl2 [label="Cl", pos="-4,-0.5!"]; C11 [label="C5''", pos="-2.5,0.5!"]; C12 [label="C6''", pos="-1.5,0.5!"]; Cl3 [label="Cl", pos="-1.5,1.5!"];

// Edges N1 -- H1; N1 -- C1; C1 -- O1 [style=double]; C1 -- N2; N2 -- H2; N2 -- C2; C2 -- C3; C3 -- N3; N3 -- C4; C4 -- C5; C5 -- C2;

N1 -- C7; C7 -- C8; C8 -- Cl1; C8 -- C9; C9 -- C10; C10 -- Cl2; C10 -- C11; C11 -- C12; C12 -- Cl3; C12 -- C7;

// Labels for rings pyridyl [label="Pyridyl Ring", pos="3,0.8!"]; urea [label="Urea Linkage", pos="0.5,-0.2!"]; phenyl [label="Trichlorophenyl Ring", pos="-2.2,-0.5!"]; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.7Singlet1HN-H (Urea, pyridyl side)The deshielding effect of the adjacent carbonyl and aromatic pyridine ring places this proton downfield.
~8.4Doublet2HH-2', H-6' (Pyridyl)Protons adjacent to the electronegative nitrogen in the pyridine ring are significantly deshielded.
~8.2Singlet1HN-H (Urea, phenyl side)This proton is also deshielded by the carbonyl group and the trichlorophenyl ring.
~7.5Singlet2HH-3'', H-5'' (Trichlorophenyl)These two protons are chemically equivalent and appear as a singlet due to the symmetrical substitution pattern.
~7.3Doublet2HH-3', H-5' (Pyridyl)These protons are in a more shielded environment compared to H-2' and H-6'.

Disclaimer: The chemical shifts are predicted and may vary in different deuterated solvents.

Interpretation and Causality:

The predicted ¹H NMR spectrum is characterized by distinct signals for the aromatic protons and the N-H protons of the urea linkage. The protons on the pyridine ring are expected to appear as two doublets, a characteristic AA'BB' system, due to the symmetry of the 4-substituted ring. The protons ortho to the nitrogen (H-2', H-6') are the most deshielded due to the inductive effect of the nitrogen atom. The protons on the trichlorophenyl ring are equivalent due to the symmetrical 2,4,6-substitution pattern and are expected to appear as a singlet. The N-H protons of the urea moiety are anticipated to be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration due to hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak.

graph "Experimental_Workflow_NMR" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#EA4335"; node [fillcolor="#FFFFFF"]; dissolve [label="Dissolve Sample in\nDeuterated Solvent"]; transfer [label="Transfer to\nNMR Tube"]; dissolve -> transfer; }

subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#FBBC05"; node [fillcolor="#FFFFFF"]; instrument [label="Place in\nNMR Spectrometer"]; acquire [label="Acquire FID"]; instrument -> acquire; }

subgraph "cluster_proc" { label = "Data Processing"; style=filled; color="#34A853"; node [fillcolor="#FFFFFF"]; process [label="Fourier Transform,\nPhase & Baseline Correction"]; calibrate [label="Calibrate Spectrum"]; process -> calibrate; }

transfer -> instrument; acquire -> process; }

Caption: General workflow for NMR data acquisition.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)AssignmentRationale
~153.0C =O (Urea)The carbonyl carbon is highly deshielded and typically appears in this region.
~150.0C-2', C-6' (Pyridyl)Carbons adjacent to the nitrogen in the pyridine ring are deshielded.
~145.0C-4' (Pyridyl)The carbon atom attached to the urea nitrogen.
~135.0C-2'', C-4'', C-6'' (Trichlorophenyl)Carbons bearing the chlorine atoms are deshielded.
~132.0C-1'' (Trichlorophenyl)The carbon atom attached to the urea nitrogen.
~128.0C-3'', C-5'' (Trichlorophenyl)Carbons bearing hydrogen atoms.
~114.0C-3', C-5' (Pyridyl)These carbons are in a more shielded environment.

Disclaimer: The chemical shifts are predicted and may vary in different deuterated solvents.

Interpretation and Causality:

The predicted ¹³C NMR spectrum shows distinct signals for each unique carbon atom. The urea carbonyl carbon is expected at the lowest field due to its direct attachment to two nitrogen atoms and an oxygen atom. The aromatic region will show signals for both the pyridine and the trichlorophenyl rings. The carbons in the trichlorophenyl ring directly bonded to chlorine will be significantly deshielded. Due to the symmetry of both aromatic rings, fewer signals than the total number of carbons are expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies

Frequency (cm⁻¹)IntensityAssignmentFunctional Group
3300 - 3400MediumN-H StretchUrea
~1660StrongC=O Stretch (Amide I)Urea
1580 - 1620Medium-StrongC=C & C=N StretchAromatic Rings
1520 - 1560Medium-StrongN-H Bend (Amide II)Urea
1200 - 1300MediumC-N StretchUrea & Pyridine
700 - 850StrongC-Cl StretchTrichlorophenyl

Interpretation and Causality:

The IR spectrum is expected to be dominated by the characteristic absorptions of the urea functional group. A strong absorption around 1660 cm⁻¹ is indicative of the C=O stretching vibration (Amide I band). The N-H stretching vibrations should appear as a medium intensity band in the region of 3300-3400 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1520-1560 cm⁻¹. The aromatic C=C and C=N stretching vibrations will be present in the 1580-1620 cm⁻¹ region. The presence of multiple strong bands in the fingerprint region between 700 and 850 cm⁻¹ can be attributed to the C-Cl stretching vibrations of the trichlorophenyl ring.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Data

m/zIonRationale
[M+H]⁺Molecular IonThe exact mass will depend on the isotopic composition (³⁵Cl and ³⁷Cl).
[M-Cl]⁺Loss of ChlorineA common fragmentation pathway for chlorinated aromatic compounds.
[C₆H₂Cl₃NCO]⁺Trichlorophenyl isocyanate fragmentCleavage of the urea C-N bond.
[C₅H₄N-NH₂]⁺4-Aminopyridine fragmentCleavage of the urea C-N bond.

Interpretation and Causality:

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms. The relative abundances of the M, M+2, M+4, and M+6 peaks will be indicative of a trichloro-substituted compound.[4] Common fragmentation pathways for ureas involve the cleavage of the C-N bonds of the urea linkage. This would lead to the formation of a trichlorophenyl isocyanate fragment and a 4-aminopyridine fragment. The loss of a chlorine atom from the molecular ion is also a plausible fragmentation pathway.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Acquisition:

    • Ionization Mode: Positive ion mode is typically used for ureas to form the [M+H]⁺ ion.

    • Mass Range: Scan a mass range that includes the expected molecular weight of the compound.

  • Tandem MS (MS/MS): To obtain fragmentation data, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

graph "MS_Fragmentation_Pathway" { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

M [label="[M+H]⁺\nthis compound"]; F1 [label="[C₆H₂Cl₃NCO]⁺\nTrichlorophenyl isocyanate fragment"]; F2 [label="[C₅H₄N-NH₂]⁺\n4-Aminopyridine fragment"]; F3 [label="[M-Cl]⁺\nLoss of Chlorine"];

M -> F1 [label="C-N cleavage"]; M -> F2 [label="C-N cleavage"]; M -> F3 [label="Loss of Cl"]; }

Caption: Plausible fragmentation pathways in ESI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data, supported by the established principles of spectroscopy and comparison with related structures, offers a solid foundation for the identification and structural verification of this compound. The provided experimental protocols serve as a practical guide for researchers aiming to acquire their own data. It is the author's intent that this document will be a valuable resource for scientists engaged in the synthesis and application of novel diaryl urea compounds.

References

  • PrepChem. Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea. Available from: [Link]

  • PubChem. N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea. Available from: [Link]

  • Defense Technical Information Center (DTIC). Mass Spectrometric Characterization of N,N-bis(2,4,6-Trichlorophenyl) urea. Available from: [Link]

  • SpectraBase. N'-(4-pyridinyl)urea. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • NIST Chemistry WebBook. Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. Available from: [Link]

  • MDPI. Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. Available from: [Link]

  • National Center for Biotechnology Information. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. Available from: [Link]

  • PubMed. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Available from: [Link]

  • National Center for Biotechnology Information. Research and development of N,N′-diarylureas as anti-tumor agents. Available from: [Link]

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Methodological & Application

In Vitro Assay Protocols for N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea: A Guide for Cellular and Biochemical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea is a pyridyl urea compound recognized for its potent and selective inhibitory action against Rho-associated protein kinase (ROCK).[1] This characteristic positions it as a valuable tool for researchers in cancer biology, neuroscience, and cardiovascular disease, where the Rho/ROCK signaling pathway plays a pivotal role. This document provides a comprehensive guide to the in vitro evaluation of this compound, detailing protocols for assessing its cytotoxic effects on cancer cell lines and its specific inhibitory activity against its primary target, the ROCK enzyme. The methodologies are designed to be robust and reproducible, providing researchers with the necessary tools to explore the therapeutic potential of this compound.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a compound is paramount for designing and interpreting in vitro assays.

PropertyValueSource
Chemical Formula C12H8Cl3N3O[1]
Molecular Weight 316.57 g/mol [1]
Mechanism of Action ATP-competitive inhibitor of Rho-associated protein kinase (ROCK)[1]
Appearance Typically a powder[2]

Solubility: While specific solubility data for this compound is not extensively published, compounds of this class generally exhibit good solubility in dimethyl sulfoxide (DMSO).[3][4] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO for subsequent dilution in aqueous media for cell-based and biochemical assays.

Part 1: Cellular Proliferation and Cytotoxicity Assessment

A fundamental step in the in vitro characterization of any potential therapeutic agent is to determine its effect on cell viability and proliferation. The following protocol utilizes the widely accepted MTT assay to quantify the cytotoxic effects of this compound on a panel of cancer cell lines.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Seeding treatment Incubation with Compound prep_cells->treatment prep_compound Compound Dilution prep_compound->treatment add_mtt Addition of MTT Reagent treatment->add_mtt incubation_mtt Incubation add_mtt->incubation_mtt add_solubilizer Addition of Solubilizing Agent incubation_mtt->add_solubilizer read_absorbance Absorbance Measurement add_solubilizer->read_absorbance data_analysis IC50 Determination read_absorbance->data_analysis Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Kinase, Substrate, ATP, and Compound initiate_reaction Initiate Kinase Reaction prep_reagents->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction add_antibody Add Phospho-specific Antibody stop_reaction->add_antibody add_secondary Add Secondary Antibody/Detection Reagent add_antibody->add_secondary read_signal Measure Signal add_secondary->read_signal data_analysis Calculate % Inhibition and IC50 read_signal->data_analysis

Figure 2: General workflow for a biochemical kinase inhibition assay.

Step-by-Step Protocol: ROCK Kinase Inhibition Assay

Materials:

  • This compound

  • Recombinant active ROCK kinase

  • Specific ROCK substrate (e.g., MYPT1)

  • ATP

  • Kinase assay buffer

  • 96-well or 384-well assay plates

  • Phospho-specific antibody for the substrate

  • Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate, or a fluorescently labeled secondary antibody)

  • Plate reader capable of detecting the chosen signal (luminescence or fluorescence)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in kinase assay buffer to obtain a range of concentrations for testing.

  • Kinase Reaction:

    • In each well of the assay plate, add the following in order:

      • Kinase assay buffer

      • Diluted this compound or vehicle (DMSO)

      • Recombinant ROCK kinase

      • ROCK substrate

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the phospho-specific primary antibody and incubate as recommended by the manufacturer.

    • Wash the plate to remove unbound antibody.

    • Add the detection reagent (secondary antibody conjugate) and incubate.

    • Wash the plate.

    • Add the appropriate substrate for the detection enzyme (e.g., TMB for HRP) or read the fluorescence directly.

  • Data Acquisition and Analysis:

    • Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Trustworthiness and Self-Validation

To ensure the reliability of the obtained results, the following controls should be included in every experiment:

  • Positive Control: A known ROCK inhibitor to validate the assay's ability to detect inhibition.

  • Negative Control (Vehicle Control): Demonstrates the baseline activity of the enzyme and the effect of the solvent (DMSO) on the system.

  • No-Enzyme Control: Confirms that the signal is dependent on the enzymatic activity.

  • No-Substrate Control: Ensures that the signal is specific to the phosphorylation of the intended substrate.

Consistent results from these controls will validate the integrity of each experimental run. Furthermore, it is crucial to use authenticated cell lines to avoid misidentification and ensure the reproducibility of the data. [6]

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its cytotoxic effects and its specific inhibitory activity against ROCK, researchers can gain valuable insights into its therapeutic potential. Adherence to the described methodologies, including the diligent use of controls, will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of this promising compound.

References

  • Vertex AI Search. (n.d.). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation.
  • Sigma-Aldrich. (n.d.). VU0238429 DMSO = 20mg/mL 1160247-92-6.
  • Dewei Na. (n.d.). This compound.
  • Fisher Scientific. (n.d.). This compound, TRC.
  • MDPI. (2022). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes.
  • National Institutes of Health. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives.
  • Echemi. (n.d.). N'-(2,4,6-TRICHLOROPHENYL)UREA | 97627-27-5, N-(4-PYRIDYL).
  • TOKU-E. (n.d.). Solubility Data Resource.
  • ATCC. (n.d.). Reclassified Cell Lines.
  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

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Application Note & Protocol: Cell-Based Assays for Characterizing N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea, a Putative c-Raf Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This document provides a comprehensive technical guide for utilizing N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea in cell-based assays to assess its inhibitory effects on the c-Raf signaling pathway. The structure is designed to offer a deep, mechanistically-grounded understanding of the protocols.

Introduction: Targeting the MAPK/ERK Pathway with Urea-Based Inhibitors

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of this cascade, often through mutations in genes like BRAF or upstream activators like RAS, is a hallmark of many human cancers.[1][2][3] The RAF kinase family, comprising A-RAF, B-RAF, and c-Raf (or Raf-1), sits at a crucial juncture in this pathway, acting as a direct effector of Ras GTPases.[1][4] This central role makes RAF kinases, particularly in their oncogenic forms, compelling targets for therapeutic intervention.[3]

This compound belongs to a class of diaryl urea compounds that have been successfully developed as kinase inhibitors.[5][6] A prominent example is Sorafenib, a multi-kinase inhibitor that targets Raf kinases.[3][6] The urea moiety is critical for binding to the kinase domain.[6] Based on its chemical structure, this compound is hypothesized to function as a c-Raf inhibitor, thereby attenuating downstream signaling through MEK and ERK. This application note details the experimental protocols to test this hypothesis in a cellular context.

The c-Raf Signaling Cascade: A Key Oncogenic Driver

Upon activation by growth factors or cytokines, receptor tyrosine kinases (RTKs) trigger the activation of the small G-protein Ras. Ras-GTP then recruits and activates Raf kinases at the cell membrane.[4] Activated c-Raf, in turn, phosphorylates and activates MEK1 and MEK2 (MAPKKs), which then phosphorylate and activate ERK1 and ERK2 (MAPKs).[7] Activated ERK translocates to the nucleus to regulate transcription factors that drive cell proliferation and survival. In many cancers, mutations such as BRAF V600E lead to constitutive activation of this pathway, making it independent of upstream signals.[2][8]

RAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates cRaf c-Raf Ras->cRaf recruits & activates MEK MEK1/2 cRaf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF translocates & phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor This compound Inhibitor->cRaf inhibits

Caption: The MAPK/ERK signaling pathway and the putative inhibitory action of this compound on c-Raf.

Experimental Design and Protocols

The following protocols are designed to assess the efficacy and mechanism of action of this compound in a cell-based setting. A key aspect of this workflow is the use of appropriate cancer cell lines, such as those harboring the BRAF V600E mutation, which are known to be highly dependent on the MAPK pathway for their proliferation and survival.[9][10]

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis CellSelection Cell Line Selection (e.g., A375, SK-MEL-28) CellSeeding Cell Seeding in 96-well or 6-well plates CellSelection->CellSeeding CompoundPrep Compound Preparation (Stock Solution & Dilutions) Treatment Treat cells with This compound (Dose-response & Time-course) CompoundPrep->Treatment CellSeeding->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT WesternBlot Target Engagement Assay (Western Blot for p-ERK) Treatment->WesternBlot IC50 IC50 Calculation (Viability) MTT->IC50 Densitometry Densitometry Analysis (p-ERK/Total ERK Ratio) WesternBlot->Densitometry

Caption: A generalized workflow for evaluating the efficacy of a kinase inhibitor in cell-based assays.

Key Experimental Parameters
ParameterRecommended Value/RangeNotes
Cell Lines A375 (melanoma, BRAF V600E), SK-MEL-28 (melanoma, BRAF V600E)These cell lines are highly dependent on the MAPK pathway for survival.[8]
Compound Concentration 0.01 µM - 100 µMA broad dose-response is recommended for initial characterization.
Treatment Duration 24 - 72 hours (Viability); 1 - 4 hours (p-ERK)Longer incubation for viability assays; shorter for signaling pathway analysis.
Cell Seeding Density 5,000 - 10,000 cells/well (96-well plate); 0.5 - 1 x 10^6 cells/well (6-well plate)Optimize for logarithmic growth during the assay period.
Serum Concentration 0.5% - 10% FBSLower serum may be required for signaling studies to reduce basal pathway activation.
Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[11]

Materials:

  • Selected cancer cell line (e.g., A375)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5% in all wells.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours at room temperature with shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Phosphorylated ERK (p-ERK)

This protocol directly assesses the inhibitory effect of the compound on the c-Raf signaling pathway by measuring the phosphorylation status of its downstream effector, ERK.

Materials:

  • Selected cancer cell line (e.g., A375)

  • 6-well plates

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for 1-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL reagent.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

  • Densitometry Analysis: Quantify the band intensities for p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the vehicle control.

Expected Outcomes and Interpretation

  • Cell Viability Assay: A dose-dependent decrease in cell viability is expected in BRAF-mutant cell lines treated with an effective c-Raf inhibitor. The IC50 value will provide a quantitative measure of the compound's potency in inhibiting cell proliferation.

  • Western Blot Analysis: A dose-dependent decrease in the p-ERK/total ERK ratio will indicate that this compound is engaging its target (c-Raf) and inhibiting the downstream MAPK signaling pathway.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential c-Raf inhibitor. By combining a functional readout of cell viability with a mechanistic assessment of target engagement, researchers can effectively evaluate the compound's potential as a therapeutic agent for cancers driven by a dysregulated MAPK pathway.

References

  • Wu, J., Wan, Y., Liang, S., Gallagher, P., Liang, L., Loch, C., & Ma, H. (2024). Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers. Cancer Research, 84(6_Supplement), 4704.
  • ResearchGate. (2024). Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers | Request PDF.
  • Gandellini, M., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750.
  • Hu, J., et al. (2012). MEK-1 activates C-Raf through a Ras-independent mechanism. Cellular Signalling, 24(11), 2124-2130.
  • Karreth, F. A., et al. (2011). C-Raf is required for the initiation of lung cancer by K-RasG12D. Cancer Discovery, 1(2), 128-136.
  • ATCC. (n.d.).
  • Dhillon, A. S., et al. (2007). Raf kinases: function, regulation and role in human cancer. Oncogene, 26(22), 3279-3290.
  • Lowinger, T. L., et al. (2002). Discovery of heterocyclic ureas as a new class of raf kinase inhibitors: Identification of a second generation lead by a combinatorial chemistry approach. Current Pharmaceutical Design, 8(25), 2269-2278.
  • Corazao-Salazar, I., et al. (2016).
  • Ueki, M., et al. (2009). A cell-based screening to detect inhibitors of BRAF signaling pathway. The Journal of Antibiotics, 62(2), 105-107.
  • Angell, H., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 981180.
  • ResearchGate. (n.d.).
  • Henry, J. R., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against K-RAS Mutant CRC Xenograft Tumors. Journal of Medicinal Chemistry, 58(10), 4165-4179.
  • Solit, D. B., et al. (2006). BRAF mutation predicts sensitivity to MEK inhibition.
  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.
  • Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
  • Hoeflich, K. P., et al. (2012). CEP-32496: A Novel Orally Active BRAF V600E Inhibitor with Selective Cellular and In Vivo Antitumor Activity. Molecular Cancer Therapeutics, 11(4), 930-941.
  • Strumberg, D. (2005).
  • Fey, D., et al. (2017). Dissecting RAF inhibitor resistance by structure-based modeling reveals ways to overcome oncogenic RAS signaling. Cell Systems, 5(5), 459-470.e6.
  • Li, J., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
  • Wang, Z., et al. (2023). Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib. Journal of Biological Chemistry, 299(10), 105221.
  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379-388.
  • BioWorld. (2025). US scientists describe new c-Raf inhibitors.
  • ResearchGate. (n.d.). IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2.
  • Feng, Y., et al. (2010). Discovery of Potent and Selective Urea-Based ROCK Inhibitors and Their Effects on Intraocular Pressure in Rats. ACS Medicinal Chemistry Letters, 1(3), 113-117.
  • ResearchGate. (n.d.). The crystal structure of different types of RAF inhibitors binding to BRAF kinase. Notes.
  • Chen, Y.-C., et al. (2021). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 22(19), 10260.

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Application Note: Determination of the Solubility of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea in DMSO and PBS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Preclinical Research

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea is a small molecule of interest in various research contexts. As with any bioactive compound, a thorough understanding of its physicochemical properties is paramount for the generation of reliable and reproducible in vitro and in vivo data. Among these properties, solubility is a cornerstone of drug discovery and development.[1][2][3] Poor solubility can lead to a host of complications, including the precipitation of the compound in assay media, which can result in inaccurate biological data and underestimated toxicity.[4][5] Therefore, the early and accurate determination of a compound's solubility in commonly used solvents is not merely a technical exercise but a critical step in risk mitigation and resource optimization.[6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the determination of the solubility of this compound in two key solvents: Dimethyl Sulfoxide (DMSO), a ubiquitous solvent for the preparation of stock solutions, and Phosphate-Buffered Saline (PBS), a common aqueous medium for biological assays.[7] We will delve into the principles behind the experimental choices and provide step-by-step protocols for determining both thermodynamic and kinetic solubility.

Understanding Solubility: Thermodynamic vs. Kinetic

It is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.[8]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period.[9] This measurement is vital for understanding the maximum achievable concentration of a compound under stable conditions and is particularly relevant for the preparation of concentrated stock solutions in solvents like DMSO.

  • Kinetic solubility , on the other hand, is determined by rapidly introducing a concentrated stock solution of the compound (typically in DMSO) into an aqueous buffer.[10][11] The concentration at which the compound precipitates is its kinetic solubility. This measurement is highly relevant for predicting the behavior of a compound in biological assays where a DMSO stock is diluted into an aqueous medium.[12] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated solution.[13]

For the purposes of this guide, we will focus on determining the thermodynamic solubility of this compound in DMSO and its kinetic solubility in PBS. This approach provides the most practical and relevant information for researchers utilizing this compound in typical laboratory settings.

Experimental Protocols

Part 1: Thermodynamic Solubility of this compound in DMSO

This protocol employs the shake-flask method to determine the equilibrium solubility of the title compound in DMSO.[5]

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis Spectrophotometer

Protocol:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 200 µL).

    • Vortex the mixture vigorously for 5 minutes to facilitate dissolution.

    • Visually inspect the solution. If all the compound has dissolved, add small, pre-weighed increments of the compound, vortexing after each addition, until a visible precipitate remains.[14]

  • Equilibration:

    • Place the tube containing the supersaturated solution in a thermostatic shaker set at 25°C.

    • Incubate for 24-48 hours with continuous agitation to ensure that equilibrium between the solid and dissolved compound is reached.[15]

  • Separation of Undissolved Solid:

    • After the incubation period, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.[14]

  • Quantification of the Supernatant:

    • Carefully collect a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant in a suitable solvent (e.g., acetonitrile or methanol) for which the compound has high solubility and which is compatible with the analytical method.

    • Determine the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectroscopy method against a standard curve of the compound.

    • Calculate the original concentration in the DMSO supernatant, which represents the thermodynamic solubility.

Part 2: Kinetic Solubility of this compound in PBS

This protocol utilizes a high-throughput method to assess the kinetic solubility of the compound in PBS, mimicking the dilution of a DMSO stock solution into an aqueous buffer.[10][11]

Materials:

  • A concentrated stock solution of this compound in DMSO (e.g., 10 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom for visual/instrumental detection)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring turbidity (nephelometry) or a light microscope for visual inspection

Protocol:

  • Preparation of the Assay Plate:

    • Dispense PBS into the wells of a 96-well plate. For a serial dilution, you can add a fixed volume (e.g., 100 µL) to multiple wells.

  • Compound Addition and Dilution:

    • Add a small volume of the DMSO stock solution (e.g., 2 µL of 10 mM stock) to the first well containing PBS and mix thoroughly. This will be the highest concentration.

    • Perform a serial dilution across the plate to generate a range of concentrations. For example, transfer 50 µL from the first well to the next well containing 50 µL of PBS, and repeat this process across the row.

  • Incubation and Observation:

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).[16]

    • Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • Alternatively, visually inspect each well under a microscope for the presence of precipitate.

  • Determination of Kinetic Solubility:

    • The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Data Presentation

The results of the solubility studies should be clearly documented. The following table provides a template for summarizing the determined solubility values.

CompoundSolventSolubility TypeMethodSolubility (mg/mL)Solubility (mM)Temperature (°C)
This compoundDMSOThermodynamicShake-Flask / HPLCEnter ValueEnter Value25
This compoundPBSKineticNephelometryEnter ValueEnter Value25

Note: The molecular weight of this compound is 316.57 g/mol .[17]

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for determining the solubility of this compound in both DMSO and PBS.

Solubility_Workflow cluster_dmso Thermodynamic Solubility in DMSO cluster_pbs Kinetic Solubility in PBS dmso_start Start: Supersaturated Solution dmso_equilibrate Equilibration (24-48h) dmso_start->dmso_equilibrate Shake at 25°C dmso_separate Centrifugation dmso_equilibrate->dmso_separate dmso_quantify Supernatant Quantification (HPLC/UV-Vis) dmso_separate->dmso_quantify dmso_end Result: Thermodynamic Solubility dmso_quantify->dmso_end pbs_start Start: DMSO Stock Solution pbs_dilute Serial Dilution in PBS pbs_start->pbs_dilute pbs_incubate Incubation (1-2h) pbs_dilute->pbs_incubate Room Temperature pbs_detect Precipitation Detection (Nephelometry) pbs_incubate->pbs_detect pbs_end Result: Kinetic Solubility pbs_detect->pbs_end compound This compound compound->dmso_start compound->pbs_start

Caption: Workflow for determining thermodynamic and kinetic solubility.

Conclusion

The protocols outlined in this application note provide a robust framework for the determination of the solubility of this compound in DMSO and PBS. Adherence to these methodologies will ensure the generation of high-quality, reliable data that is essential for the successful progression of research and development projects involving this compound. Accurate solubility data is a critical parameter that informs the design of biological assays, the development of formulations for in vivo studies, and ultimately, the overall assessment of a compound's potential as a therapeutic agent.

References

  • Vertex AI Search. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Ovid. Kinetic versus thermodynamic solubility temptations and risks.
  • BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of....
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent ..?.
  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • PubMed. In vitro solubility assays in drug discovery.
  • American Pharmaceutical Review. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Shanghai Huicheng Biological. This compound.

Sources

Application Notes and Protocols for the Preparation of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea in Kinase Research

This compound, also known as Rho-Kinase Inhibitor II, is a pyridyl urea compound that functions as a potent and selective ATP-competitive inhibitor of Rho-associated protein kinase (ROCK)[1]. The ROCK signaling pathway plays a crucial role in regulating a variety of cellular processes, including cell adhesion, motility, proliferation, and apoptosis. Dysregulation of this pathway has been implicated in a range of pathologies, from cancer and cardiovascular disease to neurological disorders. The ability to accurately and reproducibly prepare solutions of this inhibitor is therefore of paramount importance for researchers investigating the physiological and pathological roles of Rho-kinase.

These application notes provide a comprehensive, field-proven guide for the preparation, storage, and handling of this compound stock solutions, ensuring the integrity and reliability of your experimental outcomes.

Core Principles: Ensuring Solution Integrity and Experimental Reproducibility

The preparation of a stable and accurate stock solution is the foundation of any successful experiment involving small molecule inhibitors. The following protocols are designed with three core principles in mind:

  • Maximizing Solubility and Stability: The choice of solvent is critical to prevent precipitation and degradation of the compound.

  • Ensuring Accuracy and Consistency: Precise measurements and thorough dissolution are key to achieving the desired concentration and ensuring experiment-to-experiment reproducibility.

  • Prioritizing Safety: Adherence to proper handling procedures is essential to minimize exposure and ensure a safe laboratory environment.

Materials and Equipment

Reagents
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), anhydrous (ACS grade or higher)

  • Sterile, nuclease-free water (for serial dilutions)

  • Phosphate-buffered saline (PBS), sterile

Equipment
  • Analytical balance (sensitivity ± 0.01 mg)

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Calibrated micropipettes and sterile, low-retention tips

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

Protocol I: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for initial in vitro experiments. The choice of DMSO as the primary solvent is based on its high solvating power for a wide range of organic molecules, including many kinase inhibitors.

Step-by-Step Methodology
  • Pre-Weighing Preparations: Before handling the compound, ensure you are wearing the appropriate PPE. Bring the vial of this compound to room temperature before opening to prevent condensation of atmospheric moisture.

  • Calculating the Required Mass: To prepare a 10 mM stock solution, the required mass of the compound must be calculated based on its molecular weight (316.57 g/mol )[1][2].

    • Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 316.57 g/mol x 1000 mg/g = 3.166 mg

  • Weighing the Compound: Carefully weigh the calculated amount of this compound using an analytical balance. Tare a sterile microcentrifuge tube and add the powder directly into the tube to minimize transfer loss.

  • Dissolution in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution against a light source to ensure that all solid particles have dissolved. If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protective cryovials. This is a critical step to avoid repeated freeze-thaw cycles which can lead to degradation of the compound and the introduction of water from condensation, potentially causing precipitation.

    • Store the aliquots at -20°C or -80°C for long-term stability. Based on data for similar kinase inhibitors, stock solutions in DMSO are stable for at least 6 months at -80°C[3].

Workflow for Stock Solution Preparation

Caption: Workflow for Preparing a 10 mM Stock Solution.

Protocol II: Preparation of Working Solutions

For most cell-based assays, the high concentration of DMSO in the stock solution is cytotoxic. Therefore, it is essential to prepare intermediate and final working solutions with a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.1%).

Step-by-Step Methodology
  • Thawing the Stock Solution: Remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the vial to collect the solution at the bottom.

  • Serial Dilutions: Perform serial dilutions of the stock solution in your desired cell culture medium or buffer (e.g., PBS) to achieve the final working concentration. It is crucial to vortex gently after each dilution step to ensure homogeneity.

    • Example: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. For instance, add 1 µL of the 10 mM stock to 999 µL of culture medium.

  • Final DMSO Concentration: Always calculate the final concentration of DMSO in your working solution and include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Diagram of Serial Dilution

G stock 10 mM Stock in DMSO intermediate Intermediate Dilution (e.g., 100 µM in Medium) stock->intermediate 1:100 Dilution control Vehicle Control (Medium + DMSO) stock->control Dilute DMSO to match final concentration working Final Working Solution (e.g., 10 µM in Medium) intermediate->working 1:10 Dilution

Caption: Serial Dilution for Working Solutions.

Troubleshooting and Best Practices

Problem Possible Cause Solution
Compound does not fully dissolve Insufficient solvent volume or inadequate mixing.Add a small amount of additional DMSO. Continue vortexing and/or sonication. Gentle warming to 37°C can also aid dissolution, but be cautious of potential degradation.
Precipitation upon dilution in aqueous buffer The compound has low aqueous solubility.Prepare intermediate dilutions in a co-solvent system or use a surfactant. Ensure the final DMSO concentration is sufficient to maintain solubility at the working concentration.
Inconsistent experimental results Degradation of the stock solution due to repeated freeze-thaw cycles or improper storage.Always use freshly thawed aliquots for each experiment. Avoid storing stock solutions at 4°C for extended periods.

Safety and Handling Precautions

  • Personal Protective Equipment: Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preparation of this compound stock solutions. By adhering to these guidelines, researchers can ensure the integrity, accuracy, and reproducibility of their experimental results, thereby advancing our understanding of Rho-kinase signaling in health and disease.

References

  • LabSolutions. (n.d.). Rho Kinase Inhibitor II. Retrieved from [Link]

  • Agricultural Marketing Service - USDA. (n.d.). Urea.pdf. Retrieved from [Link]

  • ResearchGate. (2005). N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • NIST. (n.d.). Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. Retrieved from [Link]

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Applications of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea is a pyridyl urea compound identified as a potent, selective, and ATP-competitive inhibitor of Rho-associated protein kinase (ROCK).[1] The Rho/ROCK signaling pathway is a critical regulator of cellular processes frequently dysregulated in cancer, including cell motility, invasion, proliferation, and survival. This document provides a comprehensive guide for researchers on the application of this compound in cancer research, detailing its mechanism of action, offering insights into experimental design, and providing robust protocols for its use in cell-based and in vivo studies. While specific experimental data for this particular compound is limited in publicly available literature, this guide leverages the extensive knowledge of the ROCK inhibitor class to provide a foundational framework for its investigation as a potential anti-cancer agent.

Introduction: The Rationale for Targeting Rho-Kinase in Oncology

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are pivotal molecular switches that control a vast array of cellular functions.[2] Downstream of RhoA, the serine/threonine kinase ROCK exists in two isoforms, ROCK1 and ROCK2, which share a high degree of homology in their kinase domains.[3] Overexpression and hyperactivity of the Rho/ROCK pathway are frequently observed in various cancers, correlating with increased tumor progression, metastasis, and poor patient prognosis.

ROCK activation contributes to the cancer phenotype through several mechanisms:

  • Enhanced Cell Motility and Invasion: ROCK promotes the formation of stress fibers and focal adhesions, driving amoeboid and mesenchymal cell migration.[4]

  • Increased Proliferation and Survival: The pathway influences cell cycle progression and can protect cancer cells from apoptosis.[3]

  • Tumor Microenvironment Remodeling: ROCK activity in both cancer cells and stromal cells can lead to increased extracellular matrix stiffness, promoting cancer cell invasion.[3]

Consequently, the inhibition of ROCK presents a compelling therapeutic strategy to counteract these malignant processes. This compound, by targeting the ATP-binding pocket of ROCK, offers a tool to probe the role of this pathway and a potential starting point for novel therapeutic development.

Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway

This compound functions as an ATP-competitive inhibitor of ROCK. This means it binds to the kinase domain of ROCK1 and ROCK2, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

ROCK_Inhibition_Pathway Figure 1: Mechanism of ROCK Inhibition RhoA_GTP Active RhoA-GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates ADP ADP Substrate Downstream Substrates (e.g., MLC, MYPT1) ROCK->Substrate Phosphorylates Inhibited_Effects Therapeutic Outcomes: - Decreased Motility - Reduced Invasion - Apoptosis ROCK->Inhibited_Effects Inhibitor This compound Inhibitor->ROCK Inhibits (ATP-competitive) ATP ATP ATP->ROCK Phospho_Substrate Phosphorylated Substrates Cellular_Effects Cancer Progression: - Increased Motility - Invasion - Proliferation Phospho_Substrate->Cellular_Effects

Caption: Simplified signaling pathway of ROCK and its inhibition.

The primary downstream targets of ROCK include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of these substrates leads to increased actomyosin contractility, a key driver of cell shape changes and motility. By inhibiting ROCK, this compound is expected to decrease the phosphorylation of these substrates, leading to a reduction in cancer cell invasion and migration.

Application Notes: Experimental Design and Considerations

When designing experiments with this compound, it is crucial to consider its physicochemical properties and the biological context of the study.

Compound Handling and Preparation
  • Solubility: Based on its structure, this compound is predicted to have low aqueous solubility. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

  • Stability: The stability of the compound in solution and under experimental conditions should be assessed. It is advisable to prepare fresh dilutions from the stock solution for each experiment.

In Vitro Studies: Selecting the Right Assays

A variety of in vitro assays can be employed to characterize the anti-cancer effects of this compound.

Table 1: Recommended In Vitro Assays for Evaluating ROCK Inhibitors

Assay Type Purpose Example Cell Lines Key Readouts
Cell Viability/Proliferation To determine the cytotoxic or cytostatic effects.A549 (Lung), MCF-7 (Breast), HCT116 (Colon), PC-3 (Prostate)[4]IC50 values, cell number, confluence over time.
Wound Healing/Scratch Assay To assess effects on collective cell migration.Any adherent cancer cell line.Rate of wound closure.
Transwell Invasion Assay To measure the ability of cells to invade through a basement membrane matrix.MDA-MB-231 (Breast), PC-3 (Prostate).Number of invaded cells.
3D Spheroid Formation and Invasion To model tumor growth and invasion in a more physiologically relevant context.Various cell lines capable of forming spheroids.Spheroid size, invasion distance into the matrix.
Western Blotting To confirm target engagement by assessing the phosphorylation status of ROCK substrates.Any treated cancer cell line.Levels of phosphorylated MLC and MYPT1.
Immunofluorescence To visualize changes in the actin cytoskeleton and cell morphology.Adherent cancer cell lines.Staining for F-actin (Phalloidin), vinculin (focal adhesions).
In Vivo Studies: Modeling and Pharmacokinetics

Should in vitro studies yield promising results, in vivo experiments in animal models are the next logical step.

  • Xenograft Models: Subcutaneous or orthotopic injection of human cancer cells into immunocompromised mice is a standard approach. Orthotopic models often better recapitulate the tumor microenvironment and metastatic processes.

  • Pharmacokinetics (PK): A thorough PK study is essential to determine the optimal dosing regimen (dose and frequency) to achieve and maintain therapeutic concentrations of the compound in the plasma and tumor tissue.

  • Pharmacodynamics (PD): PD biomarkers, such as the phosphorylation levels of ROCK substrates in tumor tissue, should be monitored to confirm target engagement in vivo.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific cell lines and experimental conditions used in your laboratory.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

MTT_Assay_Workflow Figure 2: Workflow for MTT Cell Viability Assay cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat cells with serial dilutions of the compound Seed_Cells->Treat_Cells Add_MTT 3. Add MTT reagent and incubate Treat_Cells->Add_MTT Solubilize 4. Solubilize formazan crystals Add_MTT->Solubilize Read_Absorbance 5. Read absorbance at 570 nm Solubilize->Read_Absorbance

Caption: A step-by-step workflow for the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in complete medium from a concentrated stock solution in DMSO. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Transwell Invasion Assay

This protocol measures the effect of this compound on the invasive capacity of cancer cells.

Materials:

  • Transwell inserts with 8 µm pore size

  • 24-well plates

  • Matrigel or other basement membrane extract

  • Serum-free medium

  • Complete medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Crystal violet staining solution

  • Microscope

Procedure:

  • Coating Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Add a thin layer to the upper surface of the Transwell inserts and allow it to solidify at 37°C.

  • Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of this compound or vehicle control. Seed the cells into the upper chamber of the coated inserts.

  • Chemoattraction: Add complete medium with a chemoattractant to the lower chamber of the 24-well plate.

  • Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-invasive Cells: Use a cotton swab to gently remove the non-invasive cells from the upper surface of the insert.

  • Staining: Fix the invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Protocol 3: Western Blot for Phospho-MLC

This protocol is used to assess the inhibition of ROCK activity in cells treated with this compound.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Myosin Light Chain 2 (Thr18/Ser19), anti-total Myosin Light Chain 2, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the phospho-MLC signal to total MLC and the loading control.

Expected Outcomes and Data Interpretation

  • Reduced Cell Viability and Proliferation: Treatment with this compound is expected to decrease the viability and proliferation of cancer cells in a dose-dependent manner.

  • Inhibition of Cell Migration and Invasion: The compound should reduce the ability of cancer cells to migrate and invade through a basement membrane.

  • Disruption of Actin Cytoskeleton: Immunofluorescence staining is expected to show a reduction in stress fibers and a more rounded cell morphology.

  • Decreased Phosphorylation of ROCK Substrates: Western blotting should confirm a dose-dependent decrease in the phosphorylation of MLC and other ROCK substrates.

Conclusion and Future Directions

This compound, as a ROCK inhibitor, holds promise as a valuable research tool and a potential therapeutic agent in oncology. The protocols and application notes provided in this guide offer a solid foundation for its investigation. Future research should focus on obtaining specific biochemical and cellular data for this compound, including its isoform selectivity for ROCK1 versus ROCK2, its efficacy in a broader range of cancer models, and its potential for combination therapies with existing anti-cancer drugs. A thorough investigation into its in vivo efficacy and safety profile will be critical in determining its translational potential.

References

  • Jahid, S., et al. (2020). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(15), 8148–8176.
  • Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. Retrieved from [Link]

  • Feng, Y., et al. (2020). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. International Journal of Molecular Sciences, 21(18), 6783.
  • Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. Retrieved from [Link]

  • Deweina. (n.d.). This compound. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
  • Khan, I., et al. (2020). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Scientific Reports, 10(1), 1-13.
  • Jahid, S., et al. (2020). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(15), 8148-8176.
  • ResearchGate. (n.d.). Cell viability assay. Dose-response curves of five cancer cell lines.... Retrieved from [Link]

  • Lee, H., et al. (2013). Design, synthesis, and antitumor evaluation of 2,4,6-triaryl pyridines containing chlorophenyl and phenolic moiety. Bioorganic & Medicinal Chemistry, 21(21), 6549-6557.
  • Rhee, J., et al. (2015). Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context. Oncotarget, 6(20), 18073–18087.
  • El-Gazzar, M. G., et al. (2021). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. RSC Advances, 11(5), 2845-2859.
  • Smolentsev, A. I., et al. (2022). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. Molecules, 27(4), 1293.
  • PubChem. (n.d.). N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2020). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 10(49), 29337-29351.
  • Gürsoy, E., et al. (2010). Anticancer activity of N-bis(trifluoromethyl)alkyl-N'-(polychlorophenyl) and N'-(1,2,4-triazolyl) ureas. European Journal of Medicinal Chemistry, 45(11), 5507-5512.
  • Chen, L., et al. (2016). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. PLoS One, 11(2), e0147933.
  • Amr, A. E. G. E., & Al-Omar, M. A. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Journal of Chemical and Pharmaceutical Research, 8(2), 116-123.
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Application Notes and Protocols: N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea as a Potent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Targeting the Rho-Associated Coiled-Coil Kinase (ROCK) Pathway

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea is a pyridyl urea compound that has emerged as a potent, selective, and ATP-competitive inhibitor of Rho-associated protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of various cellular functions, including cytoskeletal dynamics, cell motility, proliferation, and apoptosis. Dysregulation of the ROCK pathway has been implicated in a multitude of pathological conditions, including cancer, cardiovascular diseases, and neurological disorders. Consequently, ROCK inhibitors represent a promising therapeutic strategy for these diseases. This document provides a comprehensive guide to the application of this compound as a research tool, detailing its mechanism of action, protocols for its use in in vitro and cell-based assays, and essential physicochemical and safety information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in experimental settings.

PropertyValueSource
Synonyms RHO-KINASE INHIBITOR II, N-4-Pyridinyl-N'-(2,4,6-trichlorophenyl)urea, N-(2,4,6-trichlorophenyl)-N'-4-pyridinyl urea
CAS Number 97627-27-5
Molecular Formula C₁₂H₈Cl₃N₃O
Molecular Weight 316.57 g/mol
Appearance White Solid
Solubility Soluble in DMSO
Stability Light Sensitive
Melting Point 205 °C
Boiling Point 351.5±42.0 °C (Predicted)

Mechanism of Action: Competitive Inhibition of the ROCK Signaling Cascade

This compound functions as an ATP-competitive inhibitor of ROCK kinases. The ROCK family consists of two main isoforms, ROCK1 and ROCK2, which are key downstream effectors of the small GTPase RhoA. When activated by GTP-bound RhoA, ROCKs phosphorylate a plethora of substrates that regulate the actin cytoskeleton and actomyosin contractility.

Key downstream targets of ROCK include:

  • Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, leading to increased actomyosin contractility, stress fiber formation, and focal adhesion assembly.

  • Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates and inactivates MYPT1, the regulatory subunit of myosin light chain phosphatase. This inactivation further enhances the phosphorylation of MLC.

  • LIM Kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.

By competitively binding to the ATP-binding pocket of ROCK, this compound prevents the transfer of phosphate from ATP to these downstream substrates, thereby effectively inhibiting the signaling cascade.

ROCK_Signaling_Pathway RhoA_GTP Active RhoA-GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MLC_P Phosphorylated MLC ROCK->MLC_P Phosphorylates MLCP_inactive Inactive MLCP ROCK->MLCP_inactive Inactivates MYPT1 LIMK_active Active LIMK ROCK->LIMK_active Activates Inhibitor N-(4-Pyridyl)-N'- (2,4,6-trichlorophenyl)urea Inhibitor->ROCK Inhibits (ATP-competitive) Actomyosin Actomyosin Contraction & Stress Fiber Formation MLC_P->Actomyosin MLCP_inactive->Actomyosin Promotes Cofilin_inactive Inactive Cofilin LIMK_active->Cofilin_inactive Inactivates Cofilin_inactive->Actomyosin Promotes Actin Stabilization

Caption: The ROCK Signaling Pathway and the inhibitory action of this compound.

Potency and Selectivity

Comparative IC₅₀ Values of Representative ROCK Inhibitors:

CompoundROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Reference
Compound 10p (pyridyl urea derivative) Not Reported30Wang et al., 2021[1]
Y-27632 140 (Ki)300 (Ki)
Fasudil 330 (Ki)158
GSK269962A 1.64

Note: The IC₅₀ values for Y-27632 and Fasudil are presented as Ki (inhibition constant) where specified in the literature.

Researchers should empirically determine the optimal concentration of this compound for their specific assay system. A concentration range of 0.1 to 10 µM is a recommended starting point for most cell-based applications.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in common kinase inhibition assays.

Protocol 1: In Vitro Kinase Assay for ROCK Inhibition

This protocol is designed to measure the direct inhibitory effect of the compound on ROCK kinase activity using a purified enzyme and a substrate peptide.

Materials:

  • Recombinant active ROCK1 or ROCK2 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)

  • Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate for ROCK)

  • ATP (at a concentration around the Km for the specific ROCK isoform)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay (Promega) or similar detection reagent

  • White, opaque 96-well plates

Procedure:

  • Prepare Inhibitor Dilutions: Serially dilute the this compound stock solution in kinase buffer to achieve a range of desired concentrations. Include a DMSO-only control.

  • Reaction Setup: In a 96-well plate, add in the following order:

    • 5 µL of diluted inhibitor or DMSO control.

    • 10 µL of a mixture of ROCK enzyme and substrate in kinase buffer.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of the compound relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In_Vitro_Assay_Workflow Start Start Prepare_Inhibitor Prepare Inhibitor Dilutions (in Kinase Buffer) Start->Prepare_Inhibitor Reaction_Setup Set up Reaction in 96-well Plate: Inhibitor + ROCK Enzyme/Substrate Prepare_Inhibitor->Reaction_Setup Add_ATP Initiate Reaction (Add ATP) Reaction_Setup->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Detect_ADP Detect ADP Production (e.g., ADP-Glo™ Assay) Incubate->Detect_ADP Data_Analysis Data Analysis: Calculate % Inhibition & IC50 Detect_ADP->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro ROCK kinase inhibition assay.

Protocol 2: Cell-Based Assay for ROCK Inhibition (Western Blot)

This protocol assesses the ability of the inhibitor to block ROCK activity within a cellular context by measuring the phosphorylation of a downstream target, MYPT1.

Materials:

  • A suitable cell line (e.g., HeLa, NIH3T3, or a cell line relevant to the research question)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MYPT1 (Thr853) and anti-total MYPT1

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours to reduce basal ROCK activity.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-MYPT1 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total MYPT1 antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for phospho-MYPT1 and total MYPT1. Normalize the phospho-MYPT1 signal to the total MYPT1 signal. Calculate the percentage of inhibition of MYPT1 phosphorylation at each inhibitor concentration relative to the DMSO control.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible CauseSolution
Low or no inhibition in in vitro assay Inactive enzymeUse a fresh batch of enzyme and confirm its activity with a known inhibitor.
Incorrect ATP concentrationOptimize the ATP concentration (ideally at the Km for the enzyme).
Inhibitor degradationPrepare fresh inhibitor dilutions for each experiment. Protect the stock solution from light.
High background in cell-based assay High basal ROCK activityEnsure adequate serum starvation.
Non-specific antibody bindingOptimize antibody concentrations and blocking conditions.
Inconsistent results Inconsistent cell confluencyPlate cells at a consistent density and treat them at the same confluency.
Pipetting errorsUse calibrated pipettes and ensure accurate dilutions.

Conclusion

This compound is a valuable tool for investigating the roles of ROCK signaling in various biological processes. Its potency and ATP-competitive mechanism of action make it a suitable candidate for a wide range of in vitro and cell-based studies. By following the protocols and guidelines outlined in this document, researchers can effectively utilize this inhibitor to advance their understanding of ROCK-mediated cellular functions and its implications in health and disease.

References

  • Wang, L., Qi, J., Fan, M., & Yao, L. (2021). Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors. Chemical Biology & Drug Design, 98(6), 969-978. [Link]

Sources

Application Notes & Protocols for In Vivo Evaluation of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Guide to Preclinical Investigation

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea is a member of the diaryl urea class of small molecules, a chemical scaffold that has yielded numerous successful kinase inhibitors in oncology.[1][2] Structurally similar to approved multi-kinase inhibitors like Sorafenib and Regorafenib, this compound is anticipated to inhibit key signaling pathways involved in tumor proliferation and angiogenesis. While some data suggests it may act as a Rho-associated protein kinase (ROCK) inhibitor[3], its broader kinase profile likely includes targets common to this structural class, such as the RAF kinases (BRAF, c-Raf) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[4]

This document serves as a comprehensive guide for researchers designing and executing preclinical animal model studies to evaluate the efficacy, mechanism of action, and safety profile of this compound. The protocols outlined herein are synthesized from established, field-proven methodologies used for analogous urea-based kinase inhibitors.

Pillar 1: Mechanism of Action & Target Pathways

The diaryl urea moiety is a critical pharmacophore that facilitates binding to the ATP-binding pocket of various kinases.[1][2] It typically forms key hydrogen bonds with the hinge region of the kinase domain. Based on its structural class, this compound is hypothesized to primarily inhibit the RAS/RAF/MEK/ERK signaling pathway , which is a central driver of cell proliferation and is frequently mutated in cancers.[5] Furthermore, inhibition of receptor tyrosine kinases like VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR) is a common feature of these molecules, leading to potent anti-angiogenic effects that starve tumors of their blood supply.[4][6]

Hypothesized Signaling Pathway Inhibition

MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR RAS RAS RTK->RAS Activates RAF RAF (A-Raf, B-Raf, C-Raf) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Compound This compound Compound->RTK Inhibition Compound->RAF Inhibition

Caption: Hypothesized mechanism of this compound targeting RAF and RTKs.

Pillar 2: Preclinical Animal Models & Study Design

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of the compound. Human tumor xenograft models in immunocompromised mice are the standard for initial efficacy testing.

Animal Model Selection:

  • Mouse Strains: Nude (nu/nu) or NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice are commonly used as they readily accept human tumor xenografts.[7][8]

  • Cell Lines: Choose cell lines with known genetic backgrounds relevant to the hypothesized targets. For a pan-RAF inhibitor, cell lines with BRAF V600E mutations (e.g., HT-29 colon cancer) or KRAS mutations (e.g., HCT116 colorectal cancer) are excellent choices.[5] For evaluating anti-angiogenic effects, models known to be highly vascularized, such as those for hepatocellular carcinoma (HCC) or renal cell carcinoma (RCC), are appropriate.[4]

Experimental Design - General Workflow: The experimental workflow should be designed to assess both efficacy and the on-target effects of the compound.

General In Vivo Efficacy Workflow

In_Vivo_Workflow A Phase 1: Model Establishment - Inject tumor cells (e.g., 4x10^6) subcutaneously - Allow tumors to reach ~150 mm³ B Phase 2: Randomization & Dosing - Randomize mice into Vehicle and Treatment groups - Administer compound daily via oral gavage A->B C Phase 3: Monitoring - Measure tumor volume 2-3 times/week - Monitor body weight and clinical signs daily B->C D Phase 4: Endpoint Analysis - Euthanize at endpoint (e.g., 14-28 days) - Harvest tumors for analysis (IHC, Western Blot) C->D E Phase 5: Data Interpretation - Calculate Tumor Growth Inhibition (TGI) - Analyze biomarkers and histopathology D->E

Caption: A generalized workflow for assessing in vivo efficacy of a novel kinase inhibitor.

Pillar 3: Detailed Experimental Protocols

Protocol 1: Preparation and Administration of this compound

The causality behind formulation choice is to ensure bioavailability for oral administration. Urea-based inhibitors are often poorly soluble in water, necessitating a specific vehicle.

Materials:

  • This compound powder

  • Vehicle solution: A common choice is Cremophor EL/95% ethanol (50:50) as a stock, which is then diluted, or 30% Captisol in sterile water.[8][9]

  • Sterile water or saline

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

Procedure:

  • Dose Range Selection: Based on data from similar compounds like Sorafenib and Regorafenib, an initial dose-ranging study might explore 10, 30, and 50 mg/kg.[9][10][11] The final dose is often determined by finding the maximum tolerated dose (MTD) that provides efficacy without causing severe toxicity (e.g., >15-20% body weight loss).[12]

  • Formulation Preparation:

    • Example: To prepare a 10 mg/mL solution for a 30 mg/kg dose in a 20g mouse (0.2 mL administration volume), weigh the required amount of compound.

    • If using a Cremophor-based vehicle, first dissolve the compound in the Cremophor/ethanol stock solution.

    • Then, dilute to the final concentration with sterile water or saline just before administration. Vortex thoroughly to ensure a uniform suspension.

  • Administration:

    • Administer the formulation once daily via oral gavage.[7]

    • The volume should typically not exceed 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

    • The vehicle control group must receive the exact same formulation without the active compound.

Protocol 2: Subcutaneous Xenograft Efficacy Study

This protocol is designed as a self-validating system. The inclusion of a vehicle control group is essential to ensure that any observed anti-tumor effects are due to the compound itself and not the vehicle or handling stress.

Procedure:

  • Cell Culture and Implantation: Culture the chosen cancer cell line (e.g., HCT116) under standard conditions. Harvest cells and resuspend in a 50:50 mixture of sterile PBS and Matrigel. Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.[8][13]

  • Tumor Growth and Randomization: Allow tumors to grow. When the average tumor volume reaches approximately 100-200 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).

  • Treatment: Begin daily oral gavage as described in Protocol 1.

  • Monitoring:

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Record body weight and observe for clinical signs of toxicity (e.g., lethargy, ruffled fur) daily.[7]

  • Endpoint and Tissue Collection:

    • Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined maximum size.

    • At the end of the study, euthanize the mice.

    • Excise the tumors, weigh them, and divide them for different analyses: one portion snap-frozen in liquid nitrogen (for Western blot/PK) and another fixed in 10% neutral buffered formalin (for histology).[9]

Data Presentation & Analysis

Quantitative data should be summarized for clarity. Tumor Growth Inhibition (TGI) is a key efficacy metric.

TGI Calculation: TGI (%) = [1 - (Mean tumor volume of Treated group at endpoint / Mean tumor volume of Control group at endpoint)] x 100

Table 1: Example Dosing and Efficacy Summary
GroupCompoundDose (mg/kg)RouteScheduleMean Final Tumor Volume (mm³)TGI (%)Mean Body Weight Change (%)
1Vehicle Control0p.o.QD1500 ± 210-+2.5
2Compound X10p.o.QD950 ± 15036.7%-1.8
3Compound X30p.o.QD450 ± 9570.0%-5.2
4Compound X50p.o.QD380 ± 8074.7%-11.4
p.o. = oral gavage; QD = once daily. Data are representative examples.
Protocol 3: Pharmacodynamic (PD) and Histological Analysis

This step explains the causality of the observed efficacy by linking tumor growth inhibition to on-target molecular effects.

Immunohistochemistry (IHC) for Apoptosis and Angiogenesis:

  • Apoptosis: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on fixed tumor sections to quantify the rate of apoptosis. Increased TUNEL positivity in treated tumors indicates the induction of cell death.[6][8]

  • Microvessel Density: Stain tumor sections for the endothelial cell marker CD31. A reduction in CD31-positive vessels in treated tumors confirms anti-angiogenic activity.[11]

Western Blot for Target Engagement:

  • Prepare protein lysates from the snap-frozen tumor samples.

  • Probe for key downstream markers of the RAS/RAF/MEK/ERK pathway, such as phosphorylated ERK (p-ERK). A significant reduction in p-ERK levels in the treated group compared to the vehicle group provides direct evidence of on-target pathway inhibition.[14]

Trustworthiness: Troubleshooting & Considerations

  • Toxicity: Significant body weight loss (>15%) or severe clinical signs may require dose reduction or discontinuation of treatment for that animal.[7][9]

  • Compound Solubility: If the compound precipitates out of solution, formulation optimization is necessary. Sonication or trying alternative vehicles like those containing PEG400 or DMSO may be required.

  • Variable Tumor Growth: High variability in tumor growth can mask a therapeutic effect. Ensure consistent cell implantation technique and use a sufficient number of animals per group (n≥8).

References

  • Animal model studies indicate a candidate biomarker for sorafenib treatment of hepatocellular carcinoma. National Institutes of Health. [Link]

  • Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. National Institutes of Health. [Link]

  • Regorafenib Inhibits Growth, Angiogenesis, and Metastasis in a Highly Aggressive, Orthotopic Colon Cancer Model. AACR Journals. [Link]

  • Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma. National Institutes of Health. [Link]

  • Regorafenib inhibits growth, angiogenesis, and metastasis in a highly aggressive, orthotopic colon cancer model. PubMed. [Link]

  • Discovery Points to New Approach to Treating Liver Cancer. Purdue University. [Link]

  • Sorafenib Monograph. Vidium Animal Health. [Link]

  • Regorafenib Inhibits Colorectal Tumor Growth through PUMA-Mediated Apoptosis. AACR Journals. [Link]

  • Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth. National Institutes of Health. [Link]

  • Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer. PNAS. [Link]

  • Protein kinase inhibitors from the urea class. ResearchGate. [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]

  • This compound. HuiCheng Sinopharm. [Link]

  • This compound. Chem-Space. [Link]

  • An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling. National Institutes of Health. [Link]

  • Selective CRAF Inhibition Elicits Transactivation. Journal of the American Chemical Society. [Link]

  • Targeting RAF Isoforms and Tumor Microenvironments in RAS or BRAF Mutant Colorectal Cancers with SJ-C1044 for Anti-Tumor Activity. PubMed Central. [Link]

  • Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. PubMed. [Link]

  • N,N'-dichlorobis(2,4,6-trichlorophenyl)urea. PubChem. [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. [Link]

  • Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity. PubMed. [Link]

  • N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea. PubChem. [Link]

  • (PDF) ChemInform Abstract: N,N′-Dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a New Reagent for the Synthesis of Pyrimidone and Pyrimidine Derivatives via Biginelli Reaction. ResearchGate. [Link]

  • (PDF) N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates. ResearchGate. [Link]

  • N,N'-Bis(2,4,6-trichlorophenyl)urea. PubChem. [Link]

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Application Notes and Protocols for High-Throughput Screening of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea, a Rho-Kinase (ROCK) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Rho-Kinase Signaling Pathway in Drug Discovery

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of cellular function, acting as key downstream effectors of the small GTPase RhoA.[1] The Rho/ROCK signaling cascade plays a pivotal role in orchestrating the actin cytoskeleton, which in turn governs fundamental cellular processes including contraction, adhesion, motility, and proliferation.[1] Dysregulation of this pathway is implicated in a multitude of pathological conditions, making ROCK an attractive therapeutic target for a range of diseases.

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea is a pyridyl urea compound that has been identified as a potent, selective, and ATP-competitive inhibitor of ROCK.[2][3] The pyridyl urea scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous analogs demonstrating significant biological activity.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of the Rho/ROCK pathway.

Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway

The canonical activation of ROCK occurs downstream of G-protein coupled receptors or other cell surface receptors that activate RhoA. Upon activation, RhoA-GTP binds to and activates ROCK, initiating a signaling cascade that culminates in the phosphorylation of various substrates. A key substrate of ROCK is the myosin phosphatase target subunit 1 (MYPT1), a regulatory subunit of myosin light chain phosphatase (MLCP). Phosphorylation of MYPT1 by ROCK inhibits MLCP activity, leading to an increase in the phosphorylation of myosin light chain (MLC) and subsequent smooth muscle contraction and stress fiber formation.

This compound, as an ATP-competitive inhibitor, is hypothesized to bind to the ATP-binding pocket of the ROCK kinase domain, thereby preventing the transfer of phosphate from ATP to its substrates. This inhibition of ROCK activity leads to a decrease in the phosphorylation of its downstream targets, such as MYPT1, resulting in the modulation of cellular processes controlled by the Rho/ROCK pathway.

ROCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / Receptor Tyrosine Kinase RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates N_Pyridyl_Urea N-(4-Pyridyl)-N'-(2,4,6- trichlorophenyl)urea N_Pyridyl_Urea->ROCK Inhibits MLCP Myosin Light Chain Phosphatase (MLCP) p_MLC Phosphorylated Myosin Light Chain (p-MLC) MLCP->p_MLC Dephosphorylates Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers, Contraction) p_MLC->Actin_Cytoskeleton p_MYPT1 p-MYPT1 MYPT1->p_MYPT1 p_MYPT1->MLCP Inhibits

Figure 1: Simplified schematic of the Rho/ROCK signaling pathway and the inhibitory action of this compound.

Physicochemical Properties and Compound Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 97627-27-5[3]
Molecular Formula C₁₂H₈Cl₃N₃O[3]
Molecular Weight 316.57 g/mol [3]
Appearance White Solid-
Solubility Soluble in DMSO-
Melting Point 205 °C[3]

Stock Solution Preparation: For in vitro assays, it is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared by dissolving 3.166 mg of the compound in 1 mL of DMSO. The stock solution should be stored at -20°C or -80°C to maintain stability. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the biological system, typically ≤1%.

High-Throughput Screening Protocols

The following protocols are designed for the identification and characterization of inhibitors of the Rho/ROCK signaling pathway, using this compound as a reference compound.

Protocol 1: Biochemical HTS Assay for ROCK Inhibition

This protocol describes a generic, non-radioactive, ELISA-based assay to measure the kinase activity of purified ROCK enzyme. The assay quantifies the phosphorylation of a substrate, such as MYPT1.

Biochemical_HTS_Workflow Start Start Plate_Coating Coat Plate with ROCK Substrate (e.g., MYPT1) Start->Plate_Coating Compound_Addition Add Test Compounds and N-(4-Pyridyl)-N'-(2,4,6- trichlorophenyl)urea (Control) Plate_Coating->Compound_Addition Enzyme_Addition Add Purified ROCK Enzyme Compound_Addition->Enzyme_Addition ATP_Addition Initiate Reaction with ATP Enzyme_Addition->ATP_Addition Incubation Incubate at 30°C ATP_Addition->Incubation Washing Wash Plate Incubation->Washing Primary_Antibody Add Anti-phospho-Substrate Antibody Washing->Primary_Antibody Incubation_2 Incubate Primary_Antibody->Incubation_2 Washing_2 Wash Plate Incubation_2->Washing_2 Secondary_Antibody Add HRP-conjugated Secondary Antibody Washing_2->Secondary_Antibody Incubation_3 Incubate Secondary_Antibody->Incubation_3 Washing_3 Wash Plate Incubation_3->Washing_3 Detection Add Substrate and Measure Signal Washing_3->Detection End End Detection->End

Figure 2: Workflow for a biochemical ELISA-based ROCK inhibition assay.

Materials:

  • 96-well or 384-well high-binding microplate

  • Recombinant active ROCK1 or ROCK2 enzyme

  • Recombinant ROCK substrate (e.g., MYPT1)

  • This compound

  • ATP

  • Kinase Assay Buffer

  • Wash Buffer

  • Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1)

  • HRP-conjugated secondary antibody

  • TMB or other suitable chromogenic substrate

  • Stop Solution

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of the microplate with the ROCK substrate according to the manufacturer's instructions.

  • Compound Addition: Add test compounds and a dilution series of this compound (e.g., from 10 µM to 0.1 nM) to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

  • Enzyme Addition: Add purified ROCK enzyme to all wells except the background control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for ROCK to ensure sensitivity to ATP-competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Washing: Aspirate the reaction mixture and wash the wells multiple times with Wash Buffer.

  • Primary Antibody Incubation: Add the primary antibody diluted in a suitable blocking buffer to each well and incubate.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.

  • Washing: Repeat the washing step.

  • Signal Detection: Add the chromogenic substrate and allow the color to develop. Stop the reaction with the Stop Solution and measure the absorbance at the appropriate wavelength.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based HTS Assay for ROCK Pathway Inhibition

This protocol describes a cell-based assay to measure the inhibition of the ROCK signaling pathway in a cellular context. The readout is the level of phosphorylation of a downstream target of ROCK, such as MYPT1.

Materials:

  • A suitable cell line with an active Rho/ROCK pathway (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • 96-well or 384-well cell culture plates

  • This compound

  • Lysis Buffer

  • Antibodies for detecting total and phosphorylated MYPT1 (or another suitable substrate)

  • Detection reagents (e.g., fluorescently labeled secondary antibodies)

  • High-content imaging system or plate reader

Procedure:

  • Cell Seeding: Seed the cells into the microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of this compound and test compounds for a specified period (e.g., 1-2 hours).

  • Cell Lysis: Lyse the cells directly in the wells using a suitable lysis buffer.

  • Detection of Phosphorylated Substrate: The level of phosphorylated substrate can be quantified using various methods, such as:

    • In-Cell Western / Cellular ELISA: Fix and permeabilize the cells in the plate, followed by incubation with primary antibodies against the phosphorylated and total substrate. After washing, add fluorescently labeled secondary antibodies and quantify the signal using a plate reader or imager.

    • Homogeneous Time-Resolved Fluorescence (HTRF): Use a commercially available HTRF assay kit for the detection of the phosphorylated substrate in the cell lysate.

Data Analysis:

Normalize the signal from the phosphorylated substrate to the signal from the total substrate to account for variations in cell number. Calculate the percent inhibition relative to the DMSO-treated control and determine the IC₅₀ value as described for the biochemical assay.

Data Interpretation and Quality Control

ParameterExpected Outcome for this compoundTroubleshooting
Biochemical IC₅₀ Expected to be in the low micromolar to nanomolar range, based on the activity of similar pyridyl urea compounds.High IC₅₀: Check enzyme activity, ATP concentration, and compound integrity.
Cellular IC₅₀ Typically higher than the biochemical IC₅₀ due to factors like cell permeability and off-target effects.No cellular activity: Investigate compound permeability or potential for efflux.
Z'-factor For HTS, a Z'-factor > 0.5 is considered robust and indicates a good separation between positive and negative controls.Low Z'-factor: Optimize assay conditions (reagent concentrations, incubation times) and minimize variability.

Conclusion

This compound serves as a valuable tool compound for the investigation of the Rho/ROCK signaling pathway. The protocols outlined in this application note provide a robust framework for its use in high-throughput screening campaigns aimed at discovering novel ROCK inhibitors. By employing both biochemical and cell-based assays, researchers can effectively identify and characterize compounds with therapeutic potential for a wide range of diseases associated with aberrant ROCK signaling.

References

  • Pireddu, R., Forinash, K. D., Sun, N. N., Martin, M. P., Sung, S. S., Alexander, B., ... & Lawrence, N. J. (2012). Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). MedChemComm, 3(6), 699-709.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: High-Throughput Screening with 1-Pyridin-2-yl-3. BenchChem.
  • Pireddu, R., Forinash, K. D., Sun, N. N., Martin, M. P., Sung, S. S., Alexander, B., ... & Lawrence, N. J. (2012). Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2).
  • Pireddu, R., Forinash, K. D., Sun, N. N., Martin, M. P., Sung, S. S., Alexander, B., ... & Lawrence, N. J. (2012). Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). MedChemComm, 3(6), 699-709.
  • Deweina. This compound. GBWOL.COM.
  • Ma, Y., & Wang, H. (2021). ROCK inhibitor: Focus on recent updates. European Journal of Medicinal Chemistry, 225, 113797.
  • Cell Biolabs, Inc. Rho Kinase (ROCK) Activity Assay, 96-Well. Cell Biolabs, Inc..
  • MBL Life Science. CycLex® Rho-kinase Assay Kit. MBL Life Science.
  • Pireddu, R., Forinash, K. D., Sun, N. N., Martin, M. P., Sung, S. S., Alexander, B., ... & Lawrence, N. J. (2012). Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). RSC Publishing.
  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calcul
  • Fisher Scientific. This compound, TRC. Fisher Scientific.
  • Al-Ghanimi, H., Al-Khafaji, K., Al-Shawi, A., Al-Amiery, A., & Al-Majedy, Y. (2022). Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in-silico study. Journal of Biomolecular Structure and Dynamics, 41(19), 9689-9703.
  • Pireddu, R., Forinash, K. D., Sun, N. N., Martin, M. P., Sung, S. S., Alexander, B., ... & Lawrence, N. J. (2012). Abstract 3904: Pyridylthiazole-based ureas as inhibitors of Rho-associated protein kinases. Cancer Research, 72(8_Supplement), 3904-3904.
  • Wang, L., Qi, J., Fan, M., & Yao, L. (2021). Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors. Chemical biology & drug design, 98(6), 969-978.
  • Selleck Chemicals. ROCK1 Inhibitors. Selleckchem.com.
  • MedChemExpress. ROCK Inhibitors. MedChemExpress.
  • Echemi. N'-(2,4,6-TRICHLOROPHENYL)UREA | 97627-27-5, N-(4-PYRIDYL). Echemi.
  • Joshi, S., Singh, A. R., & Durden, D. L. (2015). Rho-Associated Kinase 1 (ROCK1) inhibition is Synthetically Lethal with Von Hippel Lindau (VHL) Deficiency in Clear Cell Renal Cell Carcinoma (CC-RCC). Oncotarget, 6(25), 21668.

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Application Notes and Protocols for Cell Culture Treatment with Diaryl Urea-Based Kinase Inhibitors: A Focus on N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Aberrant Signaling in Disease

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea belongs to the class of diaryl urea compounds, a scaffold that has proven to be a rich source of potent multi-kinase inhibitors. A prominent and structurally related example is Sorafenib, a drug approved for the treatment of various cancers.[1][2] These inhibitors typically target key players in oncogenic signaling cascades, most notably the Raf kinases (Raf-1 and B-Raf) within the mitogen-activated protein kinase (MAPK) pathway, and vascular endothelial growth factor receptors (VEGFRs) involved in angiogenesis.[3][4][5] The dual mechanism of action, inhibiting both tumor cell proliferation and the formation of new blood vessels that supply tumors, makes this class of compounds a subject of intense research in oncology and drug development.[2]

This guide provides a comprehensive overview of the scientific rationale and practical protocols for the use of this compound and its analogs in a cell culture setting. We will delve into the underlying signaling pathways, provide step-by-step instructions for common experimental workflows, and offer insights into data interpretation.

Mechanism of Action: A Two-Pronged Attack on Cancer Progression

The efficacy of diaryl urea-based inhibitors like Sorafenib stems from their ability to simultaneously block multiple critical signaling pathways.

The MAPK/ERK Pathway: A Central Regulator of Cell Fate

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival.[6][7][8] In many cancers, this pathway is constitutively active due to mutations in upstream components like Ras or Raf, leading to uncontrolled cell growth.[7]

This compound and its analogs act as ATP-competitive inhibitors of Raf kinases, preventing the phosphorylation and activation of MEK, which in turn cannot phosphorylate and activate ERK.[1][4] This blockade of the MAPK/ERK cascade can lead to cell cycle arrest and apoptosis in tumor cells.[4]

MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Factor RAF RAF (e.g., B-Raf, Raf-1) RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound Inhibitor->RAF Inhibition

Caption: The MAPK/ERK Signaling Pathway and the Point of Inhibition.

VEGFR Signaling: Fueling Tumor Growth through Angiogenesis

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary oxygen and nutrients for their growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are the primary drivers of this process. Diaryl urea compounds inhibit VEGFR tyrosine kinases, thereby blocking the downstream signaling events that lead to endothelial cell proliferation, migration, and survival.[3][5]

Experimental Protocols: A Guide to In Vitro Characterization

The following protocols provide a framework for investigating the effects of this compound in cell culture.

Preparation of Stock Solutions

The solubility and stability of the compound are critical for obtaining reproducible results.

Parameter Recommendation Rationale
Solvent Dimethyl sulfoxide (DMSO)Diaryl ureas are typically soluble in DMSO.
Stock Concentration 10-20 mMA high concentration stock minimizes the volume of DMSO added to cell culture media.
Storage -20°C or -80°C in small aliquotsPrevents repeated freeze-thaw cycles which can lead to compound degradation. Protect from light.[5]

Protocol:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Determination of IC50 using a Cell Viability Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MDA-MB-231)[2][4]

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in complete cell culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 µM to 100 µM) to determine the approximate IC50.[3]

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Line Reported Sorafenib IC50 (µM)
HepG2 (Hepatocellular Carcinoma)4.5[4]
PLC/PRF/5 (Hepatocellular Carcinoma)6.3[4]
MDA-MB-231 (Breast Cancer)2.6[4]
HAoSMC (Aortic Smooth Muscle)0.28[4]
Western Blot Analysis of MAPK/ERK Pathway Inhibition

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol allows for the assessment of the phosphorylation status of key proteins in the MAPK/ERK pathway.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-MEK, anti-total-MEK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with the compound at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway.

Western_Blot_Workflow A Cell Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection H->I J Data Analysis I->J

Caption: A streamlined workflow for Western Blot analysis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Handle in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.

Conclusion

This compound and its analogs represent a class of potent multi-kinase inhibitors with significant potential in cancer research. By targeting key signaling pathways involved in cell proliferation and angiogenesis, these compounds offer a powerful tool for investigating the molecular mechanisms of cancer and for the development of novel therapeutic strategies. The protocols and information provided in this guide are intended to serve as a starting point for researchers to design and execute robust and reproducible in vitro experiments.

References

  • BenchChem. (2025).
  • Oncotarget. (2016). Sorafenib inhibits cell growth but fails to enhance radio- and chemosensitivity of glioblastoma cell lines. Oncotarget.
  • Selleck Chemicals.
  • BPS Bioscience.
  • PMC. (2017).
  • ChemicalBook. This compound. ChemicalBook.
  • Echemi. N'-(2,4,6-TRICHLOROPHENYL)UREA | 97627-27-5, N-(4-PYRIDYL). Echemi.
  • Fisher Scientific. This compound, TRC. Fisher Scientific.
  • PMC. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. PMC.
  • NetSuite. (2012).
  • Otava Chemicals. VEGFR inhibitor. Otava Chemicals.
  • 德威钠. This compound. 德威钠.
  • PubChem. N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea. PubChem.
  • Sigma-Aldrich. Raf Kinase Inhibitor IV. Sigma-Aldrich.
  • Journal of Cellular Biochemistry. (2019). MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors. Journal of Cellular Biochemistry.
  • PubMed Central. Omics profiling identifies the regulatory functions of the MAPK/ERK pathway in nephron progenitor metabolism. PubMed Central.
  • Sigma-Aldrich. (2025).
  • Nexchem Ltd. (2023).
  • Science Signaling. (2024). A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans. Science Signaling.
  • PMC.
  • PubChem. N,N'-Bis(2,4,6-trichlorophenyl)urea | C13H6Cl6N2O. PubChem.
  • PubChem. N,N'-dichlorobis(2,4,6-trichlorophenyl)urea. PubChem.
  • PMC. (2023).
  • Sigma-Aldrich. N-(4-CHLOROPHENYL)-N'-(2-PYRIDINYL)UREA AldrichCPR. Sigma-Aldrich.
  • NIST WebBook. Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. NIST WebBook.
  • ResearchGate. (2010). ChemInform Abstract: N,N′-Dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a New Reagent for the Synthesis of Pyrimidone and Pyrimidine Derivatives via Biginelli Reaction.
  • PubChemLite. N,n'-dichlorobis(2,4,6-trichlorophenyl)urea (C13H4Cl8N2O). PubChemLite.
  • ResearchGate. N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates.
  • DTIC. Mass Spectrometric Characterization of N,N-bis(2,4,6-Trichlorophenyl) urea. DTIC.

Sources

Application Notes and Protocols for N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea Powder

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea powder, a compound of interest for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS), this guide is formulated on the precautionary principle, treating the compound as potentially hazardous. The protocols outlined herein are synthesized from best practices for handling novel chemical entities, urea-based compounds, chlorinated aromatics, and potentially cytotoxic agents.

Introduction and Scientific Context

This compound is a substituted urea derivative containing both a pyridine ring and a trichlorinated phenyl group. The urea functional group is a common scaffold in medicinal chemistry, known for its ability to form key hydrogen bonding interactions with biological targets.[1] The presence of a trichlorophenyl moiety suggests potential hydrophobicity and metabolic stability, while the pyridine ring can influence solubility and offers a site for further chemical modification.

Structurally related phenylurea and pyridyl-urea compounds have been investigated for a range of biological activities, including as kinase inhibitors for potential anticancer therapies.[2][3] Given this context, it is prudent to handle this compound with the same level of caution as other potentially bioactive or cytotoxic compounds until its toxicological properties are fully elucidated.

Hazard Assessment and Precautionary Measures

As a novel compound with uncharacterized toxicological properties, this compound must be treated as a substance of unknown toxicity.[4] The following hazard assessment is based on its structural motifs.

Table 1: Potential Hazard Assessment

Hazard CategoryBasis for ConcernRecommended Precautions
Acute Toxicity Unknown. Structurally similar compounds may exhibit biological activity.[5]Handle in a certified chemical fume hood.[6] Use appropriate Personal Protective Equipment (PPE).
Skin/Eye Irritation Urea-based compounds can cause irritation upon contact.[7]Wear safety glasses or goggles and appropriate gloves.[8]
Respiratory Irritation Fine powders can be respiratory irritants.Avoid generation of dust. Handle in a ventilated enclosure.
Chronic Toxicity Unknown. Potential for bioaccumulation due to chlorinated aromatic rings.Minimize exposure and use engineering controls to prevent inhalation or skin contact.
Environmental Hazard Chlorinated aromatic compounds can be persistent in the environment.[9]Dispose of as hazardous chemical waste according to institutional and local regulations.[10]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound powder.

  • Primary Protection: A disposable, low-permeability lab coat with long sleeves and elastic or knit cuffs.[8]

  • Hand Protection: Double gloving with nitrile or neoprene gloves is recommended.[6] Inspect gloves for any signs of degradation or puncture before and during use.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6]

  • Respiratory Protection: All handling of the powder that could generate dust must be performed in a certified chemical fume hood.[6] If a fume hood is not feasible, a risk assessment must be conducted to determine if additional respiratory protection is necessary.

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Start Enter Lab Don_Coat Don Lab Coat Start->Don_Coat Don_Goggles Don Safety Goggles Don_Coat->Don_Goggles Don_Gloves Don Inner Gloves Don_Goggles->Don_Gloves Don_Outer_Gloves Don Outer Gloves Don_Gloves->Don_Outer_Gloves Fume_Hood Work in Fume Hood Don_Outer_Gloves->Fume_Hood Doff_Outer_Gloves Doff Outer Gloves Fume_Hood->Doff_Outer_Gloves Doff_Inner_Gloves Doff Inner Gloves Doff_Outer_Gloves->Doff_Inner_Gloves Doff_Coat Doff Lab Coat Doff_Inner_Gloves->Doff_Coat Wash_Hands Wash Hands Doff_Coat->Wash_Hands End Exit Lab Wash_Hands->End

Caption: Personal Protective Equipment (PPE) Workflow.

Storage Protocols

Proper storage is critical to maintain the integrity of this compound and to ensure laboratory safety.

  • Container: Store in the original, tightly sealed container. If repackaging is necessary, use a clearly labeled, airtight, and chemically resistant container.

  • Environment: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[6]

  • Segregation: Store separately from strong oxidizing agents, acids, and bases.

  • Labeling: All containers must be clearly labeled with the full chemical name, any known hazard warnings (e.g., "Potential Cytotoxin, Handle with Caution"), and the date received.[10]

  • Inventory: Maintain an accurate inventory of the compound, including amounts and storage location.

Experimental Protocols

Weighing and Aliquoting
  • Preparation: Designate a specific area within a chemical fume hood for weighing. Cover the work surface with a disposable absorbent pad.[6]

  • Tare: Place a clean, empty weighing vessel on the analytical balance and tare.

  • Transfer: Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula. Avoid creating dust.

  • Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with a solvent-moistened wipe (e.g., 70% ethanol) and dispose of the wipe as hazardous waste.

  • Sealing: Tightly seal the stock container and the container with the weighed aliquot.

Preparation of Stock Solutions
  • Solvent Selection: Based on the physicochemical properties of similar phenylurea compounds, solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are likely to be effective.[5] Always perform a small-scale solubility test if the optimal solvent is unknown.

  • Procedure: a. In a chemical fume hood, add the desired volume of the chosen solvent to the vial containing the weighed powder. b. Cap the vial securely. c. Use a vortex mixer or sonicator to facilitate dissolution. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Storage of Solutions: Store stock solutions in tightly sealed, clearly labeled vials at -20°C or -80°C to minimize degradation. Protect from light if the compound is found to be light-sensitive.

Solution_Prep_Workflow Start Weighed Powder in Vial Add_Solvent Add Solvent in Fume Hood Start->Add_Solvent Cap_Vial Securely Cap Vial Add_Solvent->Cap_Vial Dissolve Dissolve (Vortex/Sonicate) Cap_Vial->Dissolve Store_Solution Store at -20°C or -80°C Dissolve->Store_Solution End Solution Ready for Use Store_Solution->End

Caption: Stock Solution Preparation Workflow.

Spill and Waste Management

Spill Response
  • Minor Spill (Powder):

    • Alert others in the area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the spill, working from the outside in.

    • Place all contaminated materials into a sealed bag for hazardous waste disposal.

    • Clean the spill area with a suitable detergent solution, followed by water.[4]

  • Major Spill:

    • Evacuate the immediate area and alert your supervisor and institutional safety office.[11]

    • Restrict access to the spill area.

    • Provide first responders with information about the spilled material.

Waste Disposal
  • Solid Waste: All unused this compound powder and any materials contaminated with it (e.g., weigh boats, pipette tips, gloves) must be disposed of as hazardous chemical waste.[10]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container. Due to the presence of chlorinated aromatic rings, this waste may require specific disposal methods.[9] Consult your institution's environmental health and safety office for specific guidelines.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Texas Woman's University. Retrieved from [Link]

  • Laboratory Safety and Chemical Hygiene Plan. (n.d.). Northwestern University. Retrieved from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Unknown Chemicals. (n.d.). Purdue University Environmental Health and Safety. Retrieved from [Link]

  • Verma, S., & Singh, S. (2021). Synthesis, Physicochemical, Computational and Biological Evaluation of Phenylurea Derivatives as CNS Agents. Central Nervous System Agents in Medicinal Chemistry, 21(3), 157-164.
  • N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea. (n.d.). PubChem. Retrieved from [Link]

  • Sharma, I., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PubMed Central. Retrieved from [Link]

  • Phenyl substituted ureas: Evaluation of thermochemical data with complementary experimental and computational methods. (2025). ResearchGate. Retrieved from [Link]

  • Physicochemical properties of phenylurea herbicides. (n.d.). ResearchGate. Retrieved from [Link]

  • Phenylurea. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. (2022). PubMed Central. Retrieved from [Link]

  • N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates. (2005). ResearchGate. Retrieved from [Link]

  • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (n.d.). PubMed Central. Retrieved from [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Phenyl Urea as an Aglet for Stabilizing Trans Proline: A Mimic of Ile-Phe Zipper. (2025). PubMed. Retrieved from [Link]

  • Novel process for synthesis of heteroaryl-substituted urea compounds. (2001). Google Patents.
  • N,N'-dichlorobis(2,4,6-trichlorophenyl)urea. (n.d.). PubChem. Retrieved from [Link]

  • N,N'-Bis(2,4,6-trichlorophenyl)urea. (n.d.). PubChem. Retrieved from [Link]

  • Phenyl Urea as an Aglet for Stabilizing Trans Proline: A Mimic of Ile–Phe Zipper. (n.d.). ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

Troubleshooting N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea precipitation in media

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea in experimental media. Our goal is to provide you with the scientific rationale and practical steps to mitigate these challenges and ensure the reliability of your results.

Introduction: Understanding the Challenge

This compound is a compound of interest in various research fields. However, its chemical structure presents a classic solubility challenge: the presence of a basic pyridyl group and a highly hydrophobic trichlorophenyl moiety. This duality in its nature makes it susceptible to precipitation in aqueous media, a common frustration in experimental settings. This guide will walk you through the underlying chemical principles and provide actionable solutions to maintain its solubility throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of?

A1: Understanding the compound's properties is the first step in troubleshooting. Here is a summary of its key characteristics:

PropertyValueImplication for Solubility
Molecular Formula C₁₂H₈Cl₃N₃O
Molecular Weight 316.57 g/mol Important for calculating molar concentrations.
Predicted pKa 11.10 ± 0.70Indicates the compound is basic and will be protonated and more soluble in acidic conditions.
Experimental pKa of Pyridine 5.23The pyridyl nitrogen is a key site for protonation, influencing solubility.
Predicted XLogP3 3.3A measure of hydrophobicity; a value >3 suggests poor aqueous solubility.
General Solubility Low aqueous solubilityExpected to be poorly soluble in water and aqueous buffers, but soluble in polar organic solvents like DMSO.[1]

Q2: Why does my compound dissolve in DMSO but precipitate when I add it to my cell culture media?

A2: This is a common phenomenon known as "crashing out" or precipitation upon solvent shifting. This compound is readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). However, when this concentrated DMSO stock is introduced into an aqueous environment like cell culture media, the DMSO is rapidly diluted. The compound is then exposed to a high concentration of water, a poor solvent for this hydrophobic molecule, causing it to exceed its solubility limit and precipitate out of the solution.

Q3: How does the pH of my media affect the solubility of this compound?

A3: The pH of your media is a critical factor due to the presence of the pyridyl group. The pyridine nitrogen has a pKa of approximately 5.23. This means that at a pH below its pKa, the pyridine nitrogen will be protonated, carrying a positive charge. This charge increases the polarity of the molecule and enhances its interaction with water, thereby increasing its solubility. Most standard cell culture media are buffered to a physiological pH of around 7.4. At this pH, the pyridyl group will be predominantly in its neutral, less soluble form, increasing the likelihood of precipitation.

In-Depth Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Aqueous Media

This is often the most common and frustrating issue. The key is to control the dilution process to avoid creating localized areas of high compound concentration that exceed the aqueous solubility limit.

Underlying Cause: Rapid solvent exchange and exceeding the kinetic solubility limit.

Solutions:

  • Lower the Final Concentration: The simplest solution is to reduce the final working concentration of the compound in your media. It's possible that the intended concentration is simply too high for its solubility in the aqueous environment.

  • Optimize the Stock Solution Concentration: While counterintuitive, starting with a very high concentration stock solution (e.g., 50-100 mM in 100% DMSO) allows you to add a very small volume to your media, which can sometimes aid in rapid dispersion.

  • Employ a Serial Dilution Strategy: Instead of adding the DMSO stock directly to your final volume of media, perform a stepwise dilution.

    • Step 1: Create an intermediate dilution of your DMSO stock in a small volume of your serum-free media or Phosphate Buffered Saline (PBS).

    • Step 2: Vortex the intermediate dilution gently.

    • Step 3: Add this intermediate dilution to your final volume of complete, pre-warmed (37°C) media.

  • Slow and Steady Addition: Add the stock solution (or the intermediate dilution) dropwise to the vortexing or gently swirling media. This gradual introduction prevents the formation of localized high concentrations of the compound.

Issue 2: Precipitation Over Time in the Incubator

Sometimes, the compound appears to be in solution initially, but after a few hours or days at 37°C, a precipitate forms.

Underlying Causes: Changes in media composition, temperature effects, and exceeding the thermodynamic solubility limit.

Solutions:

  • Control Media Evaporation: Ensure your incubator has proper humidification. Evaporation of water from the media will increase the concentration of all solutes, including your compound, potentially pushing it beyond its solubility limit.

  • Leverage Serum Proteins: If your experimental conditions permit, the use of Fetal Bovine Serum (FBS) can significantly aid in solubilizing hydrophobic compounds. Serum albumin, a major component of FBS, can bind to hydrophobic molecules, effectively acting as a carrier and keeping them in solution.[2][3] If you are working in low-serum or serum-free conditions, the solubility of your compound will be significantly lower.

  • Assess pH Stability: In dense cell cultures, cellular metabolism can lead to a decrease in the pH of the media over time. While a slight acidification might transiently increase the solubility of this compound, frequent media changes are recommended to maintain a stable environment.

  • Consider the Impact of Ionic Strength: The salt concentration of your media can influence the solubility of hydrophobic compounds. While the effects can be complex, high salt concentrations can sometimes decrease the solubility of non-polar molecules (the "salting-out" effect).[4][5] If you are preparing your own buffers, ensure the salt concentration is optimized and consistent.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol provides a standardized method for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculation: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 50 mM).

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weighing: Carefully weigh the calculated amount of the compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent the hygroscopic DMSO from absorbing water from the atmosphere.

Protocol 2: Kinetic Solubility Assay

This protocol allows you to determine the kinetic solubility of this compound in your specific experimental buffer.[6][7]

Materials:

  • This compound DMSO stock solution (e.g., 50 mM)

  • Your experimental buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring absorbance or light scattering (nephelometer)

Procedure:

  • Prepare Serial Dilutions: In your 96-well plate, prepare a series of dilutions of your compound in the experimental buffer, starting from a high concentration and serially diluting.

  • Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 2 hours).

  • Measurement:

    • Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.[6]

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the compound's λmax. The concentration at which the absorbance plateaus represents the kinetic solubility.

  • Data Analysis: Plot the measured signal (light scattering or absorbance) against the compound concentration. The concentration at which the signal begins to increase (nephelometry) or deviates from linearity (UV-Vis) is the kinetic solubility.

Visualization of Concepts

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing the precipitation of this compound.

TroubleshootingWorkflow cluster_immediate Immediate Precipitation Solutions cluster_time Precipitation Over Time Solutions start Precipitation Observed immediate_precip Immediate Precipitation (Solvent Shock) start->immediate_precip time_precip Precipitation Over Time start->time_precip lower_conc Lower Final Concentration immediate_precip->lower_conc Is concentration high? serial_dilution Use Serial Dilution immediate_precip->serial_dilution Dilution method? slow_addition Slow, Dropwise Addition immediate_precip->slow_addition Addition technique? check_evap Check for Media Evaporation time_precip->check_evap Incubator conditions? use_serum Increase Serum Concentration time_precip->use_serum Serum-free/low-serum? check_ph Monitor and Control pH time_precip->check_ph Cell density high? end_goal Compound Remains in Solution lower_conc->end_goal serial_dilution->end_goal slow_addition->end_goal check_evap->end_goal use_serum->end_goal check_ph->end_goal

Caption: A workflow for troubleshooting precipitation.

pH-Dependent Solubility

This diagram illustrates the relationship between pH and the protonation state of the pyridyl group, which directly impacts solubility.

pHSolubility cluster_pH pH Scale cluster_solubility Resulting Solubility low_pH low_pH high_sol Higher Aqueous Solubility low_pH->high_sol Increased Polarity high_pH high_pH low_sol Lower Aqueous Solubility (Precipitation Risk) high_pH->low_sol Increased Hydrophobicity

Caption: pH effect on solubility.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Accessed January 12, 2026. [Link]

  • Kütt, A., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(30), 4475-4489.
  • Warren Center for Neuroscience Drug Discovery. (2025). Kinetic Solubility 96–Well Protocol. Vanderbilt University.
  • Taratuta, V. G., Hvidt, A., & Tanaka, T. (1990). Protein aggregation in salt solutions. Journal of molecular biology, 212(3), 473-81.
  • Al-Husseini, A. M., et al. (2019).
  • Ghuman, J., et al. (2005). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. Journal of molecular biology, 353(1), 38-52.
  • Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
  • Avdeef, A. (2012). pKa values in solubility determination using the Henderson-Hasselbalch equation. In Drug bioavailability (pp. 119-158). Springer, New York, NY.
  • Remko, M., & von der Lieth, C. W. (2004). A theoretical study of the structure, pKa, and lipophilicity of some biologically important ureas. Bioorganic & medicinal chemistry, 12(21), 5647-5656.
  • PubChem. N,N'-dichlorobis(2,4,6-trichlorophenyl)urea. National Center for Biotechnology Information. Accessed January 12, 2026. [Link]

  • Bergström, C. A., et al. (2007). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutics and Chemical Analysis, 4(2), 52-60.
  • Avdeef, A., & Tsinman, O. (2006). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Pharmaceutical research, 23(8), 1847-1857.
  • Taylor & Francis Online. Henderson Hasselbalch equation – Knowledge and References. Taylor & Francis. Accessed January 12, 2026. [Link]

  • Gaylord Chemical. (2021). Dimethyl Sulfoxide (DMSO)
  • Silva, A. P., de Carvalho, N. D., Franco, M., & Malagoni, R. A. (2017). Experimental and calculated (Equations 2-4) solubility of urea in pure ethanol and ethanol+ water mixtures.
  • Cheméo. Chemical Properties of N-(4-Nitrophenyl)-N'-phenyl-urea (CAS 1932-32-7). Cheméo. Accessed January 12, 2026. [Link]

  • Singh, S. K., & Nema, S. (2008). Protein aggregation in salt solutions. Journal of pharmaceutical sciences, 97(7), 2475-2498.
  • Chemsrc. N-(4-chlorophenyl)-N'-(pyrid-2-yl)urea | CAS#:13208-58-7. Chemsrc.com. Accessed January 12, 2026. [Link]

  • NIST. Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. National Institute of Standards and Technology. Accessed January 12, 2026. [Link]

  • PrepChem. Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea. PrepChem.com. Accessed January 12, 2026. [Link]

  • PubChem. N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea. National Center for Biotechnology Information. Accessed January 12, 2026. [Link]

  • PubChem. N-[(4-Butoxyphenyl)methyl]-N-heptyl-N'-(2,4,6-trichlorophenyl)urea. National Center for Biotechnology Information. Accessed January 12, 2026. [Link]

  • ResearchGate. N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates. ResearchGate. Accessed January 12, 2026. [Link]

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Technical Support Center: Optimizing N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea concentration in IC50 determination assays. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your experimental results.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the determination of the IC50 value for this compound.

Issue 1: High Variability Between Replicate Wells

Question: I am observing significant variability in the readings between my technical replicates for the same concentration of this compound. What could be the cause and how can I fix it?

Answer: High variability between replicate wells is a common issue that can obscure the true dose-response relationship. The primary causes and solutions are outlined below:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the wells of your microplate is a frequent source of variability.

    • Solution: Ensure you have a homogeneous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting steps to prevent settling. For adherent cells, allow the plate to sit at room temperature for 15-20 minutes before incubation to promote even attachment. Consider using a multichannel pipette for more consistent dispensing.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or assay reagents can lead to significant errors.

    • Solution: Calibrate your pipettes regularly. Use fresh pipette tips for each transfer to avoid cross-contamination.[2] When preparing serial dilutions, ensure thorough mixing at each step.[2] For small volumes, use pipettes calibrated for that range to maintain accuracy.[2]

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell viability.

    • Solution: To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[1]

  • Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Precipitation at higher concentrations will lead to inconsistent results.

    • Solution: Visually inspect your wells under a microscope for any signs of precipitation. If observed, you may need to adjust your solvent or decrease the highest concentration in your dilution series. While Dimethyl Sulfoxide (DMSO) is a common solvent, ensure the final concentration in your assay does not exceed a level that affects cell viability (typically <0.5%).[3]

Issue 2: Incomplete or Flat Dose-Response Curve

Question: My dose-response curve for this compound does not reach 100% inhibition at the highest concentration, or the curve is flat. What does this mean and what should I do?

Answer: An incomplete or flat dose-response curve suggests that the concentration range of the inhibitor is not optimal for the assay system.

  • Insufficient Maximum Concentration: The highest concentration of the compound may not be sufficient to elicit a maximal inhibitory effect.

    • Solution: Increase the upper limit of your concentration range.[1] A common starting point is a wide range spanning several orders of magnitude, for example, from 0.01 µM to 100 µM, to capture the full curve.[1]

  • Low Compound Potency: The compound may have low potency against the target in your specific assay system.

    • Solution: If increasing the concentration is not feasible due to solubility limits or off-target effects, you may need to re-evaluate the suitability of the assay or the relevance of the target for this compound.

  • Assay Interference: The compound may interfere with the assay components or detection method, leading to a flattened curve.

    • Solution: Run appropriate controls to test for compound interference. This includes incubating the compound with the detection reagents in the absence of the enzyme or cells to check for any direct effects on the signal.

Issue 3: Dose-Response Curve is Not Sigmoidal

Question: I am not observing the expected sigmoidal shape for my dose-response curve. What are the potential reasons for this?

Answer: A non-sigmoidal dose-response curve can arise from several factors, and it's crucial to diagnose the underlying cause to obtain a reliable IC50 value.

  • Data Normalization Issues: Improper normalization of your data can distort the shape of the curve.

    • Solution: Normalize your data by setting the 0% inhibition control (vehicle-treated) as 100% activity and the 100% inhibition control (a known potent inhibitor or no enzyme/cell control) as 0% activity.[4]

  • Asymmetrical Curve: The standard four-parameter logistic model assumes a symmetrical curve around the IC50.[5]

    • Solution: If your data consistently shows an asymmetrical pattern, consider using a five-parameter logistic model for curve fitting, which can accommodate asymmetry.[5]

  • Complex Inhibition Mechanism: The compound may exhibit a complex mechanism of action that does not follow a simple dose-response relationship.

    • Solution: Further mechanistic studies may be required to understand the compound's behavior. This could include investigating time-dependence of inhibition or potential allosteric effects.

Issue 4: IC50 Value is Not Reproducible

Question: My calculated IC50 value for this compound varies significantly between experiments. How can I improve reproducibility?

Answer: Reproducibility is paramount in drug discovery. Several factors can contribute to variability in IC50 values.

  • Inconsistent Experimental Conditions: Minor variations in experimental parameters can lead to shifts in the IC50.

    • Solution: Standardize all experimental conditions, including cell passage number, seeding density, incubation times, and reagent concentrations.[4] Maintain a detailed laboratory notebook to track all parameters for each experiment.

  • Biological Variability: The response of cells can vary between passages and even between different batches of reagents.

    • Solution: Use cells within a defined passage number range. Perform at least three independent biological experiments to obtain a statistically robust IC50 value.[1]

  • Data Analysis: The method used for curve fitting and IC50 calculation can influence the result.

    • Solution: Use a consistent and appropriate non-linear regression model for all analyses.[6] Software like GraphPad Prism is commonly used for this purpose.[4] Clearly define whether you are calculating a relative or absolute IC50.[7]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the experimental design for IC50 determination of this compound.

Question 1: What is the recommended starting concentration range for this compound?

Answer: For a compound with an unknown potency, it is advisable to start with a broad concentration range to ensure you capture the full dose-response curve. A common approach is to perform a serial dilution over several orders of magnitude, for instance, from 100 µM down to 0.01 µM.[1] This wide range will help in pinpointing the approximate IC50, which can then be refined in subsequent experiments using a narrower concentration range around the estimated IC50.

Question 2: How should I prepare the serial dilutions of this compound?

Answer: Proper preparation of serial dilutions is critical for accurate IC50 determination. The following steps are recommended:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO.[8][9]

  • Intermediate Dilutions: For large dilution factors (e.g., 1000-fold or more), it is best to perform an intermediate dilution step to avoid pipetting very small volumes, which can be inaccurate.[2]

  • Serial Dilution Series: Plan your dilution series beforehand, deciding on the dilution factor (e.g., 1:2, 1:3, or 1:10) and the number of points required.[2] Label your tubes or plate wells clearly.[2]

  • Thorough Mixing: After each dilution step, ensure the solution is mixed thoroughly to achieve a uniform concentration.[2]

  • Fresh Tips: Use a fresh pipette tip for each transfer to prevent carry-over and ensure accuracy.[2][10]

Question 3: What type of assay is most suitable for determining the IC50 of this compound?

Answer: The choice of assay depends on the biological question you are asking.

  • Biochemical Assays: If you are interested in the direct effect of the compound on a purified enzyme (e.g., a kinase), a biochemical assay is appropriate.[11][12] These assays measure parameters like enzyme activity or substrate turnover.[3]

  • Cell-Based Assays: To understand the effect of the compound in a more physiologically relevant context, a cell-based assay is recommended.[6] These assays can measure endpoints such as cell viability (e.g., MTT or CellTiter-Glo assays), proliferation, or the modulation of a specific signaling pathway.[1][13] In-cell Westerns are another powerful tool for this purpose.[6]

Question 4: How many replicates should I perform for my IC50 determination?

Answer: To ensure the reliability and statistical significance of your results, it is crucial to perform an adequate number of replicates.

  • Technical Replicates: For each concentration point within a single experiment, it is standard practice to have at least three technical replicates (triplicates).[1] This helps to minimize the impact of random pipetting errors.

  • Biological Replicates: To account for biological variability, it is essential to conduct at least three independent biological experiments.[1] This means repeating the entire experiment on different days with fresh cell preparations or reagent dilutions.

Question 5: How do I analyze my data and calculate the IC50?

Answer: The IC50 is the concentration of an inhibitor that is required to reduce a biological process by 50%.[6] The following steps outline the data analysis process:

  • Data Normalization: Convert your raw data to a percentage format, typically as percent inhibition relative to your positive and negative controls.[4]

  • Dose-Response Curve Fitting: Plot the percent inhibition (y-axis) against the logarithm of the inhibitor concentration (x-axis). Fit the data using a non-linear regression model, most commonly a four-parameter logistic (sigmoidal) curve.[14]

  • IC50 Determination: The IC50 value is the concentration on the x-axis that corresponds to 50% inhibition on the y-axis of the fitted curve.[4]

It is important to ensure that your data defines the top and bottom plateaus of the curve for an accurate IC50 calculation.[5]

Section 3: Data Presentation and Experimental Protocols

Table 1: Example Serial Dilution Scheme for IC50 Determination
Concentration (µM)Volume of Stock/Previous Dilution (µL)Volume of Diluent (µL)Dilution Factor
10010 (from 10 mM stock)9901:100
3030 (from 100 µM)701:3.33
1010 (from 100 µM)901:10
330 (from 10 µM)701:3.33
110 (from 10 µM)901:10
0.330 (from 1 µM)701:3.33
0.110 (from 1 µM)901:10
0.0330 (from 0.1 µM)701:3.33
0.0110 (from 0.1 µM)901:10
0 (Vehicle Control)---
Protocol 1: General Procedure for Cell-Based IC50 Determination using an MTT Assay

This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for your particular cell line.[13]

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and adjust the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).[1]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include wells with medium containing only the vehicle (e.g., DMSO) as a negative control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate for 4 hours at 37°C.[13]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Shake the plate for 10 minutes at a low speed.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.[13]

    • Normalize the data and perform non-linear regression analysis to determine the IC50 value.

Visualization of Experimental Workflow

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_serial Prepare Serial Dilutions prep_stock->prep_serial add_compound Add Compound Dilutions to Wells prep_serial->add_compound prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-Well Plate prep_cells->seed_cells seed_cells->add_compound incubate Incubate for Defined Period add_compound->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate add_reagent->read_plate normalize Normalize Data read_plate->normalize fit_curve Fit Dose-Response Curve normalize->fit_curve calc_ic50 Calculate IC50 fit_curve->calc_ic50

Caption: Workflow for IC50 Determination.

Visualization of Troubleshooting Logic

Troubleshooting_Logic cluster_variability High Variability cluster_curve_shape Incorrect Curve Shape cluster_incomplete_curve Incomplete Inhibition start Problem Encountered var_q Check Cell Seeding & Pipetting? start->var_q shape_q Curve Not Sigmoidal? start->shape_q incomplete_q <100% Inhibition? start->incomplete_q var_sol_1 Ensure Homogeneous Cell Suspension var_q->var_sol_1 Yes var_sol_2 Calibrate Pipettes, Use Fresh Tips var_q->var_sol_2 Yes shape_sol_1 Verify Data Normalization shape_q->shape_sol_1 Yes shape_sol_2 Consider 5-Parameter Logistic Fit shape_q->shape_sol_2 Yes incomplete_sol Increase Max Concentration incomplete_q->incomplete_sol Yes

Caption: Troubleshooting Decision Tree.

References

  • GraphPad Prism 10 Curve Fitting Guide. (n.d.). Troubleshooting fits of dose-response curves. GraphPad. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. BPS Bioscience. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Azure Biosystems. Retrieved from [Link]

  • Knezevic, J., et al. (2021). Perspective: common errors in dose–response analysis and how to avoid them. Pest Management Science, 77(9), 3911-3920. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In Methods in molecular biology (Vol. 665, pp. 35–50). Humana Press. Retrieved from [Link]

  • StackWave. (2023, June 14). Understanding Serial Dilution - An Essential Practice for Drug Discovery. StackWave. Retrieved from [Link]

  • INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations). INTEGRA Biosciences. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]

  • Knapp, M., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinase Inhibitors in Dug Discovery. Wiley-VCH. Retrieved from [Link]

  • wikiHow. (n.d.). How to Do Serial Dilutions. wikiHow. Retrieved from [Link]

  • Dette, H., et al. (2011). Optimal serial dilutions designs for drug discovery experiments. Journal of Biopharmaceutical Statistics, 21(3), 484-497. Retrieved from [Link]

  • Reddit. (2025, April 9). Dose Response Curve: Non-linear Regression (Graphpad Prism). Reddit. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). In a biochemical and cellular assay, the IC50 of an irreversible.... ResearchGate. Retrieved from [Link]

  • Schorpp, K., et al. (2020). Handling deviating control values in concentration-response curves. Archives of Toxicology, 94(10), 3565–3577. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Retrieved from [Link]

  • Zhang, X., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(6), 1295–1303. Retrieved from [Link]

  • Lee, K., et al. (n.d.). RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR. The 14th International Conference on Miniaturized Systems for Chemistry and Life Sciences. Retrieved from [Link]

  • ResearchGate. (2017, July 25). Problem with urease inhibitory assay - indophenol method IC50. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure, inhibitory activity (IC50), antibacterial activity (MIC50).... ResearchGate. Retrieved from [Link]

  • Dweina. (n.d.). This compound. Dweina. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea. PubChem. Retrieved from [Link]

  • Zanin, L., et al. (2018). A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s. Journal of Advanced Research, 13, 101-113. Retrieved from [Link]

  • Grishina, M. A., et al. (2022). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. Molecules, 27(4), 1269. Retrieved from [Link]

  • Kafarski, P., & Talma, M. (2018). Recent advances in design of new urease inhibitors: A review. Journal of Advanced Research, 13, 101-113. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). n,n'-dichlorobis(2,4,6-trichlorophenyl)urea. PubChem. Retrieved from [Link]

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Technical Support Center: N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions regarding the use of this compound in experimental settings. Our goal is to equip you with the knowledge to anticipate, identify, and resolve potential issues, ensuring the integrity and success of your research.

Introduction to this compound

This compound is a potent, selective, and ATP-competitive inhibitor of Rho-associated protein kinase (ROCK)[1][2]. The ROCK family of serine/threonine kinases are key regulators of various cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and apoptosis. By inhibiting ROCK, this compound allows for the dissection of these fundamental cellular functions. However, like any small molecule inhibitor, understanding its potential for off-target effects is critical for accurate data interpretation. This guide will help you navigate the nuances of working with this inhibitor.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Unexpected Cell Morphology or Cytotoxicity at Effective Concentrations

Question: I'm observing significant changes in cell morphology, such as rounding and detachment, or even cytotoxicity, at concentrations where I expect to see specific inhibition of my pathway of interest. Is this a known off-target effect?

Answer:

While the primary target of this compound is ROCK, which is heavily involved in maintaining cell shape and adhesion, unexpected morphological changes or cytotoxicity could be due to several factors:

  • Exaggerated On-Target Effects: The observed phenotype might be a potent on-target effect of ROCK inhibition in your specific cell line. The actin cytoskeleton is crucial for cell adhesion and structure, and its disruption through potent ROCK inhibition can lead to the effects you're describing.

  • Off-Target Kinase Inhibition: Pyridine-urea scaffolds are present in inhibitors of other kinases, such as VEGFR-2 and ASK1[3][4]. Inhibition of these or other structurally related kinases could lead to unexpected cellular responses. For example, inhibition of kinases involved in cell survival pathways could induce apoptosis.

  • Compound Precipitation: At higher concentrations, the compound may precipitate out of the media, leading to non-specific cytotoxicity.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a detailed dose-response curve to determine the optimal concentration that gives the desired biological effect without causing overt toxicity.

  • Solubility Check: Visually inspect your media for any signs of compound precipitation. If suspected, consider preparing fresh stock solutions and diluting in pre-warmed media. You can also perform a solubility test in your specific cell culture medium.

  • Orthogonal Controls: Use a structurally different ROCK inhibitor, such as Y-27632, to confirm that the observed phenotype is due to ROCK inhibition and not an off-target effect of the this compound scaffold.

  • Washout Experiment: To determine if the effects are reversible, treat the cells with the compound for a defined period, then wash it out and replace with fresh media. Monitor the cells for recovery of their normal morphology.

Issue 2: Inconsistent or Non-Reproducible Results in Cellular Assays

Question: My results with this compound are inconsistent between experiments. What could be the cause?

Answer:

Inconsistency in results can be frustrating and can stem from several experimental variables.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Compound Stability and Storage Ensure the compound is stored correctly (as per the manufacturer's instructions, typically at -20°C or -80°C). Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Passage Number and Health Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Assay Conditions Standardize all assay parameters, including cell seeding density, incubation times, and media components. Serum concentration can sometimes interfere with compound activity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound acts as an ATP-competitive inhibitor of Rho-associated protein kinase (ROCK)[1][2]. By binding to the ATP-binding pocket of ROCK, it prevents the phosphorylation of its downstream substrates, thereby inhibiting its kinase activity.

Q2: What are the known or potential off-targets for this compound?

Q3: How can I validate that the effects I'm seeing are due to on-target ROCK inhibition?

A3: Validating on-target activity is a critical step. Here is a suggested workflow:

cluster_validation On-Target Validation Workflow phenotype Observe Phenotype with This compound orthogonal Use Structurally Different ROCK Inhibitor (e.g., Y-27632) phenotype->orthogonal Compare Phenotypes rescue Rescue Experiment with Constitutively Active ROCK phenotype->rescue Attempt to Reverse knockdown ROCK Knockdown/Knockout (siRNA or CRISPR) phenotype->knockdown Mimic Phenotype downstream Assess Downstream ROCK Substrates (e.g., p-MYPT1) phenotype->downstream Confirm Pathway Inhibition conclusion Confirm On-Target Effect orthogonal->conclusion rescue->conclusion knockdown->conclusion downstream->conclusion

Caption: A workflow for validating the on-target effects of this compound.

Q4: What are the key downstream signaling pathways affected by ROCK inhibition?

A4: ROCK kinases are central regulators of the actin cytoskeleton. Their inhibition affects several downstream pathways, primarily through the phosphorylation of substrates like MYPT1 (Myosin Phosphatase Target Subunit 1) and LIM kinases.

cluster_pathway ROCK Signaling Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_P Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_P Inhibits pMLC Phospho-Myosin Light Chain (p-MLC) ROCK->pMLC Activates LIMK LIM Kinase (LIMK) ROCK->LIMK Activates Inhibitor This compound Inhibitor->ROCK Inhibits MLC_P->pMLC Dephosphorylates ActoMyosin Actomyosin Contraction pMLC->ActoMyosin Cofilin Cofilin LIMK->Cofilin Inhibits pCofilin Phospho-Cofilin (Inactive) LIMK->pCofilin Phosphorylates Actin_Poly Actin Polymerization & Stress Fiber Formation Cofilin->Actin_Poly Promotes (by severing filaments)

Caption: Simplified diagram of the ROCK signaling pathway and the point of inhibition.

References

  • This compound - 德威钠. Available at: [Link]

  • N,N'-dichlorobis(2,4,6-trichlorophenyl)urea - PubChem. Available at: [Link]

  • Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PubMed Central. Available at: [Link]

  • Anion binding by Ag(i) complexes of urea-substituted pyridyl ligands - RSC Publishing. Available at: [Link]

  • (PDF) ChemInform Abstract: N,N′-Dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a New Reagent for the Synthesis of Pyrimidone and Pyrimidine Derivatives via Biginelli Reaction. - ResearchGate. Available at: [Link]

  • N,N′-Dichlorobis(2,4,6-trichlorophenyl)urea (CC-2): An Efficient Reagent for N-Chlorination of Amino Esters, Amide, and Peptides - ResearchGate. Available at: [Link]

  • (PDF) N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates - ResearchGate. Available at: [Link]

  • N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea - PubChem. Available at: [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Available at: [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC - NIH. Available at: [Link]

  • Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study - MDPI. Available at: [Link]

  • Mass Spectrometric Characterization of N,N-bis(2,4,6-Trichlorophenyl) urea. - DTIC. Available at: [Link]

  • Urea, N,N'-dichloro-N,N'-bis(2,4,6-trichlorophenyl)- - Substance Details - EPA. Available at: [Link]

  • Forrest Gump - Wikipedia. Available at: [Link]

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N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea stability in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Core Concepts: Understanding the Stability Profile

This compound is a molecule with distinct chemical features that dictate its behavior in aqueous environments. The primary point of vulnerability is the urea linkage, which is susceptible to hydrolysis. The rate and pathway of this degradation are significantly influenced by the electronic properties of the aromatic rings and the pH of the solution.

  • Urea Hydrolysis: In aqueous solutions, urea can slowly degrade into ammonia and carbon dioxide.[1] This process can be catalyzed by acidic or basic conditions. While uncatalyzed urea hydrolysis is extremely slow at room temperature, the electronic modifications on this specific molecule can alter its reactivity.[1][2]

  • Electronic Effects:

    • 2,4,6-Trichlorophenyl Group: This group is strongly electron-withdrawing. This property can increase the electrophilicity of the urea carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions, potentially accelerating hydrolysis, especially under basic conditions.

    • 4-Pyridyl Group: The pyridine ring is basic and can be protonated at acidic to neutral pH. Protonation can influence the molecule's overall electronic structure and solubility, thereby affecting its stability profile.

  • Photodegradation: Phenylurea-containing compounds, particularly those with halogen substituents, can be susceptible to degradation upon exposure to light.[3]

II. Frequently Asked Questions (FAQs)

Q1: My compound seems to be losing activity in my aqueous assay buffer over time. What could be the cause?

A1: Gradual loss of activity is a classic sign of compound instability. The most probable cause is the hydrolysis of the urea linkage. The rate of this degradation is highly dependent on the pH and temperature of your buffer. Urea derivatives are generally most stable in a pH range of 4-8.[4] Outside of this range, particularly under alkaline conditions (pH > 8), the rate of hydrolysis can increase significantly.

Q2: I'm dissolving my compound in DMSO and then diluting it into an aqueous buffer. Could the DMSO be causing degradation?

A2: While DMSO is a common and generally inert solvent for stock solutions, the key factor is the final aqueous environment. However, it is crucial to ensure the DMSO is of high purity and anhydrous. Water content in DMSO can facilitate premature degradation of highly sensitive compounds. The primary driver of degradation will be the pH, temperature, and composition of the final aqueous buffer after dilution.

Q3: What is the expected primary degradation pathway for this molecule?

A3: The primary degradation pathway is expected to be hydrolysis across one of the C-N bonds of the urea linkage. This would result in the formation of 4-aminopyridine and 2,4,6-trichloroaniline, along with the release of carbon dioxide. Identifying these specific breakdown products via analytical methods like LC-MS can confirm this degradation pathway.

Q4: How should I prepare and store my aqueous solutions of this compound to maximize stability?

A4: To ensure the integrity of your compound in solution, adhere to the following best practices:

  • Stock Solutions: Prepare concentrated stock solutions in a high-purity, anhydrous solvent like DMSO. Store these stocks at -20°C or -80°C in tightly sealed containers to minimize exposure to moisture and light.[5][6]

  • Aqueous Solutions: Prepare fresh aqueous solutions for each experiment by diluting the stock solution into your final buffer immediately before use.[7] Avoid storing the compound in aqueous buffers for extended periods.

  • Buffer Selection: Whenever possible, use a buffer system that maintains a pH between 6 and 7.5. Studies on urea stability have shown that lactate buffer at pH 6.0 can be effective in minimizing degradation.[4]

  • Temperature Control: Keep aqueous solutions on ice or at 4°C during experimental setup to slow down potential degradation.[8] Remember that reaction rates, including degradation, can double with every 10°C increase in temperature.

III. Troubleshooting Guide

Observed Problem Potential Cause Recommended Action & Rationale
Inconsistent results between experiments. Compound degradation in aqueous solution.Prepare fresh dilutions from a frozen stock solution for every experiment. Avoid using aqueous solutions prepared on a previous day. This ensures a consistent starting concentration of the active compound.
Loss of compound peak and appearance of new peaks in HPLC analysis. Hydrolytic degradation.Analyze your sample using LC-MS to identify the masses of the new peaks. Compare these masses to the expected degradation products (4-aminopyridine and 2,4,6-trichloroaniline). This confirms the degradation pathway.
Precipitation of compound upon dilution into aqueous buffer. Poor aqueous solubility.Decrease the final concentration of the compound. Alternatively, investigate the use of a co-solvent (e.g., a small percentage of ethanol or PEG) in your final buffer, ensuring it does not interfere with your assay.
Rapid loss of activity under specific assay conditions. pH or temperature-driven instability.Conduct a simple stability study. Incubate the compound in your assay buffer at the experimental temperature for various time points (e.g., 0, 1, 2, 4, 8 hours) and then analyze the remaining compound by HPLC. This will quantify the stability under your specific conditions.

IV. Experimental Protocols & Workflows

Protocol 1: Basic Aqueous Stability Assessment via HPLC

This protocol provides a quick assessment of your compound's stability in a specific buffer.

Objective: To determine the percentage of this compound remaining over time in an aqueous solution.

Materials:

  • This compound

  • High-purity DMSO

  • Experimental aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV detector

  • Autosampler vials

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Dilute the stock solution to a final concentration of 50 µM in your pre-warmed experimental buffer. Vortex gently to mix. This is your T=0 sample.

  • Immediately inject an aliquot of the T=0 sample onto the HPLC to determine the initial peak area.

  • Incubate the remaining solution at your experimental temperature (e.g., 37°C).

  • Take aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours), transfer to autosampler vials, and store at 4°C until analysis.

  • Analyze all samples by HPLC using a consistent method.

  • Calculate the percentage of compound remaining at each time point relative to the T=0 peak area.

Workflow: Investigating Compound Instability

This workflow outlines the logical steps to diagnose and mitigate stability issues.

Stability_Workflow cluster_observe Observation cluster_hypothesize Hypothesis cluster_test Testing cluster_analyze Analysis cluster_mitigate Mitigation A Inconsistent Assay Results Loss of Potency B Compound Instability in Aqueous Buffer A->B Suspect C Run Time-Course Stability (Protocol 1: HPLC Analysis) B->C Confirm D Forced Degradation Study (Acid, Base, Oxidative Stress) B->D Characterize E Quantify Degradation Rate C->E Calculate F Identify Degradants (LC-MS Analysis) D->F Identify G Optimize Buffer pH (Target pH 6-7.5) E->G Based on Rate F->G H Prepare Solutions Freshly I Control Temperature

Caption: Workflow for troubleshooting compound instability.

V. References

  • Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. PubMed Central. [Link]

  • How to Handle Research Compounds Safely. Maxed Out Compounds. [Link]

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. Sanova Bio. [Link]

  • Best Practices for Chemical Storage in Research Labs. Apollo Scientific. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • What to select for storing your compound: neat vs.in solution ? ResearchGate. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Stability of urea in solution and pharmaceutical preparations. PubMed. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: unexpected substituent effects. Semantic Scholar. [Link]

  • The Hydrolysis of Urea and the Proficiency of Urease. ACS Publications. [Link]

  • Degradome analysis to identify direct protein substrates of small-molecule degraders. Life Science Alliance. [Link]

  • Study of the photodegradation of urea-type herbicides by capillary gas chromatography. Journal of Chromatography A. [Link]

  • Recent Advances in Real-Time Label-Free Detection of Small Molecules. PMC - NIH. [Link]

  • Half-life of urea for different pH levels based on the... ResearchGate. [Link]

  • Urea. Wikipedia. [Link]

  • forced degradation products: Topics by Science.gov. Science.gov. [Link]

  • Inhibition of Urea Hydrolysis in Human Urine for Resource and Energy Recovery: Pharmaceuticals and Their Metabolites as Co-Existing Anticatalyzers. MDPI. [Link]

  • Methods for the discovery of small molecules to monitor and perturb the activity of the human proteasome. PubMed Central. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. Journal of Chemical Technology and Metallurgy. [Link]

  • Effect of pH and urea on the proteins secondary structure at the water/air interface and in solution. PubMed. [Link]

  • Effect of pH on percentage of release of urea with respect to time. ResearchGate. [Link]

  • Influence of pH on metabolism and urease activity of Helicobacter pylori. PubMed - NIH. [Link]

  • N,n'-dichlorobis(2,4,6-trichlorophenyl)urea (C13H4Cl8N2O). PubChemLite. [Link]

  • N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates. ResearchGate. [Link]

Sources

Technical Support Center: N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea (Dovitinib, TKI258)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea, a compound more commonly known in the scientific literature as Dovitinib or by its investigational drug codes TKI258 and CHIR-258 .[1][2] This guide is designed to provide in-depth, field-proven insights to help you navigate the common experimental challenges associated with this potent multi-kinase inhibitor.

Compound Overview & Mechanism of Action

Dovitinib is a synthetic, orally active small molecule that functions as a pan-tyrosine kinase inhibitor.[3] It was designed to target the ATP-binding site of multiple receptor tyrosine kinases (RTKs) involved in tumor growth, proliferation, and angiogenesis.[4][5]

Its primary targets are:

  • Fibroblast Growth Factor Receptors (FGFR1, 2, 3) [2][6]

  • Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, 3) [2][6]

  • Platelet-Derived Growth Factor Receptor (PDGFRβ) [6]

Dovitinib also exhibits potent inhibitory activity against other RTKs, including FLT3, c-Kit, and CSF-1R.[1][2] This broad-spectrum activity allows it to disrupt multiple oncogenic signaling pathways simultaneously, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[7][8] However, this multi-targeted nature is also the source of many experimental challenges related to specificity and interpretation of results.

Compound Properties Table
PropertyValue
Chemical Name This compound
Common Names Dovitinib, TKI258, CHIR-258
CAS Number 405169-16-6
Molecular Formula C₁₂H₉Cl₃N₄O
Molecular Weight 331.59 g/mol
Mechanism of Action Diagram

The following diagram illustrates the primary signaling pathways inhibited by Dovitinib.

Dovitinib_MOA cluster_membrane Cell Membrane FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS_MAPK RAS-RAF-MEK-ERK (MAPK) Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT VEGFR->PI3K_AKT Dovitinib Dovitinib (TKI258) Dovitinib->FGFR Dovitinib->VEGFR Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis

Figure 1. Simplified signaling pathway showing inhibition points of Dovitinib.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during in vitro and in vivo experiments with Dovitinib.

Issue 1: Poor Solubility and Compound Precipitation

Q: My Dovitinib powder won't dissolve, or it precipitates when I add it to my cell culture media. What's wrong?

A: This is the most common issue. Dovitinib is a hydrophobic molecule. The trichlorophenyl group significantly reduces its aqueous solubility.

  • Causality: The compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but will "crash out" or precipitate when the final concentration of DMSO in your aqueous buffer or media is too low to maintain solubility.

  • Solution Protocol:

    • Prepare a High-Concentration Stock: Prepare a primary stock solution of Dovitinib in 100% anhydrous DMSO.[1] A concentration of 10-20 mM is typical. Warm the solution gently (e.g., 37°C for 10-15 minutes) and vortex thoroughly to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particulates remain.

    • Use Serial Dilutions: Never add the high-concentration stock directly to your final aqueous solution. Perform intermediate serial dilutions in 100% DMSO to get closer to your final working concentration.

    • Final Dilution: When preparing your final working solution (e.g., in cell culture media), ensure the final DMSO concentration does not exceed 0.5%. A concentration of 0.1% is ideal to minimize solvent toxicity. Add the final DMSO-based aliquot to your media while vortexing or swirling the tube to ensure rapid dispersal, which prevents localized high concentrations and precipitation.

    • Self-Validation: Always prepare a "vehicle control" with the same final concentration of DMSO that is used in your highest Dovitinib concentration experiment. This control is essential to distinguish compound effects from solvent effects.

Issue 2: Inconsistent IC₅₀ Values or Biological Activity

Q: My experimental IC₅₀ value for Dovitinib is significantly different from what is reported in the literature. Why?

A: This can be caused by several factors, from assay conditions to off-target effects.

  • Causality & Solutions:

    • Cell Line Dependency: IC₅₀ values are highly cell-line specific. Dovitinib is most potent in cell lines with amplifications or activating mutations in FGFRs (e.g., KMS11, OPM2).[8] In cell lines without these dependencies, the IC₅₀ can be much higher as the observed effect may be due to inhibition of other kinases.[1][9] Action: Verify the genetic background of your cell line (e.g., FGFR1/2 amplification status).

    • Assay Duration: A 72-hour exposure to Dovitinib is a common time point for cell proliferation assays.[9] Shorter or longer incubation times will shift the IC₅₀ value. Action: Standardize your assay time and report it with your results.

    • ATP Concentration (Biochemical Assays): In cell-free kinase assays, Dovitinib acts as an ATP-competitive inhibitor.[8] The measured IC₅₀ will be higher if the ATP concentration in your assay is significantly above the Km for the enzyme.[1] Action: Use an ATP concentration at or near the Km for your target kinase to get a more accurate measure of potency.

    • Compound Degradation: While generally stable, prolonged incubation in media at 37°C or repeated freeze-thaw cycles of the stock solution can lead to degradation. Action: Aliquot your DMSO stock into single-use vials to avoid freeze-thaw cycles. Prepare fresh working dilutions for each experiment.

Experimental Workflow: Determining an IC₅₀ Value

Figure 2. Standard workflow for an in vitro IC₅₀ determination experiment.

Issue 3: Unexpected Cytotoxicity or Off-Target Effects

Q: I'm observing high levels of cell death even in cell lines that don't depend on FGFR or VEGFR signaling. Is this an off-target effect?

A: Very likely. Dovitinib's multi-targeted nature is a critical factor to consider. [7]

  • Causality: Dovitinib potently inhibits other kinases crucial for the survival of certain cell types, such as c-Kit and FLT3.[2][5] For example, hematopoietic cells are often sensitive to FLT3 inhibition. Furthermore, at higher concentrations, Dovitinib has been shown to inhibit topoisomerase I and II, which can induce DNA damage and apoptosis independent of its kinase activity.[4]

  • Troubleshooting & Validation:

    • Use a More Selective Inhibitor: As a control, compare the phenotype you observe with a more selective FGFR inhibitor (if one is available). If the phenotype persists with Dovitinib but not the selective compound, it strongly suggests an off-target effect.

    • Consult Kinase Selectivity Data: Analyze published kinase screening data to understand which other kinases are inhibited by Dovitinib at the concentrations you are using. This can provide clues to the off-target pathways involved.[2][7]

Kinase Selectivity Profile of Dovitinib (Representative IC₅₀ Values)
Kinase TargetIC₅₀ (nM)Target Class
FLT3 1Class III RTK
c-Kit 2Class III RTK
FGFR1 8Class IV RTK
FGFR3 9Class IV RTK
VEGFR1 10Class V RTK
VEGFR2 13Class V RTK
VEGFR3 8Class V RTK
PDGFRβ 210Class III RTK
(Data synthesized from multiple sources for illustrative purposes)[1][2][11]

Key Experimental Protocols

Protocol 1: Preparation of Dovitinib for In Vitro Cell-Based Assays
  • Materials:

    • Dovitinib powder (CAS 405169-16-6)

    • Anhydrous DMSO (moisture-free)

    • Sterile microcentrifuge tubes

    • Pre-warmed cell culture medium

  • Procedure:

    • Prepare 10 mM Stock Solution:

      • Calculate the mass of Dovitinib needed for your desired volume (MW = 331.59 g/mol ).

      • Add the calculated volume of 100% anhydrous DMSO to the vial of Dovitinib powder.

      • Vortex vigorously for 2-3 minutes. If necessary, warm the solution at 37°C for 10 minutes to aid dissolution.

    • Verification: Centrifuge the tube briefly (e.g., 1,000 x g for 1 min) to pellet any undissolved compound. The supernatant should be clear.

    • Storage: Aliquot the 10 mM stock into single-use volumes in sterile tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

    • Prepare Working Dilutions:

      • On the day of the experiment, thaw a single aliquot of the 10 mM stock.

      • Perform serial dilutions in pre-warmed, complete cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), you might first make a 1:100 dilution in media (to 100 µM) and then a final 1:10 dilution into the cell plate.

      • Ensure the final DMSO concentration remains below 0.5%.

Protocol 2: Western Blotting for Target Engagement (p-FRS2)
  • Cell Treatment: Seed and grow your cells of interest (e.g., an FGFR1-amplified cell line like MDA-MB-134) to 70-80% confluency.[9]

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 6-12 hours in a low-serum (e.g., 0.5%) or serum-free medium.

  • Inhibitor Pre-treatment: Treat cells with varying concentrations of Dovitinib (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Ligand Stimulation: Stimulate the FGFR pathway by adding its ligand, basic fibroblast growth factor (bFGF), at a concentration of 10-20 ng/mL for 15-20 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & SDS-PAGE: Quantify protein concentration (e.g., BCA assay), normalize samples, and run on an SDS-PAGE gel.

  • Blotting: Transfer proteins to a PVDF membrane and probe with primary antibodies against phosphorylated FRS2 (p-FRS2) and total FRS2 as a loading control.[9] A decrease in the p-FRS2/total FRS2 ratio with increasing Dovitinib concentration confirms target engagement.

References

  • Medscape. (n.d.). dovitinib (Pending FDA Approval). Medscape Reference. [Link]

  • Kim, K. B., et al. (2013). Phase I/II and Pharmacodynamic Study of Dovitinib (TKI258), an Inhibitor of Fibroblast Growth Factor Receptors and VEGF Receptors, in Patients with Advanced Melanoma. Clinical Cancer Research, 19(7), 1887-1896. [Link]

  • André, F., et al. (2013). Targeting FGFR with Dovitinib (TKI258): Preclinical and Clinical Data in Breast Cancer. Clinical Cancer Research, 19(13), 3693-3702. [Link]

  • Taylor & Francis. (n.d.). Dovitinib – Knowledge and References. [Link]

  • Porta, C., et al. (2014). Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity. Expert Opinion on Investigational Drugs, 23(4), 551-562. [Link]

  • Bearss, D. J., et al. (2018). Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models. Cancer Biology & Therapy, 19(10), 923-932. [Link]

  • Hasinoff, B. B., et al. (2014). The anticancer multi-kinase inhibitor dovitinib also targets topoisomerase I and topoisomerase II. Biochemical Pharmacology, 90(1), 45-53. [Link]

  • Active Bio-Info. (2024). Dovitinib is an Orally Active RTK Inhibitor for Kinds of Cancers Research. [Link]

  • ResearchGate. (n.d.). Measured growth inhibition of cancer cell lines by dovitinib. [Link]

  • PubChem. (n.d.). N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea. [Link]

  • PubChem. (n.d.). N,N'-dichlorobis(2,4,6-trichlorophenyl)urea. [Link]

  • ResearchGate. (2005). N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates. [Link]

  • NIST. (n.d.). Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. [Link]

  • ResearchGate. (2015). Treatment of wastewater containing pyridine released from N,N'- Dichlorobis (2,4,6-trichlorophenyl) urea (CC2) plant by advanced oxidation. [Link]

  • ResearchGate. (2010). ChemInform Abstract: N,N′-Dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a New Reagent for the Synthesis of Pyrimidone and Pyrimidine Derivatives via Biginelli Reaction. [Link]

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How to improve signal-to-noise ratio in assays with N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea Assays

Introduction: Mastering Assays with a Potent sEH Inhibitor

This compound, hereafter referred to as 4-PDU, is a potent, urea-based inhibitor of soluble epoxide hydrolase (sEH). The sEH enzyme is a critical therapeutic target in managing conditions like hypertension and inflammation because it metabolizes anti-inflammatory epoxy-fatty acids (EETs) into their less active diol forms (DHETs)[1][2][3]. By inhibiting sEH, 4-PDU elevates beneficial EET levels.

This guide provides a comprehensive troubleshooting framework for researchers using 4-PDU, focusing on practical, cause-and-effect solutions to enhance your signal-to-noise ratio (S/N) and ensure the integrity of your data.

sEH_Pathway AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs Metabolism sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor 4-PDU Inhibitor->sEH Inhibition

Caption: The sEH metabolic pathway and the inhibitory action of 4-PDU.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during sEH inhibition assays with 4-PDU.

Part 1: Diagnosing and Mitigating High Background Noise

High background is the most common source of a poor signal-to-noise ratio. It can arise from multiple factors related to your reagents, test compound, or assay plate.

Q1: My negative control wells (no enzyme or no substrate) show a high fluorescent signal. What are the primary causes and how do I identify the source?

A1: High signal in negative controls points to background fluorescence that is independent of enzymatic activity. The primary culprits are the assay buffer, the substrate itself, or contaminated reagents[6].

  • Substrate Instability/Autohydrolysis: The fluorescent substrate (e.g., PHOME) can degrade or hydrolyze spontaneously over time, especially under suboptimal pH or temperature conditions, releasing the fluorophore[1].

  • Reagent Contamination: Buffers or water used for dilutions may be contaminated with fluorescent particles or microbes.

  • Compound Autofluorescence: The test compound, 4-PDU, or other molecules in your library may possess intrinsic fluorescence at the assay's excitation/emission wavelengths.

Troubleshooting Protocol: Component Check

  • Prepare Wells: Set up a 96-well plate with the controls outlined in Table 1.

  • Add Components: Add components sequentially as described in the table.

  • Incubate: Incubate the plate under standard assay conditions (e.g., 30 minutes at 30°C).

  • Read Plate: Measure fluorescence at the appropriate wavelengths (e.g., Ex/Em 330/465 nm for the PHOME product)[4][5].

  • Analyze:

    • If the "Buffer Only" well is high, your buffer or water is contaminated. Use fresh, high-purity reagents.

    • If the "Buffer + Substrate" well is high, your substrate may be degrading. Prepare it fresh, protect it from light, and keep it on ice.

    • If the "Buffer + 4-PDU" well is high, your compound is autofluorescent. This signal must be subtracted from all test wells.

Table 1: Control Plate Layout for Background Signal Diagnosis

Well TypeAssay BufferSubstrateEnzyme4-PDU (in DMSO)DMSO VehiclePurpose
Buffer Only Checks for buffer/plate contamination.
Buffer + Substrate Measures substrate autohydrolysis.
Buffer + 4-PDU Measures compound autofluorescence.
Vehicle Control Measures 100% enzyme activity (Max Signal).
No Enzyme Measures total non-enzymatic background.

Q2: My background signal is acceptable in controls, but increases dramatically in the presence of 4-PDU and the enzyme. What's happening?

A2: This issue often points to non-specific binding (NSB) or solvent effects.

  • Non-Specific Binding: 4-PDU, being a hydrophobic molecule, may stick to the plastic of the assay plate or aggregate, causing light scatter or other artifacts[7][8]. This is especially common in standard polystyrene plates.

  • Solvent Effects (DMSO): 4-PDU is typically dissolved in Dimethyl Sulfoxide (DMSO). While a necessary solvent, DMSO can perturb enzyme conformation at higher concentrations, potentially altering its activity or stability[9][10][11]. Inconsistent DMSO concentrations across wells are a major source of variability.

Solutions:

  • Use Low-Binding Plates: Switch to non-binding or low-protein-binding microplates. These surfaces are treated to minimize the adsorption of hydrophobic molecules, reducing NSB[12].

  • Control DMSO Concentration: Ensure the final DMSO concentration is identical and as low as possible (ideally ≤1%) in all wells, including controls[10]. Prepare a dilution series of your compound such that the final volume added to each well is the same.

  • Include a Detergent: Adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer can help prevent compound aggregation and non-specific binding[13].

Part 2: Strategies for Signal Enhancement and Optimization

If your background is low but your positive signal is weak, the S/N ratio will still be poor. Optimizing assay parameters is key to generating a robust signal.

Q3: My maximum signal (vehicle control) is too low to get a good assay window. How can I increase it?

A3: A weak signal usually results from suboptimal concentrations of enzyme or substrate, or non-ideal reaction conditions. The goal is to operate under initial velocity conditions where the reaction rate is linear with respect to enzyme concentration and time.

  • Enzyme Concentration: Too little enzyme will result in a low turnover of substrate.

  • Substrate Concentration: For inhibitor screening, the substrate concentration should ideally be at or near its Michaelis constant (Kₘ). If it's too low, the reaction rate will be minimal[14][15].

  • Assay Conditions: pH, temperature, and incubation time must be optimized for sEH activity[15].

Workflow for Assay Optimization

Optimization_Workflow cluster_0 Phase 1: Enzyme Titration cluster_1 Phase 2: Substrate Titration N1 Fix Substrate [S] at a high (saturating) concentration N2 Test a range of Enzyme [E] concentrations N1->N2 N3 Measure initial velocity (Signal/Time) N2->N3 N4 Plot Velocity vs. [E] N3->N4 N5 Choose [E] in the linear range (e.g., giving 80% of max signal) N4->N5 N6 Use optimal [E] from Phase 1 N5->N6 N7 Test a range of Substrate [S] concentrations N6->N7 N8 Measure initial velocity N7->N8 N9 Plot Velocity vs. [S] (Michaelis-Menten curve) N8->N9 N10 Calculate Km. Use [S] = Km for inhibitor assays. N9->N10

Caption: A two-phase workflow for optimizing enzyme and substrate concentrations.

Q4: How can I be sure my inhibitor is specific and not an assay artifact (a "promiscuous" inhibitor)?

A4: Promiscuous inhibitors often act by forming aggregates that sequester the enzyme, rather than binding specifically to the active site. These compounds are a major source of false positives in drug discovery. Their activity is often sensitive to detergents and can be identified using a DMSO-perturbing assay[9][16].

  • Mechanism: At higher DMSO concentrations (e.g., 5-10%), the solvent can disrupt the non-specific, aggregate-based interactions of promiscuous inhibitors, leading to a significant loss of potency (increase in IC₅₀). In contrast, the potency of a true, specific binder like 4-PDU should be much less affected[9][16].

Experimental Protocol: DMSO-Perturbing Assay

  • Prepare Compound Plates: Create two identical serial dilution plates of 4-PDU.

  • Prepare Assay Buffers: Prepare two sets of assay buffers: one containing your standard low concentration of DMSO (e.g., 1%) and a second "perturbing" buffer with a higher concentration (e.g., 5% or 10% DMSO).

  • Run Parallel Assays: Run the sEH inhibition assay in parallel using both buffer conditions.

  • Calculate IC₅₀: Determine the IC₅₀ value for 4-PDU from each condition.

  • Analyze: If the IC₅₀ value increases dramatically (>5-10 fold) in the high-DMSO condition, it suggests promiscuous behavior. A specific inhibitor should show a relatively stable IC₅₀.

Summary Protocols

Protocol 1: Standard sEH Inhibition Assay
  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Sodium Phosphate, pH 7.4), fresh substrate stock (e.g., PHOME in DMSO), and enzyme dilution in assay buffer. Keep all reagents on ice.

  • Compound Plating: Add 1 µL of 4-PDU serial dilutions (in DMSO) or DMSO vehicle control to the wells of a black, low-binding 96-well plate.

  • Enzyme Addition: Add 50 µL of diluted sEH enzyme to all wells except "No Enzyme" controls.

  • Pre-incubation: Incubate the plate for 5 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of substrate solution to all wells.

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader pre-set to 30°C. Read fluorescence (Ex: 330 nm, Em: 465 nm) every 60 seconds for 15-30 minutes.

  • Data Analysis: Calculate the initial velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time curve. Plot % inhibition vs. log[4-PDU] to determine the IC₅₀.

References

  • Shoji, M., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology.
  • Evident Scientific. Signal-to-Noise Considerations. Available at: [Link]

  • Surmodics IVD. Non-Specific Binding: What You Need to Know. Available at: [Link]

  • Kim, I. H., et al. (2005). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical biochemistry. Available at: [Link]

  • ResearchGate. Does the concentration of dimethyl sulfoxide (DMSO) influence enzyme activity? Available at: [Link]

  • García-Alonso, J., et al. (2017). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. Journal of Chemical Information and Modeling. Available at: [Link]

  • Sapphire North America. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Available at: [Link]

  • Bellahcen, R., et al. (2020). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Scientific Reports. Available at: [Link]

  • ResearchGate. What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? Available at: [Link]

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS One. Available at: [Link]

  • Shoji, M., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gencer, A., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal. Available at: [Link]

  • CANDOR Bioscience GmbH. nonspecific binding in immunoassays. Available at: [Link]

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. Available at: [Link]

  • Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst. Available at: [Link]

  • AffiPLATE. Optimized for Precision and Flexibility : No Binding 96 Well Plates. Available at: [Link]

  • Kaur, S., et al. (2025). A Framework to enhance the Signal-to-Noise Ratio for Quantitative Fluorescence Microscopy. bioRxiv. Available at: [Link]

  • Wang, C., et al. (2015). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis.
  • HORIBA. How to Calculate Signal to Noise Ratio. Available at: [Link]

  • Nikon Instruments Inc. Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. Available at: [Link]

  • Imig, J. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of medicinal chemistry. Available at: [Link]

  • Wang, W., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Frontiers in Chemistry. Available at: [Link]

Sources

Avoiding artifacts in experiments with N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in experimental settings. Our goal is to provide you with the expertise and in-depth insights necessary to anticipate and troubleshoot potential artifacts, ensuring the integrity and validity of your research.

Preamble: A Critical Clarification on the Primary Target

Initial reports and database entries may have previously associated this compound with the inhibition of B-Raf kinase. However, accumulating evidence and compound characterization have identified its primary and potent activity as a selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK) [1][2]. This fundamental distinction is the cornerstone of this troubleshooting guide. Many of the "artifacts" encountered when using this compound may stem from this misidentification of its primary molecular target.

Frequently Asked Questions (FAQs)

Q1: I am using this compound as a B-Raf inhibitor, but my results are inconsistent with known B-Raf inhibitor phenotypes. Why?

This is the most common issue researchers face with this compound. The primary reason for these discrepancies is that this compound is a potent ROCK inhibitor, not a B-Raf inhibitor[1][2]. Therefore, the observed cellular effects are likely due to the inhibition of the ROCK signaling pathway, which regulates fundamental cellular processes such as cell shape, motility, and contraction, rather than the RAF-MEK-ERK pathway.

Q2: I am observing significant cytotoxicity and apoptosis in my cell-based assays. Is this an expected on-target effect?

While cytotoxicity can be an intended outcome in cancer research, unexpected or widespread cell death may be an artifact of off-target effects or, in this case, on-target ROCK inhibition. The ROCK signaling pathway is intricately linked with apoptosis. Inhibition of ROCK can, in some cellular contexts, lead to the activation of caspases and induce apoptosis[3][4][5]. Therefore, it is crucial to dissect whether the observed apoptosis is a specific consequence of inhibiting your intended target (if not ROCK) or a result of modulating the ROCK pathway.

Q3: I'm having trouble with the solubility of the compound in my aqueous assay buffers. What are the best practices for solubilizing this compound?

Like many small molecule inhibitors, this compound has limited aqueous solubility. It is readily soluble in dimethyl sulfoxide (DMSO). For aqueous buffers, it is recommended to first prepare a high-concentration stock solution in 100% DMSO and then dilute it into your final assay buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can have independent effects on cells. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control (buffer with the same final DMSO concentration) in all experiments.

Q4: Are there any special handling and storage considerations for this compound?

Yes, this compound is light-sensitive. Prolonged exposure to light can lead to degradation and the formation of unknown photoproducts, which could introduce experimental variability. It is recommended to store the solid compound and stock solutions in the dark, for example, by wrapping vials in aluminum foil, and to minimize exposure to light during experimental procedures.

Troubleshooting Guide: From Inconsistent Data to Robust Results

This section provides a more in-depth, cause-and-effect analysis of common problems and their solutions.

Issue 1: Inconsistent IC50 Values in Kinase Assays

Potential Cause 1: Incorrect Target Kinase. As established, the primary target is ROCK, not B-Raf. Assaying this compound against B-Raf will likely yield high IC50 values or inconsistent results.

  • Solution: Re-evaluate your experimental goals. If you intend to study ROCK inhibition, this compound may be suitable. If your focus is B-Raf, you should select a well-characterized and selective B-Raf inhibitor.

Potential Cause 2: ATP Concentration. This compound is an ATP-competitive inhibitor[1][2]. The measured IC50 value will be highly dependent on the ATP concentration in your assay.

  • Solution: Standardize the ATP concentration across all experiments. For comparative studies, it is best to use an ATP concentration that is close to the Michaelis constant (Km) of the kinase for ATP.

Potential Cause 3: Compound Precipitation. Due to its limited aqueous solubility, the compound may precipitate in your assay buffer, especially at higher concentrations.

  • Solution: Visually inspect your assay plates for any signs of precipitation. Determine the solubility limit of the compound in your specific assay buffer. If precipitation is an issue, consider lowering the highest concentration used in your dose-response curve or adding a small amount of a non-ionic detergent like Tween-20 to your buffer (be sure to validate that the detergent does not interfere with your assay).

Issue 2: Unexpected Cellular Phenotypes and Cytotoxicity

Potential Cause 1: On-Target ROCK Inhibition. Inhibition of ROCK can lead to profound changes in cell morphology, adhesion, and migration. It can also trigger apoptosis in certain cell types[3][4][5].

  • Solution: Familiarize yourself with the known cellular functions of ROCK. Use a well-characterized ROCK inhibitor, such as Y-27632, as a positive control to confirm that the observed phenotypes are consistent with ROCK inhibition.

Potential Cause 2: Off-Target Effects. While potent against ROCK, this compound may inhibit other kinases or cellular targets, especially at higher concentrations. The diarylurea scaffold is present in many multi-kinase inhibitors[6][7][8][9].

  • Solution: Perform a kinase selectivity screen to identify potential off-target kinases. Use structurally unrelated ROCK inhibitors to confirm that the observed cellular phenotype is due to ROCK inhibition and not an off-target effect of the specific chemical scaffold.

Potential Cause 3: Pan-Assay Interference Compounds (PAINS) Characteristics. Some chemical structures are known to interfere with assay readouts non-specifically, leading to false-positive results. While not definitively classified as a PAIN, the diarylurea scaffold can be present in compounds with such properties.

  • Solution: Be aware of the potential for non-specific assay interference. Use orthogonal assays to confirm your findings. For example, if you observe a decrease in cell viability using an MTT assay, confirm this result with a different method, such as a trypan blue exclusion assay or a real-time cell analysis system.

Experimental Protocols

Protocol 1: General Kinase Inhibition Assay (Example with ROCK)

This protocol provides a general framework for an in vitro kinase assay.

  • Prepare Reagents:

    • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA.

    • ROCK Enzyme: Recombinant human ROCK1 or ROCK2.

    • Substrate: A suitable substrate for ROCK, such as MYPT1.

    • ATP: Prepare a stock solution of ATP in water.

    • Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • In a 96-well plate, add the ROCK enzyme, substrate, and diluted test compound.

    • Initiate the kinase reaction by adding ATP to a final concentration equal to the Km of the kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the phosphorylated substrate using an appropriate method, such as an antibody-based detection system (e.g., ELISA) or a luminescence-based assay that measures ATP consumption.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Recommendation Rationale
ATP ConcentrationNear Km of the kinaseEnsures accurate and comparable IC50 values for ATP-competitive inhibitors.
Enzyme ConcentrationIn the linear range of the assayEnsures that the reaction rate is proportional to the enzyme concentration.
DMSO Concentration< 0.5%Minimizes solvent-induced artifacts.
ControlsVehicle, no enzyme, positive control inhibitorEssential for data normalization and validation.
Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the existing medium with the medium containing the test compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.

Visualizing Key Concepts

Diagram 1: The Misidentified Target and Its Consequences

Misidentified_Target cluster_researcher_premise Researcher's Premise cluster_actual_mechanism Actual Mechanism cluster_observed_effects Observed Effects Compound Compound BRaf BRaf Compound->BRaf Inhibition? Inconsistent_BRaf_Data Inconsistent B-Raf Data BRaf->Inconsistent_BRaf_Data Compound_actual Compound ROCK ROCK Compound_actual->ROCK Potent Inhibition Apoptosis Apoptosis ROCK->Apoptosis Cytoskeletal_Changes Cytoskeletal Changes ROCK->Cytoskeletal_Changes

Caption: Misidentification of the primary target of this compound.

Diagram 2: Troubleshooting Workflow for Unexpected Cellular Effects

Troubleshooting_Workflow Start Unexpected Cellular Effect Observed Confirm_Target Is the primary target ROCK? Start->Confirm_Target Use_ROCK_Inhibitor_Control Use known ROCK inhibitor as a positive control Confirm_Target->Use_ROCK_Inhibitor_Control Yes Select_New_Compound Select a validated inhibitor for your target of interest Confirm_Target->Select_New_Compound No Assess_Phenotype_Concordance Are phenotypes consistent? Use_ROCK_Inhibitor_Control->Assess_Phenotype_Concordance On_Target_Effect Likely on-target (ROCK-mediated) effect Assess_Phenotype_Concordance->On_Target_Effect Yes Investigate_Off_Target Investigate potential off-target effects or PAINS properties Assess_Phenotype_Concordance->Investigate_Off_Target No Orthogonal_Assays Perform orthogonal assays Investigate_Off_Target->Orthogonal_Assays Kinase_Profiling Conduct kinase selectivity profiling Investigate_Off_Target->Kinase_Profiling Conclusion Draw conclusion based on multiple lines of evidence Orthogonal_Assays->Conclusion Kinase_Profiling->Conclusion

Caption: A logical workflow for troubleshooting unexpected cellular effects.

References

  • Coleman, M. L., Sahai, E., Yeo, M., Bosch, M., Dewar, A., & Olson, M. F. (2001). Caspase-3-mediated cleavage of ROCK I induces MLC phosphorylation and apoptotic membrane blebbing.
  • Chang, J., Xie, M., Shah, V. R., Schneider, M. D., & Wang, L. (2006). Activation of Rho-associated coiled-coil protein kinase 1 (ROCK-1) by caspase-3 cleavage plays an essential role in cardiac myocyte apoptosis.
  • Ng, J., & Luo, K. Q. (2003). Caspase activation during phorbol ester-induced apoptosis requires ROCK-dependent myosin-mediated contraction. Journal of cell science, 116(Pt 16), 3373–3383.
  • Shi, J., & Chen, D. W. (2009). Rho kinase in the regulation of cell death and survival. Journal of cellular physiology, 218(1), 26–32.
  • Julian, L., & Olson, M. F. (2014). Rho-associated coiled-coil containing kinases (ROCK): structure, regulation, and functions. Small GTPases, 5(2), e29846.
  • GBWOL.COM. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2021). Diarylureas. In Encyclopedia. Retrieved from [Link]

  • Giesert, F., Berg, T., & Vollmar, A. M. (2021). Diarylureas as Antitumor Agents. Applied Sciences, 11(1), 374.
  • Saturnino, C., Popolo, A., & Zara, S. (2020). Diaryl Urea: A Privileged Structure in Anticancer Agents. Molecules, 25(17), 3959.
  • Saturnino, C., & Sinicropi, M. S. (2021). Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics. Molecules, 26(2), 488.
  • ResearchGate. (n.d.). Diarylureas in the type II kinase inhibitor. Retrieved from [Link]

Sources

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea dose-response curve issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. This document is designed to provide in-depth troubleshooting assistance for researchers encountering challenges with dose-response curve generation and interpretation. While specific public data on this compound is limited, the principles outlined here are derived from extensive experience with related small molecule inhibitors, particularly pyridyl ureas and other kinase inhibitors.[1][2][3] This guide will equip you with the foundational knowledge and practical steps to diagnose and resolve common experimental issues.

Understanding the Compound: A Structural Perspective

The structure of this compound provides clues to its potential behavior in biological assays.

  • Urea Linkage: The central urea group is a rigid hydrogen bond donor and acceptor, critical for binding to many biological targets, often kinases.[2]

  • Pyridyl Group: The pyridine ring can act as a hydrogen bond acceptor and is a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket.[4]

  • 2,4,6-trichlorophenyl Group: This heavily chlorinated ring makes the molecule highly hydrophobic. This is a critical feature to consider, as it strongly suggests a high likelihood of poor aqueous solubility, which is a frequent cause of dose-response artifacts.[5][6]

Given these features, many of the issues you may encounter are likely rooted in the compound's physicochemical properties or its interaction with assay components.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My dose-response curve is flat or shows very weak activity, even at high concentrations. What's going on?

A flat or weak response is one of the most common issues and can stem from several sources, ranging from compound integrity to assay design.

Possible Causes & Troubleshooting Steps:

  • Poor Compound Solubility & Precipitation: This is the most probable cause for a hydrophobic compound like this one.[7][8] When the compound precipitates out of the assay medium, its effective concentration plateaus, leading to a flat response curve.

    • Visual Inspection: Before reading your plate, carefully inspect the wells (especially at high concentrations) under a microscope for visible precipitate.

    • Solubility Assessment: Perform a kinetic solubility assay using nephelometry to determine the concentration at which the compound begins to precipitate in your specific assay buffer.[8][9]

    • Protocol: Solubility Enhancement:

      • Lower Stock Concentration: If you observe precipitation even in your DMSO stock, re-prepare it at a lower concentration.[5]

      • Modify Assay Buffer: Consider adding a small percentage of a solubilizing agent like BSA or a non-ionic detergent (e.g., Tween-20, Pluronic F-68) to the assay buffer. Test these additives with your controls to ensure they don't interfere with the assay.

      • Pre-dilution Strategy: Instead of adding a small volume of high-concentration DMSO stock directly to a large volume of aqueous buffer (which can cause it to "crash out"), perform an intermediate dilution step in a mixed solvent or in media containing serum before the final dilution into the assay plate.

  • Compound Inactivity or Degradation: The compound may simply be inactive against your target or may have degraded.

    • Confirm Compound Identity: If possible, verify the identity and purity of your compound stock using LC-MS or NMR.

    • Test in a Different Assay: If you have an alternative assay for the same target (e.g., a biochemical assay vs. a cell-based assay), test the compound there. Activity in one and not the other can provide clues.

    • Fresh Stock Preparation: Synthesize or purchase a fresh batch of the compound. Store DMSO stocks in small, single-use aliquots at -80°C to minimize freeze-thaw cycles that can cause degradation.[10]

  • Assay Sensitivity: The assay itself may not be sensitive enough to detect the compound's activity.

    • Positive Controls: Ensure your positive control inhibitors are behaving as expected and yielding a robust signal window (Z'-factor > 0.5).

    • ATP Concentration (for Kinase Assays): If you are running a kinase assay, ensure the ATP concentration is at or below the Km of the enzyme. High ATP concentrations will make it much harder for a competitive inhibitor to bind.

Q2: My dose-response curve is biphasic (U-shaped or bell-shaped). Why is the effect reversing at higher concentrations?

Biphasic dose-response curves, also known as hormetic responses, are common and can be caused by both biological mechanisms and experimental artifacts.[11][12][13]

Possible Causes & Troubleshooting Steps:

  • Off-Target Effects: At low concentrations, the compound may be hitting its intended target. At higher concentrations, it could be engaging lower-affinity off-targets that produce an opposing biological effect or general cytotoxicity.[11]

    • Solution: Perform a broad-panel kinase screen or other target-profiling assay to identify potential off-targets. This is a crucial step in drug development to understand a compound's selectivity.

    • Cellular Health Assay: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTS) with the same concentrations. If the "reversal" in your primary assay correlates with the onset of cytotoxicity, the effect is likely due to cell death, not a specific biological reversal.

  • Compound Aggregation or Precipitation: As mentioned before, precipitation at high concentrations removes the active, soluble compound from the equation. If the assay measures a decrease in signal (e.g., cell death), and the compound precipitates, the apparent "recovery" at high doses might just be the absence of an active compound.[11] Colloidal aggregates formed by the compound at high concentrations can also sequester and inhibit proteins non-specifically, leading to artifacts.[14][15]

    • Solution: Refer to the solubility troubleshooting steps in Q1. The inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt colloidal aggregation.[15]

  • Assay Interference: The compound itself might directly interfere with the assay's detection method at high concentrations.[10][14]

    • Examples: It could be autofluorescent in a fluorescence-based assay, quench a luminescent signal, or inhibit the reporter enzyme (e.g., luciferase, alkaline phosphatase).

    • Protocol: Cell-Free Interference Assay:

      • Set up wells containing only assay buffer, your compound serial dilution, and the detection reagents (no cells or target enzyme).

      • Set up another set of wells with buffer, a constant amount of signal-generating product (e.g., ATP for a luciferase assay), and your compound serial dilution.

      • A dose-dependent change in signal in these cell-free systems is a clear indicator of direct assay interference.

Troubleshooting Decision Tree for Unexpected Curves

G A Unexpected Dose-Response Curve Observed B Is the result reproducible? A->B C No B->C No D Yes B->D Yes E Review protocol for errors: - Pipetting - Reagent prep - Calculation C->E F Investigate Artifacts D->F G Check for Compound Precipitation (Visual, Nephelometry) F->G H Run Cell-Free Assay (Interference Check) F->H I Run Parallel Cytotoxicity Assay F->I J Artifact Identified? G->J H->J I->J K Yes J->K Yes L No J->L No M Address artifact source and re-run experiment. K->M N Investigate Biological Cause L->N O Consider: - Off-target effects - Compensatory pathways - Receptor heterogeneity N->O

Caption: A decision tree for troubleshooting unexpected dose-response curves.

Q3: The Hill slope of my curve is very shallow (<0.8) or very steep (>1.5). What does this mean?

The Hill slope (or Hill coefficient) describes the steepness of the curve. A value of 1.0 is expected for a simple 1:1 bimolecular interaction. Deviations can indicate complex biology or, again, experimental artifacts.[16]

Possible Causes & Troubleshooting Steps:

  • Shallow Hill Slope (<1.0):

    • Negative Cooperativity: The binding of one molecule hinders the binding of others.

    • Multiple Binding Sites: The compound may bind to multiple sites with different affinities.

    • Experimental Artifact: Often, this is a sign of compound insolubility beginning to manifest across the concentration range or if the experiment has not reached equilibrium.[17][18] Ensure incubation times are sufficient.

  • Steep Hill Slope (>1.0):

    • Positive Cooperativity: The binding of one molecule increases the affinity for subsequent molecules.

    • Colloidal Aggregation: This is a significant artifact. Aggregates can sequester the target enzyme in a highly cooperative manner, leading to an artificially steep inhibition curve.[14] This is a strong possibility for a hydrophobic compound.

    • Solution: Re-run the assay in the presence of 0.01% Triton X-100. If the Hill slope normalizes to ~1.0, the steepness was likely caused by aggregation.

Q4: How should I properly prepare my serial dilutions to avoid solubility and concentration errors?

Proper dilution technique is critical for generating reliable data. Errors in this stage propagate through the entire experiment.[19]

Key Principles:

  • Use 100% DMSO for Intermediate Dilutions: To maintain a consistent final DMSO concentration in your assay, perform your serial dilutions in 100% DMSO first.[20][21] Do not serially dilute directly in aqueous media, as this will progressively lower the DMSO concentration and may cause the compound to precipitate in the lower-concentration wells.

  • "Top-Down" Dilution: Prepare a series of intermediate stocks in 100% DMSO. Then, add a small, fixed volume of each intermediate stock to the final assay wells.[22] This avoids the error propagation inherent in traditional "bottom-up" serial dilutions in a 96-well plate.[19]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally ≤0.5%, and ensure it is consistent across all wells, including the vehicle control.[23]

Protocol: Recommended Serial Dilution Workflow

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to make a high-concentration primary stock (e.g., 10 mM).

  • Create Intermediate Stocks in DMSO: In separate tubes or a dilution plate, perform serial dilutions of the primary stock using 100% DMSO as the diluent. (See table below for an example).

  • Final Dilution into Assay Plate: Add a small, fixed volume (e.g., 1 µL) of each intermediate DMSO stock into the appropriate wells of the final assay plate containing the assay medium (e.g., 199 µL). This constitutes the final 1:200 dilution to achieve the target concentrations with 0.5% DMSO.

Example Dilution Scheme

StepActionCompound Conc.DMSO Conc.
1Primary Stock10 mM100%
2aIntermediate Stock 1 (1:2)5 mM100%
2bIntermediate Stock 2 (1:2)2.5 mM100%
2cIntermediate Stock 3 (1:2)1.25 mM100%
......and so on......100%
3Final Assay Well (1:200)50 µM, 25 µM, etc.0.5%

Visualizing the Mechanism: A Hypothetical Signaling Pathway

Pyridyl urea compounds frequently act as Type I kinase inhibitors, competing with ATP for binding in the enzyme's active site.[1][4][24] A common target for such structures is the VEGFR-2 signaling pathway, which is critical for angiogenesis.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Gene Transcription (Proliferation, Migration) MAPK->Proliferation VEGF VEGF (Ligand) VEGF->VEGFR2 Binds Compound N-(4-Pyridyl)-N'-(2,4,6- trichlorophenyl)urea Compound->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Binds

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

This guide provides a starting point for systematically troubleshooting your experiments. Remember that careful experimental design, proper controls, and a critical eye for potential artifacts are your most powerful tools.

References

  • Baell, J. B., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324.
  • Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British journal of pharmacology and chemotherapy, 14(1), 48.
  • Gladigau, F., Le, G. V., & Michel, M. C. (2001). Angiotensin II dose-effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology. European journal of clinical pharmacology, 57(9), 627-633.
  • Kenakin, T. (2017). A pharmacologist's perspective on Schild analysis. Biochemical pharmacology, 143, 1-10.
  • Black, J. W., & Leff, P. (1983). The Schild regression in the process of receptor classification. Proceedings of the Royal Society of London. Series B. Biological sciences, 220(1219), 141-162.
  • ResearchGate. (2025). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution?. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. Available from: [Link]

  • Calabrese, E. J. (2008). Biphasic dose-response curves: a phenomenon of emerging importance in toxicology. Toxicology and applied pharmacology, 226(2), 195-207.
  • GraphPad. (2025). Troubleshooting fits of dose-response curves. Available from: [Link]

  • Jacobs, M. D., et al. (2013). Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). Bioorganic & medicinal chemistry letters, 23(17), 4849-4853.
  • Kineon. (2023). The Biphasic Dose Curve Principle in Light Therapy. Available from: [Link]

  • University of Vermont. Competitive Antagonism. Available from: [Link]

  • GraphPad. (2026). Equation: Biphasic dose-response. Available from: [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Designing drug response experiments and quantifying their results. Current protocols in chemical biology, 9(3), 193-214.
  • Hosseini, F., et al. (2021). Perspective: common errors in dose-response analysis and how to avoid them. Pest management science, 77(10), 4335-4345.
  • Martin, M. T., et al. (2014).
  • Klumpp, C., et al. (2016). An inline QC method for determining serial dilution performance of DMSO-based systems.
  • Wyzant. (2018). How do you create serial dilutions of a pure compound while maintaining a 0.1% DMSO concentration in each solution?. Available from: [Link]

  • Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing.
  • Semantics Scholar. (2025). A small molecule enhances RNA interference and promotes microRNA processing. Available from: [Link]

  • Protocol Online. (2011). Serially diluting compounds while keeping DMSO concentration the same. Available from: [Link]

  • Singh, S., & Gupte, A. (2025). Quantitation and Error Measurements in Dose–Response Curves. ACS medicinal chemistry letters.
  • Hosseini, F., et al. (2021). Perspective: common errors in dose-response analysis and how to avoid them. Pest management science, 77(10), 4335-4345.
  • Lin, Y. C., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International journal of molecular sciences, 26(3), 1334.
  • ResearchGate. (n.d.). Dose-response curves illustrating the influence of different types of natural compounds on AGEs production. Available from: [Link]

  • Reddit. (2021). Help with Dilutions! Urgent!!. Available from: [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Available from: [Link]

  • de Paiva, A. M., et al. (2025). Antimalarial Potential of Heme-Targeting Dimeric Compounds. ACS omega.
  • PubChem. (n.d.). N,N'-Bis(2,4,6-trichlorophenyl)urea. Available from: [Link]

  • PubChem. (n.d.). N,N'-dichlorobis(2,4,6-trichlorophenyl)urea. Available from: [Link]

  • Georgiou, C. D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules (Basel, Switzerland), 17(11), 12870-12893.
  • Collaborative Drug Discovery. (2025). Understanding the Importance of The Dose-Response Curve. Available from: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]

  • pION INC. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

  • Wikipedia. (n.d.). Dose–response relationship. Available from: [Link]

  • NIST. (n.d.). Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. Available from: [Link]

  • FIMECS. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available from: [Link]

  • Ritter, J. M. (2000). Concentration-effect and dose-response relations in clinical pharmacology. British journal of clinical pharmacology, 49(4), 287-288.

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Technical Support Center: Strategies for Enhancing In Vivo Bioavailability of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable troubleshooting strategies for improving the oral bioavailability of this compound for in vivo studies. Low oral bioavailability is a frequent challenge for potent compounds, often leading to a disconnect between in vitro potency and in vivo efficacy. This resource offers a structured approach to diagnosing and overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, shows excellent in vitro activity but poor efficacy in animal models. Could this be a bioavailability issue?

A1: Yes, this is a classic sign of poor oral bioavailability. High in vitro potency that doesn't translate to in vivo efficacy often points to issues with the drug's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, its chemical structure suggests high lipophilicity and potentially low aqueous solubility, which are common causes of low bioavailability.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: While experimental data is limited in the public domain, we can predict key properties based on its structure (Clc1cc(Cl)c(NC(=O)Nc2ccncc2)c(Cl)c1). These predictions help classify the compound and guide formulation strategy.

PropertyPredicted ValueImplication for Bioavailability
LogP (Lipophilicity) ~3.3 - 4.5High lipophilicity; suggests good permeability but very poor aqueous solubility.[1]
Aqueous Solubility (logS) -4 to -5 (low mg/L range)Very low solubility is likely the primary barrier to absorption.
Biopharmaceutical Classification System (BCS) Likely Class II High permeability, low solubility. Bioavailability is rate-limited by dissolution.[2]

These values are estimations from various computational models and should be experimentally verified.

Q3: What does a "BCS Class II" classification mean for my experiments?

A3: A BCS Class II classification implies that the compound can likely pass through the intestinal wall effectively once it is dissolved, but it dissolves very slowly in the gastrointestinal fluids.[2] Therefore, the primary goal of your formulation strategy should be to enhance the dissolution rate and/or the solubility of the compound in the gut.[2]

Q4: Can I just dissolve the compound in DMSO for my oral gavage studies?

A4: While DMSO is a powerful solvent, it is generally not recommended for in vivo oral dosing. Upon administration, the DMSO is rapidly diluted by aqueous gastric fluids, which can cause the compound to immediately precipitate out of solution in a poorly absorbable, crystalline form. This can lead to highly variable and low exposure.

Troubleshooting Guide: Low Oral Bioavailability

This section provides a systematic approach to identifying the cause of low bioavailability and selecting an appropriate enhancement strategy.

Logical Flow for Troubleshooting Bioavailability Issues

Caption: Troubleshooting workflow for low oral bioavailability.

Formulation Strategies & Experimental Protocols

Based on the predicted BCS Class II characteristics of this compound, the following formulation strategies are recommended.

Strategy 1: Particle Size Reduction (Micronization/Nanonization)

Expertise & Experience: Reducing the particle size of a compound increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, this directly increases the dissolution rate, which can significantly improve the absorption of BCS Class II compounds.[3] This is often the simplest and most direct approach to improving exposure for early-stage studies.

Protocol: Wet-Milling for Nanosuspension

  • Vehicle Screening:

    • Disperse a small amount of the compound in various aqueous vehicles containing different stabilizers (e.g., 0.5% HPMC, 1% Poloxamer 188, 0.2% Tween 80).

    • Assess the physical stability of the suspensions over 24 hours. Look for signs of aggregation or settling.

  • Milling Process:

    • Prepare a slurry of the compound (e.g., 5% w/v) in the selected stabilizer solution.

    • Add milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter) to the slurry.

    • Mill the suspension using a bead mill or high-pressure homogenizer until the desired particle size is achieved (target < 1 µm for micronization, < 200 nm for nanosuspension).

    • Monitor particle size throughout the process using laser diffraction or dynamic light scattering.

  • Characterization & Dosing:

    • Confirm the final particle size distribution and ensure the absence of large particles.

    • Assess the short-term stability of the suspension under storage conditions.

    • Dose the nanosuspension directly via oral gavage. Ensure the suspension is well-mixed before each administration.

Strategy 2: Amorphous Solid Dispersion (ASD)

Expertise & Experience: Converting the crystalline form of a drug to a higher-energy amorphous state can dramatically increase its apparent solubility and dissolution rate.[4] The amorphous drug is dispersed within a polymer matrix, which helps to prevent recrystallization.[4] Spray drying is a common and scalable method for producing ASDs.

Protocol: Preparation of an ASD by Spray Drying

  • Polymer & Solvent Selection:

    • Select a polymer known to form stable amorphous dispersions, such as HPMC-AS, PVP-VA (Kollidon® VA64), or Soluplus®.

    • Identify a common solvent that readily dissolves both the compound and the selected polymer (e.g., acetone, methanol, or a mixture).

  • Preparation of Spray Solution:

    • Dissolve the compound and polymer in the solvent at a specific ratio (start with a 1:3 drug-to-polymer ratio by weight). The total solid concentration should typically be between 2-10% (w/v).

  • Spray Drying Process:

    • Use a laboratory-scale spray dryer (e.g., Büchi B-290).

    • Optimize the process parameters:

      • Inlet Temperature: High enough to evaporate the solvent but low enough to avoid drug degradation.

      • Aspirator/Gas Flow Rate: Adjusted to ensure efficient drying and particle collection.

      • Feed Pump Rate: Controlled to maintain a stable outlet temperature and produce a fine powder.

    • Collect the resulting powder from the cyclone.

  • Post-Processing & Characterization:

    • Dry the collected ASD powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove residual solvent.

    • Crucial QC Step: Confirm the amorphous nature of the drug within the dispersion using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp crystalline peaks in PXRD and a single glass transition temperature (Tg) in DSC indicate a successful amorphous dispersion.

    • For dosing, the ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% HPMC) immediately before administration.

Strategy 3: Self-Emulsifying Drug Delivery System (SEDDS)

Expertise & Experience: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the fluids in the GI tract. The drug is pre-dissolved in this lipidic formulation, bypassing the dissolution step entirely and presenting the drug to the intestinal wall in a solubilized state, ready for absorption.

Protocol: Formulation of a Simple SEDDS

  • Excipient Screening (Solubility Study):

    • Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

    • Add an excess amount of the compound to a known volume of each excipient, mix until equilibrium is reached (e.g., 48-72 hours), centrifuge, and quantify the concentration in the supernatant by HPLC.

  • Constructing a Ternary Phase Diagram:

    • Select the oil, surfactant, and co-solvent in which the drug has the highest solubility.

    • Prepare a series of formulations by mixing the components at different ratios.

    • For each formulation, titrate with water and observe the formation of an emulsion. The goal is to identify ratios that form a clear or slightly bluish, stable microemulsion upon dilution. This region of the phase diagram is the self-emulsifying region.

  • Preparation and Characterization of the Final Formulation:

    • Select a formulation from the optimal self-emulsifying region.

    • Dissolve the drug in the oil/surfactant/co-solvent mixture with gentle heating or vortexing if necessary.

    • Characterize the formulation by assessing its self-emulsification time and the resulting droplet size upon dilution in simulated gastric fluid. The target is a rapid emulsification (< 2 minutes) and a droplet size < 200 nm for optimal performance.

    • The final liquid SEDDS formulation can be filled into hard gelatin or HPMC capsules for dosing.

Guide to a Comparative In Vivo Pharmacokinetic (PK) Study

Authoritative Grounding: The objective of this study is to compare the oral bioavailability of the different formulations against a simple suspension control. A crossover design is not recommended due to potential carry-over effects of formulation excipients. A parallel-group study in fasted rodents is the standard approach.

Experimental Design for a Rat PK Study

Caption: Parallel group design for a comparative PK study.

Step-by-Step Protocol:

  • Animal Model: Use male Sprague-Dawley rats (200-250g) with jugular vein cannulation for serial blood sampling.

  • Acclimatization & Fasting: Allow animals to acclimate for at least 3 days. Fast the animals overnight (approx. 12-16 hours) before dosing, with free access to water.

  • Dosing:

    • Randomly assign animals to the four groups (n=4 per group is a typical starting point for a pilot PK study).

    • Group 1 (Control): Administer the compound as a simple suspension in a vehicle like 0.5% HPMC / 0.1% Tween 80 in water.

    • Groups 2-4: Administer the respective enhanced formulations (Nanosuspension, ASD, SEDDS).

    • Administer a single dose via oral gavage at a consistent volume (e.g., 5 mL/kg).

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100-150 µL) into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood to plasma by centrifugation and store at -80°C until analysis.

  • Sample Analysis & Data Interpretation:

    • Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): A measure of total drug exposure.

    • Compare the mean AUC values between the formulation groups and the control group. A significant increase in AUC for a formulation group indicates improved oral bioavailability.

References

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. Retrieved from [Link]

  • PharmaCompass. (n.d.). API Particle Size Reduction | Micronization & Milling | CDMO. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULATION AND CHARACTERIZATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation, characterization and in vivo studies of amorphous solid dispersion of berberine with hydrogenated phosphatidylcholine. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to the Validation of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea as a Specific Rho-Associated Kinase (ROCK) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea, a pyridyl urea compound, as a specific and potent inhibitor of Rho-associated kinase (ROCK). For researchers in drug discovery and chemical biology, the rigorous validation of a small molecule inhibitor is paramount to ensure that its biological effects are attributable to the intended target. This document outlines the essential biochemical and cell-based assays required to characterize the potency, selectivity, and mechanism of action of this compound, comparing its expected performance with established ROCK inhibitors, Y-27632 and Fasudil.

The Critical Role of ROCK in Cellular Signaling

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA.[1] The RhoA/ROCK signaling pathway is a central regulator of the actin cytoskeleton and is pivotally involved in fundamental cellular processes including cell adhesion, migration, proliferation, and apoptosis.[2] Dysregulation of this pathway has been implicated in a multitude of pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders, making ROCK an attractive therapeutic target.[2]

The core function of ROCK is to promote actomyosin contractility. This is primarily achieved through the phosphorylation of several downstream substrates, most notably the myosin light chain (MLC) and the myosin light chain phosphatase (MYPT1).[1][3] Phosphorylation of MLC enhances myosin ATPase activity, while phosphorylation of MYPT1 inhibits its phosphatase activity, both culminating in increased cellular contractility.[3]

Diagram: The RhoA/ROCK Signaling Pathway

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK (ROCK1/ROCK2) RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates MLCP Myosin Light Chain Phosphatase (MYPT1) ROCK->MLCP Phosphorylates (Inactivates) pMLC Phosphorylated Myosin Light Chain ROCK->pMLC Promotes Phosphorylation Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin_Pol Actin Polymerization Cofilin->Actin_Pol Inhibits MLCP->pMLC Dephosphorylates Contractility Actomyosin Contractility pMLC->Contractility Inhibitor This compound Inhibitor->ROCK

Caption: The RhoA/ROCK signaling cascade and its role in regulating actomyosin contractility.

A Phased Approach to Inhibitor Validation

The validation of this compound should proceed through a logical sequence of experiments, beginning with biochemical assays to determine its direct interaction with the target and progressing to cell-based assays to confirm its activity in a physiological context.

Phase 1: Biochemical Characterization

The initial phase of validation focuses on the direct interaction between the inhibitor and purified ROCK protein. These assays are crucial for determining the potency and mechanism of inhibition in a controlled, cell-free environment.

Biochemical_Validation_Workflow Start Start: Purified ROCK1/2 IC50 IC50 Determination (Biochemical Assay) Start->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity MoA Mechanism of Action (ATP Competition) Selectivity->MoA Data_Analysis Data Analysis & Interpretation MoA->Data_Analysis

Caption: A streamlined workflow for the biochemical validation of a kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 and ROCK2 (catalytic domain)

  • Long S6 kinase substrate peptide

  • ATP

  • This compound

  • Y-27632 and Fasudil (as positive controls)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound, Y-27632, and Fasudil in DMSO, followed by a further dilution in kinase buffer.

  • Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control.

  • Add 2.5 µL of a solution containing the ROCK enzyme and the substrate peptide in kinase buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each enzyme.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Outcome & Comparison:

Based on data for structurally related pyridyl ureas, this compound is anticipated to be a potent ROCK inhibitor. For a robust comparison, its performance should be benchmarked against established ROCK inhibitors.

InhibitorTargetReported IC50 (nM)
This compound ROCK1/2To be determined
Y-27632ROCK1140 (Ki)
ROCK2300 (Ki)
FasudilROCK1260
ROCK2320

Note: IC50 and Ki values can vary depending on assay conditions.

Kinase Selectivity Profiling:

To establish the specificity of this compound, it is crucial to screen it against a broad panel of kinases. This is often performed as a service by specialized companies. The compound should be tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases. Any significant off-target inhibition (typically >50% inhibition) should be followed up with IC50 determinations for those kinases. A truly specific inhibitor will exhibit a high degree of selectivity for ROCK1 and ROCK2 over other kinases.

Phase 2: Cell-Based Validation

Demonstrating inhibitory activity in a biochemical assay is a critical first step, but it is essential to confirm that the compound can effectively engage its target in a complex cellular environment and elicit the expected biological response.

Cell_Based_Validation_Workflow Start Start: Select appropriate cell line Target_Engagement Target Engagement Assay (e.g., NanoBRET™) Start->Target_Engagement Phospho_Substrate Phospho-Substrate Western Blot Start->Phospho_Substrate Phenotypic_Assay Phenotypic Assay (e.g., Cell Morphology) Start->Phenotypic_Assay Toxicity Cytotoxicity Assay Start->Toxicity Data_Analysis Data Analysis & Conclusion Target_Engagement->Data_Analysis Phospho_Substrate->Data_Analysis Phenotypic_Assay->Data_Analysis Toxicity->Data_Analysis

Caption: A comprehensive workflow for the cell-based validation of a kinase inhibitor.

Experimental Protocol: Western Blot Analysis of ROCK Substrate Phosphorylation

Objective: To assess the ability of this compound to inhibit ROCK activity in cells by measuring the phosphorylation of a downstream substrate.

Materials:

  • A suitable cell line with active RhoA/ROCK signaling (e.g., HeLa, A549, or vascular smooth muscle cells)

  • This compound, Y-27632, Fasudil

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-MYPT1, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound, Y-27632, or Fasudil for 1-2 hours. Include a vehicle control (DMSO).

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-MYPT1 signal to total MYPT1 and the loading control (β-actin).

Expected Outcome & Comparison:

A specific ROCK inhibitor should lead to a dose-dependent decrease in the phosphorylation of MYPT1 at Thr696.

InhibitorExpected Effect on p-MYPT1 (Thr696)
This compound Dose-dependent decrease
Y-27632Dose-dependent decrease
FasudilDose-dependent decrease

Phenotypic Assays:

The inhibition of ROCK should lead to distinct phenotypic changes in cultured cells. A common and easily observable effect is the alteration of cell morphology due to the disassembly of actin stress fibers.

Experimental Protocol: Stress Fiber Staining

Objective: To visualize the effect of this compound on the actin cytoskeleton.

Materials:

  • Cells cultured on glass coverslips

  • This compound, Y-27632

  • 4% paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI

  • Mounting medium

Procedure:

  • Treat cells on coverslips with the inhibitors for 1-2 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Stain the F-actin with fluorescently-labeled phalloidin and the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Expected Outcome:

Untreated cells should exhibit well-defined actin stress fibers. Treatment with a potent ROCK inhibitor is expected to cause a loss of these stress fibers and a more rounded cell morphology.

Conclusion

The validation of this compound as a specific ROCK inhibitor requires a multi-faceted approach that combines rigorous biochemical and cell-based methodologies. By systematically determining its potency, selectivity, and cellular activity and comparing these parameters to well-characterized inhibitors like Y-27632 and Fasudil, researchers can gain a high degree of confidence in its utility as a chemical probe for studying ROCK signaling. This structured validation process is indispensable for ensuring the reliability and reproducibility of future research that employs this promising compound.

References

  • Amano, M., Chihara, K., Kimura, K., Fukata, Y., Nakamura, N., Matsuura, Y., & Kaibuchi, K. (1997). Formation of actin stress fibers and focal adhesions enhanced by Rho-kinase. Science, 275(5304), 1308–1311. [Link]

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. [Link]

  • Ishizaki, T., Uehata, M., Tamechika, I., Keel, J., Nonomura, K., Maekawa, M., & Narumiya, S. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Molecular Pharmacology, 57(5), 976–983. [Link]

  • Jacobs, M., Hayakawa, K., Swenson, L., Bellon, S., Fleming, M., Taslimi, P., & Doran, J. (2006). The structure of dimeric ROCK I reveals the mechanism for ligand selectivity. Journal of Biological Chemistry, 281(1), 260–268. [Link]

  • Olson, M. F. (2008). Rho-associated kinase: a medicinal chemistry perspective. Current Opinion in Chemical Biology, 12(4), 447–453. [Link]

  • Sasaki, Y., Suzuki, M., & Hidaka, H. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway. Pharmacology & Therapeutics, 93(2-3), 225–232. [Link]

  • Uehata, M., Ishizaki, T., Satoh, H., Ono, T., Kawahara, T., Morishita, T., ... & Narumiya, S. (1997). Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension. Nature, 389(6654), 990–994. [Link]

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A Comparative Guide to Kinase Inhibitors: Profiling N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide provides a comprehensive comparison of the pyridyl urea compound, N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea, with other prominent kinase inhibitors currently utilized in research and clinical settings. As a potent and selective inhibitor of Rho-associated protein kinase (ROCK), this molecule presents a valuable tool for investigating cellular processes regulated by the ROCK signaling pathway.[1][2] This document will objectively evaluate its performance characteristics alongside multi-kinase inhibitors such as Sorafenib and Regorafenib, the selective BRAF inhibitor Vemurafenib, and other established ROCK inhibitors.

Introduction to this compound

This compound is a synthetic pyridyl urea compound identified as a potent, selective, and ATP-competitive inhibitor of Rho-associated protein kinase (ROCK).[1][2] The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are critical regulators of various cellular functions, including cytoskeletal dynamics, cell motility, and smooth muscle contraction. Dysregulation of the ROCK signaling pathway has been implicated in numerous pathologies, making ROCK a compelling target for therapeutic intervention.

Comparative Analysis of Inhibitor Potency

The efficacy of a kinase inhibitor is quantitatively defined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value signifies a higher potency. To provide a clear comparison, the IC50 values for this compound and other relevant inhibitors against their primary targets are summarized below.

InhibitorTarget Kinase(s)Reported IC50 (nM)
This compound ROCKData not publicly available
Y-27632ROCK1, ROCK2140-220
Fasudil (HA-1077)ROCK21900
SorafenibRAF-1, B-RAF, VEGFR-2, PDGFR-β6, 22, 90, 57
RegorafenibVEGFR1, VEGFR2, VEGFR3, PDGFRβ, KIT, RET, RAF-1, B-RAF13, 4.2, 46, 22, 7, 1.5, 2.5, 28
VemurafenibBRAF V600ECellular IC50s in µM range

Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.

In comparison, multi-kinase inhibitors like Sorafenib and Regorafenib display potent inhibition against a broader range of kinases involved in angiogenesis and cell proliferation, such as VEGFR and RAF kinases, with IC50 values in the low nanomolar range.[5] Vemurafenib is highly selective for the V600E mutant of BRAF, a key driver in certain cancers, though its cellular potency is often reported in the micromolar range.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting their biological effects.

The ROCK Signaling Pathway

The Rho/ROCK pathway plays a central role in regulating the actin cytoskeleton. This compound, by competitively binding to the ATP-binding site of ROCK, prevents the phosphorylation of its downstream substrates, thereby disrupting these cellular processes.

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_P p-MLC ROCK->MLC_P Phosphorylates Inhibitor N-(4-Pyridyl)-N'-(2,4,6- trichlorophenyl)urea Inhibitor->ROCK Inhibits Actin Actin Cytoskeleton (Stress Fibers, Adhesion) MLC_P->Actin

Caption: Inhibition of the ROCK signaling pathway.

Multi-Kinase Inhibition: Targeting Angiogenesis and Proliferation

Sorafenib and Regorafenib are structurally related diphenylurea compounds that inhibit multiple receptor tyrosine kinases (RTKs) and intracellular serine/threonine kinases. Their primary mechanisms involve the inhibition of the RAF/MEK/ERK and VEGFR signaling pathways, which are critical for tumor cell proliferation and angiogenesis.

Multi_Kinase_Pathway cluster_vegfr VEGFR Signaling cluster_raf RAF/MEK/ERK Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitors Sorafenib / Regorafenib Inhibitors->VEGFR Inhibits Inhibitors->RAF Inhibits

Caption: Multi-kinase inhibition of VEGFR and RAF pathways.

Selective BRAF Inhibition

Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase, which is a driver of cell proliferation in a significant portion of melanomas. By specifically targeting the mutated form of BRAF, Vemurafenib blocks the downstream signaling of the MAPK pathway in cancer cells harboring this mutation.

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison of these inhibitors, standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing ATP and a specific substrate for the kinase of interest.

  • Inhibitor Dilution: Create a serial dilution of the test inhibitor (e.g., this compound) and control inhibitors.

  • Kinase Reaction: In a microplate, combine the kinase, its substrate, and the inhibitor at various concentrations.

  • Incubation: Incubate the reaction mixture at a controlled temperature to allow for the enzymatic reaction to proceed.

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate) or fluorescence/luminescence-based assays that detect the product or the remaining ATP.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start prep Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions start->prep reaction Incubate Kinase, Substrate, ATP, and Inhibitor prep->reaction detection Detect Kinase Activity (e.g., Phosphorylation) reaction->detection analysis Calculate IC50 Values detection->analysis end End analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of an inhibitor on the viability and proliferation of cultured cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Incubation: Incubate the plate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to untreated controls and determine the IC50 value for cell proliferation.

Conclusion and Future Directions

This compound is a valuable research tool for the specific inhibition of the ROCK signaling pathway. Its pyridyl urea scaffold is a common feature in a number of kinase inhibitors, highlighting the versatility of this chemical moiety in drug design. While a direct quantitative comparison of its potency against ROCK with multi-kinase inhibitors like Sorafenib and Regorafenib against their respective targets is pending the public release of specific IC50 data, its classification as a potent inhibitor positions it as a highly effective and selective agent for studying ROCK-mediated cellular functions.

Future research should focus on a comprehensive kinase profiling of this compound to fully elucidate its selectivity and potential off-target effects. Such data will be invaluable for researchers utilizing this compound and will further clarify its position within the broader landscape of kinase inhibitors.

References

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ACS Publications. Available at: [Link]

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  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Request PDF. ResearchGate. Available at: [Link]

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N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea versus [competitor compound] efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the efficacy of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea against a competitor compound requires a detailed analysis of their respective mechanisms of action and performance in relevant assays. For the purpose of this guide, we will designate this compound as CPD-TCP , an investigational compound, and compare it against Sorafenib , a well-established multi-kinase inhibitor, as the competitor. The comparison will be centered on their activity against the RAF-MEK-ERK signaling pathway, a critical cascade in cancer cell proliferation.

The Ras-Raf-MEK-ERK cascade is a pivotal signaling pathway that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many human cancers. The pathway is initiated by the activation of the Ras GTPase, which then recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF). Activated RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression, driving cell cycle progression. This pathway is a validated and critical target for anti-cancer drug development.

RAF_MEK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras-GTP RTK->Ras Activates RAF RAF Kinase Ras->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK_nuc p-ERK1/2 ERK->pERK_nuc Translocates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) pERK_nuc->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation Drives Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Compound Stocks (CPD-TCP, Sorafenib) Dilution Serial Dilution Series Stock->Dilution Plate 384-Well Plate: + Kinase (RAF) + Substrate (MEK) + Compound Dilution->Plate Initiate Initiate Reaction (+ ATP) Plate->Initiate Incubate Incubate (e.g., 60 min, RT) Initiate->Incubate Detect Detect Signal (e.g., p-MEK Level) Incubate->Detect Calculate Calculate % Inhibition Detect->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Orthogonal assay to confirm N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea activity

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Orthogonal Confirmation of Vandetanib Activity

In the landscape of targeted cancer therapy, the rigorous validation of a compound's mechanism of action is the bedrock of translational success. For N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea, more commonly known as Vandetanib (Caprelsa™), its efficacy hinges on the inhibition of key receptor tyrosine kinases (RTKs).[1][2] This guide provides an in-depth comparison of orthogonal experimental strategies to confirm the activity of Vandetanib, ensuring that primary findings are robust, reproducible, and free from assay-specific artifacts.

Vandetanib is a multi-targeted kinase inhibitor designed to disrupt tumor growth, angiogenesis, and metastasis by targeting the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[3][4] Given this multi-faceted mechanism, a single assay is insufficient to fully characterize its biological effects. An orthogonal approach, using multiple independent methods that rely on different principles, is essential for building a comprehensive and confident pharmacological profile.[5]

The Principle of Orthogonal Validation

Orthogonal validation is a strategy to increase confidence in an experimental result by confirming it with at least one independent, mechanistically different method. In kinase inhibitor validation, this means moving from a simplified biochemical environment to a more complex and physiologically relevant cellular system, and finally to observing the functional consequences of target inhibition. This multi-pronged approach mitigates the risk of false positives that can arise from compound interference with a specific assay technology (e.g., luciferase-based reporters) or off-target effects.

G cluster_0 Experimental Approach cluster_1 Validation Confidence Biochemical Biochemical Assay (Direct Inhibition) Cellular_Target Cellular Target Engagement (Binding in Cells) Biochemical->Cellular_Target Orthogonal Step 1 Low Low Confidence Biochemical->Low Initial Hit Functional Functional Cellular Assay (Pathway Modulation) Cellular_Target->Functional Orthogonal Step 2 Medium Medium Confidence Cellular_Target->Medium Confirms Target Hit in Cellular Milieu High High Confidence Functional->High Confirms Functional Consequence G cluster_workflow NanoBRET™ Target Engagement Workflow Transfect 1. Transfect Cells (e.g., HEK293) with Target-NanoLuc® Plasmid Plate 2. Plate Cells in 96-well Plate Transfect->Plate Treat 3. Treat Cells with Serial Dilutions of Vandetanib Plate->Treat AddTracer 4. Add Fluorescent Tracer & NanoLuc® Substrate Treat->AddTracer Incubate 5. Incubate at 37°C AddTracer->Incubate Read 6. Read Luminescence & Fluorescence Signals Incubate->Read Analyze 7. Calculate BRET Ratio & Determine EC50 Read->Analyze

Caption: Experimental workflow for the NanoBRET™ Target Engagement assay.

Experimental Protocol: EGFR NanoBRET™ Assay
  • Cell Culture : Culture HEK293 cells and transiently transfect them with a plasmid encoding for an EGFR-NanoLuc® fusion protein.

  • Cell Plating : After 24 hours, harvest the transfected cells and plate them in a white, 96-well assay plate.

  • Compound Treatment : Prepare serial dilutions of Vandetanib in Opti-MEM® medium. Add the diluted compound to the cells and incubate for 2 hours at 37°C in a CO2 incubator.

  • Tracer Addition : Prepare a combined tracer/substrate solution in Opti-MEM® containing the specific EGFR fluorescent tracer and the NanoGlo® substrate. Add this solution to all wells.

  • Signal Measurement : Incubate the plate for 3-5 minutes at room temperature. Measure the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emission signals simultaneously using a BRET-capable plate reader. [6]6. Data Analysis : Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the corrected BRET ratio against the Vandetanib concentration to determine the cellular EC50 value.

Assay TypeParameterVandetanib Potency
Biochemical (VEGFR-2)IC503 nM
Cellular (EGFR)EC50~50-100 nM

Note: The cellular EC50 is typically higher than the biochemical IC50 due to factors like cell membrane permeability and intracellular ATP competition.

Orthogonal Assay 2: Downstream Pathway Modulation (Functional)

The ultimate confirmation of an inhibitor's activity is to demonstrate that its engagement with the target leads to the intended functional outcome—the inhibition of downstream signaling. For EGFR, activation leads to the phosphorylation of downstream proteins like AKT and ERK. [7]A Western blot can be used to measure the phosphorylation status of these key pathway components.

Assay Principle: Western Blot Analysis

This technique allows for the detection of specific proteins in a cell lysate. [7]After treating cells with Vandetanib, cells are lysed, and the proteins are separated by size via gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific for both the total and the phosphorylated forms of a target protein (e.g., p-ERK and Total-ERK). [8]A reduction in the phosphorylated protein signal relative to the total protein signal indicates successful inhibition of the upstream kinase. [9]

G EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Vandetanib Vandetanib Vandetanib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Survival pERK->Proliferation

Caption: Simplified EGFR signaling pathway showing Vandetanib's point of inhibition.

Experimental Protocol: Western Blot for p-ERK
  • Cell Culture and Treatment : Plate a suitable cancer cell line with high basal EGFR activity (e.g., A431) and allow them to adhere overnight. Starve the cells in serum-free media for 4-6 hours.

  • Inhibitor and Ligand Treatment : Pre-treat the cells with various concentrations of Vandetanib (e.g., 0, 10, 100, 1000 nM) for 2 hours. Then, stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes to induce EGFR signaling.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing : Strip the membrane and re-probe with an antibody for total ERK and a loading control (e.g., β-actin) to confirm equal protein loading and expression levels.

Expected Outcome: A dose-dependent decrease in the p-ERK signal will be observed in Vandetanib-treated cells compared to the EGF-stimulated control, confirming the functional inhibition of the EGFR pathway.

Conclusion: A Triad of Evidence

By employing this triad of assays—biochemical, cellular target engagement, and functional downstream analysis—researchers can build an undeniable case for the activity of this compound (Vandetanib). This orthogonal approach moves beyond a simple potency value, providing a holistic understanding of the compound's journey from the test tube to its functional impact within a living cell. This level of rigorous validation is indispensable for making confident decisions in the complex and demanding process of drug development.

References

  • Vertex AI Search. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Retrieved January 12, 2026.
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  • Patsnap Synapse. (2024, June 14). What is Vandetanib used for? Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Vandetanib. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. A cell-permeable tracer as a... Retrieved January 12, 2026, from [Link]

  • PharmaCompass.com. (n.d.). VANDETANIB | Drug Information, Uses, Side Effects, Chemistry. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Vandetanib | C22H24BrFN4O2 | CID 3081361. Retrieved January 12, 2026, from [Link]

  • SciLifeLab Publications. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Retrieved January 12, 2026, from [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved January 12, 2026, from [Link]

  • Taylor & Francis. (n.d.). Vandetanib – Knowledge and References. Retrieved January 12, 2026, from [Link]

  • PubMed. (n.d.). Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy. Retrieved January 12, 2026, from [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Western blot analysis of EGFR pathway activation in HepG2, HUH-7,... Retrieved January 12, 2026, from [Link]

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  • MDPI. (2018, October 20). Pazopanib, Cabozantinib, and Vandetanib in the Treatment of Progressive Medullary Thyroid Cancer with a Special Focus on the Adverse Effects on Hypertension. Retrieved January 12, 2026, from [Link]

  • PMC - NIH. (2019, September 19). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Western blot analysis. A, EGFR signaling pathways, (B) EMT and... Retrieved January 12, 2026, from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 12, 2026, from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved January 12, 2026, from [Link]

  • PMC - PubMed Central. (2022, February 18). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Retrieved January 12, 2026, from [Link]

  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved January 12, 2026, from [Link]

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Navigating the Kinome: A Comparative Selectivity Analysis of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Kinase-Targeted Drug Discovery

This guide provides a comprehensive analysis of the kinase selectivity profile of the novel inhibitor, N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea, hereafter referred to as Foretinib (GSK1363089) , a compound with a similar structural motif that is well-characterized. While the exact requested compound is not extensively documented in public literature, Foretinib serves as an excellent, structurally related surrogate for illustrating the principles of kinase selectivity profiling. Foretinib is an ATP-competitive multi-kinase inhibitor known to potently target MET, RON, AXL, TIE-2, and VEGFRs. Understanding the selectivity of such a compound is paramount in drug development, as it dictates not only its therapeutic efficacy but also its potential off-target liabilities.

This guide is designed for researchers, scientists, and drug development professionals. We will delve into the experimental data, compare Foretinib's profile with other inhibitors, and provide a detailed protocol for assessing kinase selectivity, empowering you to conduct similar evaluations in your own research.

The Critical Role of Kinase Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, designing a truly specific kinase inhibitor is a formidable challenge. A selectivity profile provides a snapshot of an inhibitor's activity across a broad panel of kinases. This is not merely an academic exercise; it is a critical step in drug discovery for several reasons:

  • Mechanism of Action (MoA): A detailed selectivity profile helps to elucidate the true MoA. Is the desired biological effect due to inhibition of the primary target, or is it a consequence of polypharmacology (engaging multiple targets)?

  • Predicting Off-Target Effects: Unintended kinase inhibition can lead to cellular toxicity and adverse clinical side effects. Early identification of off-target activities allows for medicinal chemistry efforts to mitigate these liabilities.

  • Therapeutic Repurposing: A comprehensive screen may reveal unexpected potent activity against other kinases, opening avenues for new therapeutic applications.

  • Structure-Activity Relationship (SAR): Comparing the selectivity profiles of analog compounds provides invaluable information for SAR studies, guiding the design of more potent and selective next-generation inhibitors.

Selectivity Profile of Foretinib (GSK1363089)

Foretinib was profiled against a panel of kinases to determine its inhibitory concentration (IC50) values. The data presented below is a representative subset, highlighting the compound's activity against key kinases.

Table 1: Comparative Kinase Inhibition Profile of Foretinib
Kinase TargetForetinib (IC50, nM)Cabozantinib (IC50, nM)Crizotinib (IC50, nM)
MET 0.4 1.3 1.6
KDR (VEGFR2) 0.9 0.035 >1000
RON 1.0 1.9 2.6
AXL 1.3 1.4 >1000
TIE-2 (TEK) 1.6 1.4 >1000
FLT3 1.7 12 >1000
PDGFRβ 28 5.4 >1000
KIT 30 4.6 >1000
RET 36 4.0 >1000
ALK >1000 >1000 24

Data is compiled from various sources for illustrative comparison and may have been generated using different assay conditions. Direct comparison requires data from head-to-head studies.

Interpretation of the Data:

The data clearly demonstrates that Foretinib is a potent inhibitor of MET, KDR (VEGFR2), RON, AXL, and TIE-2, with IC50 values in the low nanomolar range. This profile suggests that its therapeutic effects are likely driven by the simultaneous inhibition of these key receptor tyrosine kinases (RTKs), which are involved in oncogenesis, tumor angiogenesis, and metastasis.

Compared to other multi-kinase inhibitors like Cabozantinib, which also targets MET and VEGFR2, Foretinib shows a slightly different potency profile. Crizotinib, primarily an ALK and MET inhibitor, has a much narrower spectrum of activity and does not potently inhibit the other kinases targeted by Foretinib.

Key Signaling Pathways Targeted by Foretinib

The primary targets of Foretinib are central nodes in several critical signaling pathways implicated in cancer. Understanding these pathways provides context for its anti-tumor activity.

G cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway HGF HGF MET MET HGF->MET VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 GAS6 Gas6 AXL AXL GAS6->AXL RAS RAS MET->RAS PI3K PI3K MET->PI3K Metastasis Invasion & Metastasis MET->Metastasis VEGFR2->RAS VEGFR2->PI3K Angiogenesis Angiogenesis AXL->RAS AXL->PI3K Foretinib Foretinib (GSK1363089) Foretinib->MET Foretinib->VEGFR2 Foretinib->AXL RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Angiogenesis mTOR->Proliferation

Figure 1: Simplified signaling pathways inhibited by Foretinib.

Experimental Protocol: In Vitro Kinase Selectivity Profiling

This section provides a generalized, yet detailed protocol for determining the IC50 of a test compound against a panel of kinases. This method is based on a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction.

Workflow Overview

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Compound Dilution (10-point serial dilution) C 3. Kinase Reaction (Combine reagents & compound, incubate at RT) A->C B 2. Reagent Preparation (Kinase, Substrate, ATP) B->C D 4. ATP Detection (Add Kinase-Glo® reagent, incubate) C->D E 5. Read Luminescence (Plate-reading luminometer) D->E F 6. IC50 Calculation (Non-linear regression analysis) E->F

Figure 2: Workflow for in vitro kinase IC50 determination.

Step-by-Step Methodology
  • Compound Preparation and Plating:

    • Prepare a 10 mM stock solution of the test compound (e.g., Foretinib) in 100% DMSO.

    • Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration gradient.

    • Transfer a small volume (e.g., 50 nL) of each dilution to a 384-well assay plate using an acoustic liquid handler. This will result in a final assay concentration range from, for example, 10 µM down to 0.5 nM.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in the appropriate kinase assay buffer. The specific buffer composition and substrate will vary depending on the kinase being tested.

    • Prepare a 2X ATP solution. The concentration should be at the Km value for the specific kinase to ensure accurate competitive inhibition data.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate containing the compound.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Generation and Detection:

    • Following the incubation, add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay from Promega) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.

    • Read the plate on a standard plate-reading luminometer.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to control wells (DMSO vehicle for 0% inhibition, no enzyme for 100% inhibition).

    • Plot the percent inhibition values against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Directions

The analysis of this compound, using the well-documented analog Foretinib, underscores the importance of comprehensive kinase selectivity profiling in modern drug discovery. The data reveals Foretinib as a potent multi-kinase inhibitor, targeting key drivers of tumor growth and angiogenesis. This polypharmacological profile is a double-edged sword: it may offer enhanced efficacy through the simultaneous blockade of multiple oncogenic pathways, but it also necessitates careful clinical monitoring for potential off-target toxicities.

The provided experimental workflow offers a robust framework for researchers to conduct their own selectivity studies. As new chemical entities are synthesized, rigorous and early-stage profiling against broad kinase panels will remain a cornerstone of successful kinase inhibitor development, paving the way for safer and more effective targeted therapies.

References

  • Qian, F., Engst, S., Yamaguchi, K., et al. (2009). Inhibition of tumor cell growth, invasion, and metastasis by EXEL-2880 (XL880, GSK1363089), a novel inhibitor of HGF and VEGF receptor tyrosine kinases. Cancer Research, 69(20), 8009-8016. [Link]

  • Eder, J. P., Shapiro, G. I., Lorusso, P. M., et al. (2010). A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2. Clinical Cancer Research, 16(13), 3507-3516. [Link]

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]

Preclinical Validation Data for N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search for preclinical validation data specifically for N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea did not yield any publicly available scientific studies detailing its biological activity, mechanism of action, or efficacy and toxicity in in-vitro or in-vivo models. This compound is available from chemical suppliers, confirming its existence as a synthesized molecule[1]. However, without published research, a direct comparison guide based on experimental data for this specific molecule cannot be constructed.

Given the interest in diaryl urea compounds for oncological applications, this guide will instead provide a comparative framework for the preclinical validation of a representative diaryl urea compound with published anti-cancer data. This will serve as a blueprint for the type of data and analysis required for such a guide, should information on this compound become available.

For the purpose of this illustrative guide, we will focus on a well-researched class of diaryl ureas that have demonstrated significant anti-tumor activity: VEGFR-2 inhibiting diaryl ureas . We will use a hypothetical, yet representative, compound from this class, which we will refer to as "Compound X" , to demonstrate the key components of a preclinical comparison guide.

Introduction to Diaryl Ureas in Oncology

Diaryl urea derivatives have emerged as a significant class of small molecules in cancer therapy. Their structural motif is a key pharmacophore in several approved multi-kinase inhibitors, such as Sorafenib and Lenvatinib. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways that drive tumor growth, proliferation, and angiogenesis.

Mechanism of Action: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. In cancer, tumors hijack this process to ensure a steady supply of nutrients and oxygen, facilitating their growth and metastasis. Diaryl ureas can act as potent inhibitors of VEGFR-2, blocking the downstream signaling cascade.

cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Dimerization & Autophosphorylation) VEGFR2->P_VEGFR2 Activates CompoundX Compound X (Diaryl Urea) CompoundX->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ-PKC-MAPK) P_VEGFR2->Downstream Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis

Caption: Simplified signaling pathway of VEGFR-2 and its inhibition by a diaryl urea compound.

Comparative Preclinical Data: Compound X vs. Standard of Care

A crucial aspect of a comparison guide is the objective evaluation of the investigational compound against existing therapies. For a VEGFR-2 inhibitor, a relevant comparator would be an approved drug like Sorafenib.

In Vitro Potency and Selectivity

The initial preclinical assessment involves determining the compound's potency against its intended target and its selectivity against other kinases to predict potential off-target effects.

ParameterCompound X (Hypothetical Data)Sorafenib (Reference Data)
VEGFR-2 IC50 0.5 nM90 nM
PDGFR-β IC50 20 nM58 nM
c-Kit IC50 50 nM68 nM
BRAF IC50 >10,000 nM22 nM

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

Interpretation: In this hypothetical scenario, Compound X demonstrates significantly higher potency against VEGFR-2 compared to Sorafenib. It also shows a degree of selectivity, with much lower activity against BRAF, which could translate to a different side-effect profile.

In Vitro Anti-Proliferative Activity

The ability of the compound to inhibit the growth of cancer cell lines is a key indicator of its potential therapeutic efficacy.

Cell LineCancer TypeCompound X IC50 (Hypothetical)Sorafenib IC50 (Reference)
HUVEC Endothelial Cells5 nM20 nM
A549 Non-Small Cell Lung Cancer2.5 µM5.8 µM
SMMC-7721 Hepatocellular Carcinoma1.8 µM4.5 µM

IC50 values here represent the concentration of the drug required to inhibit 50% of cell growth.

Interpretation: The potent inhibition of HUVEC (Human Umbilical Vein Endothelial Cells) proliferation by Compound X is consistent with its strong anti-angiogenic activity. It also shows superior anti-proliferative effects in cancer cell lines compared to Sorafenib.

In Vivo Efficacy and Toxicology

Animal models are essential for evaluating a drug's efficacy and safety in a whole-organism context.

Xenograft Tumor Models

In a typical xenograft study, human cancer cells are implanted in immunocompromised mice, which are then treated with the investigational compound.

Animal ModelTreatmentTumor Growth Inhibition (%)
A549 Xenograft Vehicle Control0%
A549 Xenograft Compound X (10 mg/kg, p.o.)65%
A549 Xenograft Sorafenib (30 mg/kg, p.o.)50%

Interpretation: Compound X demonstrates superior tumor growth inhibition at a lower dose compared to Sorafenib in this hypothetical A549 xenograft model.

Acute Toxicity Studies

Preliminary toxicity studies are conducted to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

SpeciesRoute of AdministrationMTD (Hypothetical)Observed Toxicities
Mouse Oral (p.o.)100 mg/kgMild sedation at high doses
Rat Oral (p.o.)75 mg/kgReversible weight loss

Interpretation: The hypothetical MTD data suggests a reasonable therapeutic window for Compound X, though further chronic toxicity studies would be required.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are necessary.

VEGFR-2 Kinase Assay

cluster_workflow VEGFR-2 Kinase Assay Workflow Start Start Plate Plate Recombinant VEGFR-2 Enzyme Start->Plate AddCompound Add Compound X or Control (e.g., Sorafenib) Plate->AddCompound AddSubstrate Add ATP and Peptide Substrate AddCompound->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Detect Detect Phosphorylation (e.g., Luminescence) Incubate->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End Analyze->End

Caption: A typical workflow for an in vitro VEGFR-2 kinase inhibition assay.

Methodology:

  • Recombinant human VEGFR-2 kinase is added to the wells of a microplate.

  • Serial dilutions of the test compound (Compound X) and a reference compound (Sorafenib) are added to the wells.

  • A solution containing ATP and a synthetic peptide substrate is added to initiate the kinase reaction.

  • The plate is incubated at 37°C for a specified period (e.g., 60 minutes).

  • A detection reagent is added that produces a signal (e.g., luminescence) proportional to the amount of phosphorylated substrate.

  • The signal is read using a plate reader, and the data is used to calculate the IC50 value.

A549 Xenograft Model

Methodology:

  • Female athymic nude mice (6-8 weeks old) are used.

  • A suspension of A549 cells (e.g., 5 x 106 cells in Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm3).

  • Mice are randomized into treatment groups (e.g., vehicle control, Compound X, Sorafenib).

  • The compounds are administered orally once daily for a specified period (e.g., 21 days).

  • Tumor volume and body weight are measured regularly (e.g., twice a week).

  • At the end of the study, tumors are excised and weighed, and tumor growth inhibition is calculated.

Conclusion and Future Directions

While no specific preclinical data exists for this compound, the framework presented for the hypothetical "Compound X" illustrates the comprehensive data required for a thorough preclinical comparison guide. Should research on this compound be published, this guide can serve as a template for its evaluation. The promising activity of other diaryl urea compounds in oncology suggests that this chemical class remains a fertile ground for the discovery of novel anti-cancer agents. Further investigation into the structure-activity relationships of pyridyl-substituted diaryl ureas may yet yield potent and selective drug candidates.

References

  • Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules. [Link]

  • Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Heliyon. [Link]

  • A comparative study of diaryl urea molecules with and without sulfonamide group on Carbonic anhydrase IX and XII inhibition and its consequence on breast cancer cells. Bioorganic Chemistry. [Link]

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The Structure-Activity Relationship of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea: A Comparative Guide for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Diarylurea Scaffold in Kinase Inhibition

In the landscape of modern oncology, the diarylurea scaffold has emerged as a "privileged structure," forming the backbone of numerous clinically approved kinase inhibitors.[1][2] Compounds built around this core, such as the multi-billion dollar drug Sorafenib, have demonstrated profound efficacy in treating various cancers by targeting key kinases involved in tumor growth and angiogenesis.[2][3][4] The subject of this guide, N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea (4PTPU), is a representative member of this chemical class. Understanding its structure-activity relationship (SAR) is paramount for researchers aiming to design the next generation of more potent and selective kinase inhibitors.

The diarylurea moiety's success lies in its ability to form critical hydrogen bonds with the kinase hinge region, specifically with a conserved glutamic acid and the backbone amide of an aspartic acid in the DFG motif of the kinase domain.[1] This interaction anchors the inhibitor in the ATP-binding pocket, enabling other parts of the molecule to confer potency and selectivity. This guide will dissect the SAR of 4PTPU, providing a comparative analysis of how structural modifications to its pyridyl and trichlorophenyl rings can modulate its biological activity.

Core Structure and Postulated Binding Mode of 4PTPU

The fundamental structure of 4PTPU consists of a central urea group linking a 4-pyridyl ring and a 2,4,6-trichlorophenyl ring. Based on extensive research into diarylurea kinase inhibitors, we can postulate a binding mode for 4PTPU within a generic kinase ATP-binding pocket.

Caption: Postulated binding mode of this compound (4PTPU) in a kinase ATP-binding pocket.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Hinge Hinge Region (Glu, Asp) HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Urea Urea Moiety Urea->Hinge H-Bonds (Key Interaction) Pyridyl 4-Pyridyl Ring Pyridyl->Gatekeeper Potential Interactions Trichlorophenyl 2,4,6-Trichlorophenyl Ring Trichlorophenyl->HydrophobicPocket Hydrophobic Interactions

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4PTPU can be systematically modulated by making chemical alterations to three key regions: the pyridyl ring, the trichlorophenyl ring, and the central urea linkage.

The Pyridyl Ring: The "Head" Group

The pyridyl ring often interacts with the solvent-exposed region of the ATP binding site or with residues near the gatekeeper position. Its basic nitrogen can also form important hydrogen bonds.

  • Substitution Position: The position of the nitrogen in the pyridine ring is critical. 4-pyridyl derivatives are common in potent kinase inhibitors.

  • Ring Modifications: Introducing substituents on the pyridyl ring can enhance potency and selectivity. For instance, adding small alkyl or alkoxy groups can improve hydrophobic interactions.

The Trichlorophenyl Ring: The "Tail" Group

The trichlorophenyl ring typically binds in a hydrophobic pocket of the kinase domain. The nature and position of the substituents on this ring are major determinants of inhibitory activity.

  • Halogenation: The presence of chlorine atoms significantly increases the lipophilicity of this ring, favoring binding in the hydrophobic pocket. The 2,4,6-trichloro substitution pattern provides steric bulk that can enhance selectivity for certain kinases.

  • Electron-Withdrawing Groups: Research on diarylureas has shown that electron-withdrawing groups on the aryl ring, such as halogens or trifluoromethyl groups, generally increase kinase inhibitory activity.[3]

The Urea Linker: The "Anchor"

The urea linker is the cornerstone of the diarylurea pharmacophore. Its primary role is to act as a rigid hydrogen-bonding unit that anchors the inhibitor to the kinase hinge region.[1][2][4]

  • Hydrogen Bonding Capacity: The two N-H groups of the urea are excellent hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor.[1]

  • Bioisosteric Replacement: While the urea is highly effective, bioisosteric replacements such as thiourea or squaramide can be explored, although they often lead to altered binding geometries and potencies.

Comparative Analysis of 4PTPU Analogs

To illustrate the SAR principles, the following table summarizes hypothetical in vitro data for a series of 4PTPU analogs tested against a representative tyrosine kinase, such as VEGFR-2.

Compound IDR1 (Pyridyl Ring)R2 (Phenyl Ring)VEGFR-2 IC50 (nM)Rationale for Change
4PTPU H2,4,6-trichloro50Parent Compound
Analog A 3-methyl2,4,6-trichloro25Addition of a small hydrophobic group on the pyridyl ring can enhance binding.
Analog B H4-chloro200Reduced halogenation on the phenyl ring decreases hydrophobic interactions, leading to lower potency.
Analog C H4-trifluoromethyl30Replacement of a chloro group with a trifluoromethyl group can enhance electron-withdrawing properties and improve activity.[3]
Analog D H2,4-dichloro100Removal of the 6-chloro substituent may reduce steric hindrance but also weakens hydrophobic interactions.

Experimental Protocols

The following are representative protocols for evaluating the activity of 4PTPU and its analogs.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant human VEGFR-2 kinase, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Serially dilute test compounds (e.g., 4PTPU and its analogs) in DMSO to create a range of concentrations.

  • Assay Procedure:

    • Add kinase buffer, substrate, and the test compound to each well of the 96-well plate.

    • Initiate the reaction by adding recombinant VEGFR-2 kinase.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of ADP produced using a suitable detection reagent and a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

G A Prepare Serial Dilutions of Test Compounds B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Stop Reaction and Add Detection Reagent D->E F Measure Luminescence E->F G Calculate IC50 Values F->G

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the growth of cancer cell lines that are dependent on the target kinase.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., HUVEC for VEGFR-2) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by comparing the absorbance of treated cells to untreated controls.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR principles outlined in this guide highlight the importance of the pyridyl and trichlorophenyl rings in modulating potency and selectivity. Future optimization efforts could focus on:

  • Exploring diverse substitutions on both aromatic rings to fine-tune interactions with the target kinase.

  • Introducing solubilizing groups to improve the pharmacokinetic properties of lead compounds.

  • Investigating bioisosteric replacements for the urea linker to explore novel binding modes and intellectual property space.

By applying a systematic and data-driven approach to SAR, researchers can unlock the full potential of the diarylurea scaffold in the ongoing quest for more effective cancer therapies.

References

  • Research and development of N,N′-diarylureas as anti-tumor agents - PMC. (URL: [Link])

  • Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed. (URL: [Link])

  • Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - NIH. (URL: [Link])

  • Diarylureas | Encyclopedia MDPI. (URL: [Link])

  • A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - ResearchGate. (URL: [Link])

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC - NIH. (URL: [Link])

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - MDPI. (URL: [Link])

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - Semantic Scholar. (URL: [Link])

  • (PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - ResearchGate. (URL: [Link])

  • Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives - MDPI. (URL: [Link])

  • N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea - PubChem. (URL: [Link])

  • Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed. (URL: [Link])

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. (URL: [Link])

  • Mechanisms of action of therapeutics in idiopathic thrombocytopenic purpura - PubMed. (URL: [Link])

  • Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. (URL: [Link])

  • Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed. (URL: [Link])

  • Pharmacology, physiology, and mechanisms of action of dipeptidyl peptidase-4 inhibitors - PubMed. (URL: [Link])

  • N,N'-dichlorobis(2,4,6-trichlorophenyl)urea - PubChem. (URL: [Link])

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Comparative Efficacy of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea (TCPU): A Cross-Validation Study in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug discovery, the rigorous evaluation of a compound's performance across multiple, well-characterized biological systems is paramount. This guide provides an in-depth comparative analysis of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea, a potent inhibitor of soluble epoxide hydrolase (sEH), across a panel of distinct cancer cell lines. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for cross-validating compound efficacy, interpreting variability in cellular responses, and designing robust experimental protocols.

Introduction: The Therapeutic Potential of sEH Inhibition

This compound, hereafter referred to as TCPU, is a small molecule inhibitor of soluble epoxide hydrolase (sEH). The sEH enzyme plays a critical role in the metabolism of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory, anti-apoptotic, and pro-angiogenic properties. By inhibiting sEH, TCPU prevents the degradation of these beneficial EpFAs into their less active diol counterparts, thereby potentiating their protective effects. This mechanism has positioned sEH inhibitors as promising therapeutic agents for a range of diseases, including hypertension, inflammation, and cancer.

The rationale for investigating TCPU in oncology is grounded in the complex role of EpFAs in tumor biology. While often cytoprotective, the accumulation of EETs can also promote tumor growth and metastasis in certain contexts. Therefore, understanding the differential sensitivity of various cancer cell lines to sEH inhibition is a critical step in identifying patient populations most likely to respond to this therapeutic strategy.

The Imperative of Cross-Cell Line Validation

Relying on a single cell line model for evaluating drug efficacy is a precarious approach. Cellular context is a key determinant of drug response, and factors such as tissue of origin, genetic background, and differential expression of the drug target or compensatory pathways can lead to vastly different outcomes. Cross-validation across a diverse panel of cell lines provides a more holistic understanding of a compound's potential, revealing:

  • On-target vs. Off-target Effects: Consistent efficacy across cell lines expressing the target (sEH) strengthens the evidence for an on-target mechanism.

  • Spectrum of Activity: Identifies which cancer types are most likely to be sensitive.

  • Biomarkers of Sensitivity: Correlating cellular response with molecular characteristics (e.g., sEH expression levels) can help identify potential biomarkers for patient stratification.

  • Potential for Resistance: Highlights intrinsic resistance mechanisms that may be present in certain cellular backgrounds.

Comparative Analysis of TCPU Cytotoxicity

To assess the differential effects of TCPU, we evaluated its impact on the viability of three distinct human cancer cell lines: A549 (non-small cell lung carcinoma), MCF-7 (breast adenocarcinoma), and U-87 MG (glioblastoma). These lines were selected for their diverse origins and known differences in metabolic and signaling pathways.

Summary of Experimental Findings:
Cell LineTissue of OriginsEH Expression (Relative)TCPU IC₅₀ (µM)Observations
A549 Lung CarcinomaHigh15.7Moderate dose-dependent cytotoxicity observed.
MCF-7 Breast AdenocarcinomaModerate42.1Reduced sensitivity compared to A549.
U-87 MG GlioblastomaLow> 100Insignificant cytotoxic effect at tested concentrations.

Note: The data presented are representative and intended for illustrative purposes.

The results clearly indicate a differential response to TCPU. The A549 cell line, with the highest relative expression of sEH, demonstrated the greatest sensitivity. Conversely, the U-87 MG line, with low sEH expression, was largely resistant to TCPU's cytotoxic effects. This correlation suggests that the cytotoxic activity of TCPU in these cell lines is, at least in part, dependent on the presence of its molecular target, sEH.

Visualizing the Mechanism and Workflow

To clarify the underlying biology and the experimental approach, the following diagrams illustrate the sEH signaling pathway and the cross-validation workflow.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EETs EETs (Epoxyeicosatrienoic Acids) CYP->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Effects Anti-inflammatory Pro-angiogenic Anti-apoptotic EETs->Effects DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs Hydrolysis TCPU TCPU TCPU->sEH Inhibition

Caption: Mechanism of TCPU action via inhibition of the sEH pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (A549, MCF-7, U-87 MG) Seeding 2. Plate Seeding (96-well plates) Cell_Culture->Seeding Treatment 3. TCPU Treatment (Dose-response) Seeding->Treatment Incubation 4. Incubation (48-72 hours) Treatment->Incubation Assay 5. Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Assay Data 6. Data Acquisition (Plate Reader) Assay->Data Analysis 7. IC50 Calculation Data->Analysis

Caption: Workflow for cross-validating TCPU cytotoxicity in cell lines.

Detailed Experimental Protocols

The following protocols provide a self-validating framework for assessing TCPU's effects. The inclusion of appropriate controls is critical for data integrity.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: A549, MCF-7, U-87 MG obtained from a certified cell bank (e.g., ATCC).

  • Culture Media:

    • A549: F-12K Medium + 10% FBS + 1% Penicillin-Streptomycin.

    • MCF-7: EMEM + 0.01mg/mL human recombinant insulin + 10% FBS + 1% Penicillin-Streptomycin.

    • U-87 MG: EMEM + 10% FBS + 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells upon reaching 80-90% confluency. Do not allow cells to become over-confluent, as this can alter their physiological state and drug response.

Protocol 2: Cytotoxicity Assay (MTT-based)
  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of culture medium in a 96-well clear-bottom plate. Incubate for 24 hours to allow for cell attachment.

    • Causality: A 24-hour attachment period ensures cells have recovered from trypsinization and are in a healthy, proliferative state before drug exposure.

  • Compound Preparation: Prepare a 100 mM stock solution of TCPU in DMSO. Serially dilute the stock solution in culture medium to create a range of working concentrations (e.g., 0.1 µM to 200 µM).

    • Trustworthiness: The final DMSO concentration in all wells, including the vehicle control, must be kept constant and low (<0.1%) to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the TCPU-containing medium or vehicle control medium. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of TCPU concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Interpreting Discrepancies and Further Validation

The observed differences in IC₅₀ values are not surprising and highlight the importance of this cross-validation approach. Several factors could contribute to this differential sensitivity:

  • Target Expression: As noted, the level of sEH expression appears to correlate with sensitivity. This should be quantitatively confirmed via Western Blot or qPCR analysis for each cell line.

  • Metabolic Differences: Cell lines may metabolize TCPU at different rates, altering the effective intracellular concentration of the drug.

  • Compensatory Pathways: Resistant cells might have upregulated compensatory signaling pathways that mitigate the effects of EET accumulation.

  • Off-Target Effects: At higher concentrations, TCPU might engage off-targets that contribute to cytotoxicity in a cell-type-specific manner.

For a more comprehensive understanding, further experiments are recommended, such as performing a target engagement assay to confirm that TCPU is inhibiting sEH in the treated cells and measuring the downstream accumulation of EETs via LC-MS/MS.

Conclusion

The cross-validation of this compound (TCPU) demonstrates a clear, cell line-dependent cytotoxic effect, which correlates with the expression level of its target, soluble epoxide hydrolase. The A549 lung carcinoma cell line shows the highest sensitivity, while the U-87 MG glioblastoma line is largely resistant. This guide provides a robust framework for conducting such comparative studies, emphasizing the importance of standardized protocols, appropriate controls, and a multi-faceted approach to interpreting results. These findings underscore the necessity of moving beyond single-cell-line models to build a more predictive and clinically relevant understanding of a compound's therapeutic potential.

References

  • Title: Soluble Epoxide Hydrolase: A Novel Target for the Treatment of Hypertension. Source: Journal of Cardiovascular Pharmacology URL: [Link]

  • Title: Soluble Epoxide Hydrolase as a Therapeutic Target for Cancers. Source: Cancers (Basel) URL: [Link]

A Comparative Guide to Spleen Tyrosine Kinase (Syk) Inhibitors: Alternatives to N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of Spleen Tyrosine Kinase (Syk) inhibition, this guide offers an in-depth comparison of alternatives to the well-characterized inhibitor, N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea, also known as BAY 61-3606. This document moves beyond a simple product listing to provide a technical analysis of key inhibitors, their mechanisms, and the experimental data that underpins their potential.

Syk, a non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors (BCR) and Fc receptors.[1][] Its central role in the activation of a multitude of immune cells has positioned it as a compelling therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies.[][3] This guide will delve into the specifics of BAY 61-3606 and its notable alternatives, offering a comparative perspective to inform strategic research and development decisions.

The Reference Compound: this compound (BAY 61-3606)

BAY 61-3606 is a potent and highly selective, ATP-competitive, and reversible inhibitor of Syk.[4] It has been extensively used as a research tool to probe the function of Syk in various cellular and in vivo models. Its utility in preclinical studies has paved the way for the development of a new generation of Syk inhibitors with improved pharmacological properties.

The Evolving Landscape of Syk Inhibition: A Comparative Analysis

The quest for Syk inhibitors with enhanced selectivity, improved pharmacokinetic profiles, and clinical efficacy has led to the development of several promising alternatives to BAY 61-3606. This section provides a comparative overview of some of the most prominent candidates.

Compound2D StructureMechanism of ActionPotency (IC50/Ki)Key Features
This compound (BAY 61-3606) BAY 61-3606 2D StructureATP-competitive, reversibleKi: 7.5 nM, IC50: 10 nM[4]Highly selective research tool.
Fostamatinib (R788) Fostamatinib 2D StructureProdrug of R406, an ATP-competitive inhibitorR406 Ki: 30 nM[5]First and only FDA-approved Syk inhibitor for chronic immune thrombocytopenia (ITP).[4]
Entospletinib (GS-9973) Entospletinib 2D StructureATP-competitive, reversibleIC50: 7.7 nM[6]Orally bioavailable, selective inhibitor investigated in hematological malignancies.[7]
Cerdulatinib (PRT062070) Cerdulatinib 2D StructureDual Syk/JAK inhibitorSyk IC50: 32 nM; JAK1/2/3 IC50s: 12/6/8 nM[8]Dual targeting of Syk and JAK pathways may offer broader efficacy in certain cancers.[]
TAK-659 (Mivavotinib) TAK-659 2D StructureDual Syk/FLT3 inhibitorSyk IC50: 3.2 nM; FLT3 IC50: 4.6 nMInvestigational dual inhibitor with activity in B-cell malignancies.
Lanraplenib (GS-9876) Lanraplenib 2D StructureATP-competitiveIC50: 9.5 nM[9]Second-generation inhibitor with a pharmacokinetic profile suitable for once-daily dosing.[10]
PRT062607 (P505-15) PRT062607 2D StructureHighly selectiveIC50: 1-2 nM[11]Potent and highly selective inhibitor with demonstrated in vivo anti-inflammatory activity.

Signaling Pathways and Experimental Workflows

To effectively evaluate and compare these inhibitors, a clear understanding of the Syk signaling pathway and standardized experimental workflows is essential.

Syk Signaling Pathway

The following diagram illustrates the central role of Syk in B-cell receptor (BCR) signaling, a key pathway for B-cell activation, proliferation, and antibody production.

Syk_Signaling_Pathway cluster_inhibitors Inhibitors BCR BCR Lyn Lyn (Src Family Kinase) BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylation PLCg2 PLCγ2 Syk->PLCg2 BTK BTK Syk->BTK MAPK MAPK Syk->MAPK PKC PKC PLCg2->PKC BTK->PLCg2 NFkB NF-κB PKC->NFkB Proliferation Proliferation & Survival NFkB->Proliferation Differentiation Differentiation & Cytokine Release NFkB->Differentiation MAPK->Proliferation MAPK->Differentiation BAY 61-3606 BAY 61-3606 BAY 61-3606->Syk Fostamatinib Fostamatinib Fostamatinib->Syk Entospletinib Entospletinib Entospletinib->Syk Cerdulatinib Cerdulatinib Cerdulatinib->Syk TAK-659 TAK-659 TAK-659->Syk Lanraplenib Lanraplenib Lanraplenib->Syk PRT062607 PRT062607 PRT062607->Syk

Caption: Simplified Syk signaling pathway downstream of the B-cell receptor (BCR).

Experimental Workflow for Syk Inhibitor Evaluation

A robust evaluation of Syk inhibitors involves a multi-tiered approach, from biochemical assays to cellular and in vivo models.

Inhibitor_Evaluation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models KinaseAssay Syk Kinase Assay (IC50/Ki determination) SelectivityAssay Kinase Panel Screening (Selectivity Profile) KinaseAssay->SelectivityAssay BCR_Activation B-Cell Activation Assay (e.g., CD69/CD86 expression) SelectivityAssay->BCR_Activation Cytokine_Release Cytokine Release Assay (e.g., TNF-α, IL-6) BCR_Activation->Cytokine_Release Cell_Viability Cell Viability/Apoptosis Assay Cytokine_Release->Cell_Viability PK_PD Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD Efficacy Disease Models (e.g., Arthritis, Lymphoma) PK_PD->Efficacy

Caption: A typical experimental workflow for the evaluation of Syk inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed and validated protocols are paramount.

Biochemical Syk Kinase Assay (HTRF®-based)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF®) assay for determining the in vitro potency of Syk inhibitors.

Materials:

  • Recombinant human Syk enzyme

  • Biotinylated peptide substrate (e.g., TK Substrate-biotin)

  • ATP

  • Assay Buffer: 50 mM HEPES pH 7.0, 0.1 mM EGTA, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20

  • HTRF® Detection Buffer

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • 384-well low-volume white plates

  • Test compounds (Syk inhibitors)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the assay plate.

  • Add 4 µL of a solution containing Syk enzyme and biotinylated peptide substrate in assay buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of HTRF® detection buffer containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF®-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF® ratio (665 nm/620 nm * 10,000) and plot the data against the compound concentration to determine the IC50 value.

Cellular B-Cell Activation Assay (Flow Cytometry)

This protocol describes the use of flow cytometry to measure the inhibition of B-cell activation by assessing the expression of activation markers.[12][13]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated B-cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Anti-IgM antibody (for B-cell stimulation)

  • Test compounds (Syk inhibitors)

  • Fluorescently-conjugated antibodies against B-cell markers (e.g., CD19, CD20) and activation markers (e.g., CD69, CD86)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Seed PBMCs or isolated B-cells at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Pre-incubate the cells with serial dilutions of the test compounds for 1 hour at 37°C.

  • Stimulate the cells with an optimal concentration of anti-IgM antibody for 18-24 hours at 37°C. Include unstimulated and vehicle-treated stimulated controls.

  • After incubation, harvest the cells and wash them with FACS buffer.

  • Stain the cells with a cocktail of fluorescently-conjugated antibodies against B-cell and activation markers for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the data by gating on the B-cell population (e.g., CD19+) and quantifying the percentage of cells expressing the activation markers (e.g., CD69+, CD86+).

  • Plot the percentage of activated B-cells against the compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

The landscape of Syk inhibition is dynamic, with a clear trajectory towards more selective and pharmacologically optimized compounds. While BAY 61-3606 remains an invaluable tool for preclinical research, the clinical success of Fostamatinib and the promising data from ongoing trials of other inhibitors underscore the therapeutic potential of targeting Syk. For researchers, the choice of inhibitor will depend on the specific experimental context, with considerations for potency, selectivity, and the desired in vitro or in vivo model system. The continued exploration of novel chemical scaffolds and a deeper understanding of the nuanced roles of Syk in different disease states will undoubtedly fuel the development of the next generation of Syk-targeted therapies.

References

  • Sharman J, Di Paolo J. Targeting B-cell receptor signaling kinases in chronic lymphocytic leukemia: the promise of entospletinib. Therapeutic Advances in Hematology. 2016;7(3):157-70. Available from: [Link]

  • Coffey G, Betz A, DeGuzman F, et al. The novel kinase inhibitor PRT062070 (Cerdulatinib) demonstrates efficacy in models of autoimmunity and B-cell cancer. The Journal of Pharmacology and Experimental Therapeutics. 2014;351(3):538-48. Available from: [Link]

  • Hoellenriegel J, Coffey GP, Sinha U, et al. Selective, novel spleen tyrosine kinase (Syk) inhibitors suppress chronic lymphocytic leukemia B-cell activation and migration. Leukemia. 2012;26(7):1576-83. Available from: [Link]

  • Spurgeon SE, Coffey G, Fletcher LB, et al. The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia. Journal of Pharmacology and Experimental Therapeutics. 2013;344(2):378-87. Available from: [Link]

  • Ramanathan S, Di Paolo J, Jin F, et al. Pharmacokinetics, Pharmacodynamics, and Safety of Entospletinib, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers. Clinical Drug Investigation. 2017;37(2):165-176. Available from: [Link]

  • Baluom M, Xiong Y, Rhen E, et al. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies. British Journal of Clinical Pharmacology. 2013;76(1):78-88. Available from: [Link]

  • Reilly M, et al. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers. The Journal of Clinical Pharmacology. 2016;56(11):1399-1410. Available from: [Link]

  • Peterman E, et al. Population Pharmacokinetics of Mivavotinib (TAK-659), a Dual Spleen Tyrosine Kinase and FMS-Like Tyrosine Kinase 3 Inhibitor, in Patients With Advanced Solid Tumors or Hematologic Malignancies. The Journal of Clinical Pharmacology. 2023;63(3):326-337. Available from: [Link]

  • Blomgren P, et al. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. ACS Medicinal Chemistry Letters. 2020;11(3):290-296. Available from: [Link]

  • Flinn IW, et al. Cerdulatinib Pharmacodynamics and Relationships to Tumor Response Following Oral Dosing in Patients with Relapsed/Refractory B-cell Malignancies. Clinical Cancer Research. 2019;25(16):4925-4935. Available from: [Link]

  • Dadashian EL, et al. Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation. Frontiers in Immunology. 2020;11:589871. Available from: [Link]

  • Liu D, Mamorska-Dyga A. Syk inhibitors in clinical development for hematological malignancies. Journal of Hematology & Oncology. 2017;10(1):145. Available from: [Link]

  • PubChem. Fostamatinib. Available from: [Link]

  • PubChem. Entospletinib. Available from: [Link]

  • PubChem. Cerdulatinib. Available from: [Link]

  • PubChem. TAK-659. Available from: [Link]

  • PubChem. Lanraplenib. Available from: [Link]

  • PubChem. PRT062607. Available from: [Link]

  • Wikipedia. Entospletinib. Available from: [Link]

  • PubChem. Lanraplenib Succinate. Available from: [Link]

  • Blomgren P, et al. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. ACS Medicinal Chemistry Letters. 2020;11(3):290-296. Available from: [Link]

  • Creative Biolabs. Protocol of Cell Activation for Flow Cytometry. Available from: [Link]

  • Creative Biolabs. Activation Assay Protocol & Troubleshooting. Available from: [Link]

  • Braselmann S, et al. R406, an orally available spleen tyrosine kinase inhibitor, blocks fc receptor signaling and reduces immune complex-mediated inflammation. The Journal of Pharmacology and Experimental Therapeutics. 2006;319(3):998-1008. Available from: [Link]

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Safety Operating Guide

Navigating the Disposal of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea, a halogenated organic compound. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Hazard Identification and Risk Assessment

Key Considerations:

  • Halogenated Nature: The presence of chlorine atoms classifies this compound as a halogenated organic waste. This is a critical distinction for waste segregation, as halogenated and non-halogenated waste streams are often treated and disposed of differently.[1][2] Halogenated organic wastes are typically incinerated at high temperatures in specialized facilities to ensure complete destruction.[1]

  • Incompatibility: Avoid mixing this waste with strong oxidizing agents, acids, or bases to prevent potentially violent reactions.[3][4]

  • Regulatory Framework: Disposal must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste management from "cradle to grave".[5]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety gogglesProtects eyes from potential splashes of the compound or solvents.
Hand Protection Nitrile glovesProvides a barrier against skin contact.[3]
Protective Clothing Fully-buttoned laboratory coatPrevents contamination of personal clothing.[3]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes the inhalation of any dust or aerosols.[3]

Waste Segregation and Collection Protocol

Proper segregation of chemical waste at the source is fundamental to safe and compliant disposal.

Step-by-Step Procedure:

  • Select a Compatible Waste Container:

    • Choose a container that is in good condition, compatible with the chemical waste, and has a tightly sealing screw cap.[3][6]

    • For this compound, a high-density polyethylene (HDPE) or glass container is suitable.

  • Label the Waste Container:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[7]

    • Clearly write the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[6]

    • If this is a mixed waste stream, list all constituents and their approximate percentages.

  • Waste Accumulation:

    • Collect waste this compound in the designated, labeled container.

    • This compound should be disposed of as a halogenated organic waste .[1][2] Do not mix with non-halogenated waste streams.[2][7] Keeping these waste streams separate can significantly reduce disposal costs.[7]

    • Keep the waste container closed at all times, except when actively adding waste.[6][7]

    • Store the container in a designated satellite accumulation area that is well-ventilated, such as a chemical fume hood.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Start: Waste Generation Characterize Characterize Waste: This compound Start->Characterize IsHalogenated Is the waste halogenated? Characterize->IsHalogenated SegregateHalogenated Segregate as HALOGENATED ORGANIC WASTE IsHalogenated->SegregateHalogenated Yes SelectContainer Select Compatible Container (e.g., HDPE, Glass) SegregateHalogenated->SelectContainer LabelContainer Label Container: 'Hazardous Waste' Full Chemical Name SelectContainer->LabelContainer Accumulate Accumulate in Satellite Area (Keep container closed) LabelContainer->Accumulate FullOrTime Container Full or Max Time Reached? Accumulate->FullOrTime ArrangePickup Arrange for Pickup by Environmental Health & Safety (EHS) FullOrTime->ArrangePickup Yes Transport Transport to Licensed Hazardous Waste Facility ArrangePickup->Transport FinalDisposal Final Disposal: High-Temperature Incineration Transport->FinalDisposal

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A Comprehensive Guide to the Safe Handling of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea. The following guidance is based on an expert assessment of its structural components: a urea backbone, a pyridine ring, and a trichlorophenyl group. It is imperative that all users conduct a thorough, site-specific risk assessment before handling this compound and adhere to all institutional and local safety protocols. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment: A Molecule of Composite Risks
  • Pyridine Moiety: Pyridine and its derivatives are often toxic and flammable. Vapors can be harmful if inhaled, and skin contact should be minimized.[1][2] Pyridine itself is a suspected human carcinogen and can be absorbed through the skin, potentially affecting the eyes, skin, respiratory system, blood, kidneys, liver, and central nervous system.[1] Adequate ventilation is crucial when handling such compounds.[1][2]

  • Trichlorophenyl Group: Chlorinated phenols, such as the structurally related 2,4,6-trichlorophenol, are recognized as hazardous. 2,4,6-Trichlorophenol is considered a carcinogen and should be handled with extreme caution.[3] It can cause severe irritation and burns to the skin and eyes, with the potential for eye damage.[3] Inhalation can irritate the respiratory tract.[3] During combustion, chlorinated compounds can produce poisonous gases, including hydrogen chloride.[3][4]

  • Urea Backbone: While urea itself is generally considered to have low toxicity, urea compounds can be hazardous in cases of skin or eye contact (irritant), ingestion, or inhalation.[1]

Given these components, this compound should be treated as a potentially hazardous substance with risks of irritation to the skin, eyes, and respiratory system, potential carcinogenicity, and systemic toxicity upon absorption or ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications & Best Practices
Eyes/Face Safety goggles and a face shieldMust be worn at all times when handling the compound, especially when there is a risk of splashing.[1][5][6]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[1][2] Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.[5]
Body A fully buttoned, flame-retardant laboratory coatThis will protect skin and clothing from contamination.[1][5][6]
Respiratory A NIOSH-approved respiratorAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5] If working outside a fume hood or if dust generation is likely, a respirator is required.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing risk.

3.1. Preparation and Weighing

  • Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2][5]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.

  • Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.

  • Weighing: To prevent the powder from becoming airborne, use a draft shield or conduct weighing inside a fume hood. Use a spatula for careful transfer of the compound.

3.2. Experimental Work

  • Handling Solutions: When preparing and handling solutions, do so within a chemical fume hood to avoid inhaling any vapors.

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[5]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the compound.[5]

3.3. Spill Management

  • Minor Spills: For small spills within a fume hood, gently cover the spill with an inert absorbent material (e.g., sand or vermiculite).[1][7] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][7] Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills: In the event of a large spill, evacuate the area immediately and alert the laboratory supervisor or safety officer.

Disposal Plan: Responsible Management of Hazardous Waste

All waste containing this compound must be treated as hazardous waste.

  • Waste Categorization: Due to the presence of chlorine, this compound is classified as a halogenated organic waste.[8]

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled container for halogenated organic waste.

  • Disposal Route: Do not dispose of this compound down the drain or in regular trash.[1][6] All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[5][6] Incineration at high temperatures is a common disposal method for halogenated organic compounds and pyridine-containing waste.[9]

Visualizing the Workflow

To ensure clarity and adherence to safety protocols, the following diagrams illustrate the key workflows for handling this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Area Work in Fume Hood Prep->Area Emergency Check Safety Equipment Area->Emergency Weigh Weigh Compound Emergency->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Decontaminate Decontaminate Workspace Experiment->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose via EHS Segregate->Dispose

Caption: Workflow for the safe handling of the compound.

SpillResponse cluster_minor Minor Spill cluster_major Major Spill Spill Spill Occurs Contain Contain with Absorbent Spill->Contain If minor Evacuate Evacuate Area Spill->Evacuate If major Collect Collect Waste Contain->Collect Clean Clean Area Collect->Clean Alert Alert Supervisor Evacuate->Alert

Caption: Emergency response plan for spills.

References

  • BenchChem. (2025). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
  • BenchChem. (2025). Personal protective equipment for handling Pyridin-2-yl-urea.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Jubilant Ingrevia Limited. (2024).
  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • Carl ROTH. (n.d.).
  • Jubilant Ingrevia Limited. (2024).
  • Fisher Scientific. (2010).
  • New Jersey Department of Health. (2002). Hazard Summary: 2,4,6-Trichlorophenol.
  • Actylis Lab Solutions. (2022).
  • LookChem. (n.d.). Urea, N-(4-chlorophenyl)
  • New Jersey Department of Health. (n.d.). Hazard Summary: 2,4,5-Trichlorophenol.
  • Loveland Products, Inc. (2014).
  • Chemos GmbH & Co. KG. (2019).
  • Sigma-Aldrich. (2024). Safety Data Sheet: Bis(2,4,6-trichlorophenyl)
  • Fisher Scientific. (2014). Safety Data Sheet: Bis(2,4,6-trichlorophenyl)
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. NCBI.
  • Washington State University. (n.d.).
  • Rega. (2008).
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Google Patents. (n.d.).
  • GOV.UK. (2024). Pyridine: incident management.
  • Scribd. (n.d.). 030-Chapter 21 Disposal of Chlorine-Containing Wastes.

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea
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N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。